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Core Science & Biosynthesis

Foundational

Technical Guide: 3-Methyl-benzo[d]isoxazole-5-boronic acid

[1][2] Executive Summary 3-Methyl-benzo[d]isoxazole-5-boronic acid (often utilized in its pinacol ester form, CAS: 1314136-00-9 ) is a high-value heterocyclic building block in modern medicinal chemistry.[1] It features...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3-Methyl-benzo[d]isoxazole-5-boronic acid (often utilized in its pinacol ester form, CAS: 1314136-00-9 ) is a high-value heterocyclic building block in modern medicinal chemistry.[1] It features a benzo[d]isoxazole core—a privileged scaffold found in FDA-approved therapeutics such as Risperidone (antipsychotic) and Zonisamide (antiepileptic).[1]

The 5-position boronic acid functionality renders this compound a critical "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), allowing researchers to graft the bioactive benzisoxazole moiety onto complex drug candidates. This guide details its physicochemical profile, synthetic pathways, and application in expanding chemical space for drug discovery.[2][1][3]

Identity & Physicochemical Profile[2][3][5][6]

The commercial standard for this compound is the pinacol ester , owing to the inherent instability (dehydration to boroxines) of free boronic acids.

Table 1: Compound Specifications
PropertyDetail
Compound Name 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester
CAS Number 1314136-00-9 (Pinacol Ester)
Precursor CAS 66033-76-9 (5-Bromo-3-methylbenzo[d]isoxazole)
Molecular Formula C₁₄H₁₈BNO₃ (Pinacol Ester)
Molecular Weight 259.11 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water
SMILES CC1=NOC2=C1C=C(C=C2)B3OC(C)(C)C(C)(C)O3
Key Functional Groups 1,2-Benzisoxazole (bioactive core), Boronate ester (reactive handle)

Synthetic Pathways

The synthesis of 3-Methyl-benzo[d]isoxazole-5-boronic acid involves two distinct phases: the construction of the heterocyclic core and the subsequent installation of the boron moiety.

Phase 1: Construction of the Benzisoxazole Core

The most robust route utilizes the cyclization of 2-hydroxy-5-bromoacetophenone oxime . This method is preferred for its scalability and regioselectivity.

Experimental Protocol:
  • Oxime Formation: React 2-hydroxy-5-bromoacetophenone with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol at reflux for 2–4 hours.

  • Cyclization: Treat the isolated oxime with acetic anhydride/pyridine or reflux in DMF with a base (e.g., K₂CO₃) to induce intramolecular O-arylation/dehydration, closing the isoxazole ring.

  • Purification: The resulting 5-bromo-3-methylbenzo[d]isoxazole is purified via recrystallization (ethanol/water) or column chromatography.

Phase 2: Miyaura Borylation

The conversion of the aryl bromide to the boronic ester is achieved via a Palladium-catalyzed Miyaura borylation.

Experimental Protocol:
  • Reagents: 5-Bromo-3-methylbenzo[d]isoxazole (1.0 eq), Bis(pinacolato)diboron (1.1 eq), Potassium Acetate (KOAc, 3.0 eq).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03–0.05 eq).

  • Solvent: Anhydrous 1,4-Dioxane or DMSO.

  • Conditions: Degas the mixture with Nitrogen/Argon. Heat at 80–100°C for 4–12 hours.

  • Workup: Filter through Celite to remove Pd. Dilute with EtOAc, wash with water/brine. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Hydroxy-5-bromoacetophenone Oxime Oxime Intermediate Start->Oxime NH2OH·HCl, NaOAc Ethanol, Reflux Bromide 5-Bromo-3-methylbenzo[d]isoxazole (CAS: 66033-76-9) Oxime->Bromide Ac2O/Pyridine Cyclization Product 3-Methyl-benzo[d]isoxazole-5-boronic acid (Pinacol Ester) Bromide->Product Pd(dppf)Cl2, B2pin2 KOAc, Dioxane, 90°C (Miyaura Borylation)

Figure 1: Step-wise synthetic route from acetophenone precursor to final boronic ester.

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophile in Suzuki couplings. The benzisoxazole ring is electron-deficient, making the 5-position boronic acid highly reactive toward aryl halides.

Mechanism of Action[4]
  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond of the coupling partner.

  • Transmetallation: The 3-methyl-benzo[d]isoxazole-5-boronate is activated by a base (e.g., Na₂CO₃), transferring the benzisoxazole group to the Palladium center.

  • Reductive Elimination: The C-C bond forms, releasing the final biaryl product and regenerating Pd(0).

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Pd-Ar-Benzisoxazole) OxAdd->TransMet + Benzo[d]isoxazole-Boronate + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Suzuki coupling of the benzisoxazole boronate.

Medicinal Chemistry Utility[6][8]
  • Bioisosterism: The benzo[d]isoxazole ring serves as a bioisostere for indole or benzofuran, often improving metabolic stability or solubility.

  • Antipsychotic Scaffold: The 3-methyl-benzo[d]isoxazole moiety mimics the pharmacophore found in atypical antipsychotics (e.g., Risperidone), targeting Dopamine D2 and Serotonin 5-HT2A receptors.

  • Kinase Inhibition: Used to synthesize Type II kinase inhibitors where the benzisoxazole occupies the hydrophobic back pocket of the ATP binding site.

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Boronic esters are moisture-sensitive and can hydrolyze to the free acid over time, though this generally does not impede Suzuki coupling.

  • Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

  • Stability: The pinacol ester is significantly more stable than the free boronic acid. If the free acid is required, it can be generated in situ by hydrolysis with aqueous acid (HCl) or base, though isolation is difficult due to boroxine trimer formation.

References

  • Sigma-Aldrich. 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester Product Page. (Accessed 2026).[5] Link(Note: Search CAS 1314136-00-9)

  • BenchChem. 5-Bromo-3-methylbenzo[d]isoxazole Chemical Properties. (Accessed 2026).[5] Link

  • National Institutes of Health (PMC). Benzisoxazole: a privileged scaffold for medicinal chemistry. (2025).[2][6][7][8] Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • ChemScene. (3-Methylisoxazol-5-yl)boronic acid Product Data. (Accessed 2026).[5] Link(Comparative data for isoxazole analog)

Sources

Exploratory

Technical Whitepaper: Structural Profiling and Synthetic Applications of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on robust, pre-functionalized building blocks. 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 13...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on robust, pre-functionalized building blocks. 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9) represents a critical intermediate for late-stage functionalization. By merging the privileged benzo[d]isoxazole scaffold—a motif prevalent in central nervous system (CNS) therapeutics—with a highly stable pinacol boronic ester (BPin), this compound enables precise palladium-catalyzed cross-coupling. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental workflow for utilizing this reagent in active pharmaceutical ingredient (API) synthesis.

Structural and Physicochemical Profiling

Understanding the quantitative parameters of a building block is essential for predicting its behavior in biphasic reaction systems and chromatographic purification. The physicochemical profile of this compound is summarized below based on data from the [1] and commercial specifications from [2].

ParameterSpecification / Value
IUPAC Name 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole
CAS Registry Number 1314136-00-9
Molecular Formula C₁₄H₁₈BNO₃
Molecular Weight 259.11 g/mol
Physical Appearance White Solid
Topological Polar Surface Area 44.5 Ų
Purity Standard ≥96% to ≥98%
Causality in Structural Design: Why the Pinacol Ester?

A common pitfall in cross-coupling electron-deficient heteroaryl compounds is the use of free boronic acids, which are highly susceptible to protodeboronation and spontaneous dehydration into variable boroxine trimers. The strategic use of the pinacol ester (BPin) sterically shields the empty p-orbital of the boron atom. This structural choice prevents hydrolysis, extends shelf-life, and ensures the reagent remains a monomeric solid. Consequently, this allows for precise stoichiometric control during reaction assembly, leading to higher yields and fewer impurities compared to free boronic acids, a phenomenon well-documented in[3].

Mechanistic Insights: Palladium-Catalyzed Cross-Coupling

The primary utility of 3-Methyl-benzo[d]isoxazole-5-BPin lies in its application within the Suzuki-Miyaura cross-coupling framework to form unsymmetrical biaryls, a cornerstone of[4].

The success of this coupling hinges on the transmetalation step . Because the BPin ester is highly stable, it requires specific activation. The addition of an aqueous inorganic base (e.g., K₂CO₃) serves a dual causality:

  • Palladium Activation: It converts the post-oxidative-addition Pd(II) halide complex into a more reactive Pd(II) hydroxo or alkoxo species.

  • Boronate Formation: The hydroxide/carbonate attacks the boron atom, converting the neutral sp² BPin ester into a negatively charged, nucleophilic sp³ boronate complex, which rapidly transfers the benzo[d]isoxazole moiety to the palladium center.

Workflow Start 3-Methyl-benzo[d]isoxazole -5-BPin (CAS: 1314136-00-9) Prep Catalyst & Base Activation Pd(dppf)Cl2, K2CO3, Dioxane/H2O Start->Prep Reagent Loading Coupling Suzuki-Miyaura Cross-Coupling (Transmetalation & Reductive Elimination) Prep->Coupling Thermal Activation (90°C) Validation In-Process Validation LC-MS & TLC Monitoring Coupling->Validation Reaction Progress Product Functionalized Benzo[d]isoxazole (API Intermediate) Validation->Product >95% Conversion & Isolation

Workflow for Suzuki-Miyaura coupling of 3-Methyl-benzo[d]isoxazole-5-BPin in API synthesis.

Standardized Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

To ensure high-fidelity results, the following step-by-step methodology is engineered as a self-validating system. Every critical step includes a mechanistic rationale and a validation checkpoint.

Phase 1: Reaction Assembly
  • Procedure: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (1.1 equiv), and K₂CO₃ (3.0 equiv). Add a biphasic solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Causality: The 10% molar excess of the BPin ester compensates for any trace protodeboronation. The biphasic Dioxane/H₂O system is non-negotiable; dioxane solubilizes the organic fragments, while water is strictly required to dissolve the inorganic base and generate the active hydroxo-palladium species.

Phase 2: Rigorous Degassing
  • Procedure: Subject the mixture to three freeze-pump-thaw cycles or sparge with high-purity Argon for 15 minutes.

  • Causality: Molecular oxygen rapidly degrades the active Pd(0) catalyst into inactive Pd(II) oxides and promotes the oxidative homocoupling of the boronic ester.

Phase 3: Catalytic Activation
  • Procedure: Under a positive Argon flow, add the catalyst Pd(dppf)Cl₂ (0.05 equiv). Seal the vessel and heat to 90 °C.

  • Causality: The bidentate dppf ligand possesses a large bite angle, which forces the intermediate Pd(II) complex into a strained geometry. This stereoelectronic tension drastically accelerates the final reductive elimination step, preventing the catalyst from stalling when coupling sterically hindered substrates.

Phase 4: In-Process Validation (The Self-Validating Checkpoint)
  • Procedure: After 4 hours, cool the reaction slightly and withdraw a 10 µL aliquot. Dilute in LC-MS grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation Check: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the m/z 260[M+H]⁺ signal (corresponding to the starting 3-Methyl-benzo[d]isoxazole-5-BPin[1]) and the emergence of the target biaryl mass. If the starting material persists, spike with an additional 0.02 equiv of Pd(dppf)Cl₂. Do not proceed to Phase 5 until this threshold is validated.

Phase 5: Workup and Isolation
  • Procedure: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Applications in Drug Development

The 3-methyl-benzo[d]isoxazole moiety is a highly sought-after bioisostere for indoles and benzisoxazoles. In target-based drug design, the nitrogen-oxygen bond of the isoxazole ring acts as a unique hydrogen-bond acceptor, while the 3-methyl group provides a lipophilic anchor that often occupies hydrophobic pockets in G-protein coupled receptors (GPCRs). By utilizing 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester, medicinal chemists can rapidly append this pharmacophore onto diverse core scaffolds during the final stages of synthesis, accelerating the hit-to-lead optimization phase for novel antipsychotic and anticonvulsant agents.

References

  • National Center for Biotechnology Information (PubChem). "3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole | CID 71108094". PubChem Database.[Link]

  • MDPI. "Advances in Cross-Coupling Reactions". Molecules Special Issue.[Link]

  • Google Patents. "AU736021B2 - Methods for the preparation of biphenyl isozaxole sulfonamides".

Sources

Foundational

In-Depth Technical Guide: 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole in Advanced Organic Synthesis

Executive Summary The compound 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 1314136-00-9) is a highly specialized, electron-deficient heterocyclic building block widely utilized in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 1314136-00-9) is a highly specialized, electron-deficient heterocyclic building block widely utilized in modern medicinal chemistry. Featuring a rigid benzo[d]isoxazole core fused with a pinacolborane (Bpin) moiety, it serves as a premier organoboron reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for the synthesis and application of this critical intermediate, which has proven essential in the development of advanced therapeutics, including GRK5 modulators [1].

Physicochemical Profiling & Molecular Data

To ensure accurate stoichiometric calculations and analytical tracking, the quantitative and structural data of the compound are summarized in Table 1 .

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole
CAS Registry Number 1314136-00-9
PubChem CID 71108094
Molecular Formula C₁₄H₁₈BNO₃
Molecular Weight 259.11 g/mol
Topological Polar Surface Area (TPSA) 44.5 Ų
SMILES String CC1(C)C(C)(C)OB(C2=CC3=C(ON=C3C)C=C2)O1
Physical State Solid (typically off-white to pale yellow powder)

Data sourced from the National Center for Biotechnology Information (PubChem)[2].

Mechanistic Rationale: The Bpin Advantage in Heterocyclic Cross-Coupling

The strategic choice to utilize the pinacol ester (Bpin) rather than the free boronic acid of 3-methylbenzo[d]isoxazole is rooted in fundamental organometallic causality.

Protodeboronation Resistance

Electron-deficient heteroaryl boronic acids are notoriously susceptible to protodeboronation—the hydrolytic cleavage of the C–B bond—under the basic aqueous conditions required for cross-coupling. The bulky, bidentate pinacol ligand sterically shields the empty p-orbital of the boron atom, significantly lowering its Lewis acidity and preventing premature hydrolysis.

Transmetalation Dynamics

The benzo[d]isoxazole ring withdraws electron density from the C–B bond, which intrinsically slows down the transmetalation step in the catalytic cycle. To overcome this, the Bpin ester must be activated by a sufficiently strong base (e.g., K₂CO₃ or Cs₂CO₃) to form a highly nucleophilic, electron-rich boronate "ate" complex. This complex readily transfers the benzo[d]isoxazole moiety to the electrophilic Pd(II) center.

SuzukiCycle Pd0 Active Pd(0) Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X Pd0->OxAdd Ar-X (Electrophile) TransMet Transmetalation Ar-Pd(II)-X + [Boronate]- → Ar-Pd(II)-Isoxazole OxAdd->TransMet Ar-Pd(II)-X BaseAct Base Activation Bpin-Isoxazole + Base → [Boronate]- BaseAct->TransMet Activated Boronate RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim Ar-Pd(II)-Isoxazole RedElim->Pd0 Regeneration of Pd(0) Product Cross-Coupled Product (e.g., GRK5 Modulator) RedElim->Product Release

Catalytic cycle of Suzuki-Miyaura coupling with the benzo[d]isoxazole Bpin ester.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed with built-in causality to ensure reproducibility and high yields.

Protocol 1: Synthesis via Miyaura Borylation

This workflow details the synthesis of the title compound from 5-bromo-3-methylbenzo[d]isoxazole.

Causality Checkpoint: Why use Potassium Acetate (KOAc)? KOAc is a weak base. It is basic enough to facilitate the transmetalation of the bis(pinacolato)diboron (B₂pin₂) onto the Pd(II) center, but not basic enough to activate the newly formed Bpin product. This prevents the competitive Suzuki-Miyaura homocoupling of the product with unreacted starting material, a common failure point in scale-up borylations [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-3-methylbenzo[d]isoxazole (1.0 equiv, 10 mmol), bis(pinacolato)diboron (1.2 equiv, 12 mmol), and KOAc (3.0 equiv, 30 mmol).

  • Degassing: Add anhydrous 1,4-dioxane (50 mL). Degas the suspension by sparging with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the formation of phenol byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol) under a positive stream of argon.

  • Reaction: Seal the flask and heat to 90 °C for 4–6 hours. Monitor complete consumption of the starting material via LC-MS or TLC.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with ethyl acetate (EtOAc).

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole.

SynthesisWorkflow SM 5-Bromo-3-methyl- benzo[d]isoxazole Reagents B2pin2, Pd(dppf)Cl2 KOAc, 1,4-Dioxane, 90°C SM->Reagents Miyaura Borylation Workup Aqueous Workup & Extraction Reagents->Workup Quenching Purification Silica Gel Chromatography Workup->Purification Crude Extract Product 3-Methyl-5-(Bpin)- benzo[d]isoxazole Purification->Product Isolation

Step-by-step Miyaura borylation workflow to synthesize the target Bpin ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Application)

To couple the title compound with an aryl or heteroaryl halide (Ar-X).

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the Ar-X electrophile (1.0 equiv), 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent System: Add a biphasic solvent mixture of 1,4-Dioxane/H₂O (typically 4:1 v/v). The water is strictly required to dissolve the K₂CO₃ and facilitate the formation of the reactive boronate complex.

  • Catalyst & Heating: Degas the mixture, add Pd(PPh₃)₄ (0.05 equiv), and heat at 90 °C for 12 hours.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via chromatography.

Applications in Advanced Drug Discovery

The 3-methylbenzo[d]isoxazole moiety is a highly valued bioisostere for indoles and benzisoxazoles. It provides unique hydrogen-bonding acceptor capabilities (via the nitrogen and oxygen atoms) while maintaining excellent metabolic stability against cytochrome P450-mediated oxidation.

A prominent application of this specific Bpin ester is documented in the synthesis of G protein-coupled receptor kinase 5 (GRK5) modulators [1]. In patent AU2022292903A1, derivatives synthesized from this building block are utilized to target heart disease, cardiac hypertrophy, and various inflammatory and immunological conditions. The ability to cleanly append the 3-methylbenzo[d]isoxazole ring to complex pyrrolo[2,3-b]pyridine scaffolds relies entirely on the stability and reactivity profile of this specific pinacol ester.

Safety, Handling, and Storage

  • GHS Classification: The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) [2].

  • Handling: Handle under a fume hood using standard PPE (nitrile gloves, safety goggles).

  • Storage: To ensure maximum shelf life and prevent slow atmospheric hydrolysis of the pinacol ester, store the solid at 2–8 °C (refrigerated) under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container.

References

  • Google Patents.
  • 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole | CID 71108094 National Center for Biotechnology Information (PubChem). URL:[Link]

  • Development and Scale-up of a Miyaura Borylation Process Carbogen AMCIS. URL:[Link]

Exploratory

Technical Guide: 3-Methyl-1,2-benzisoxazole-5-boronic Acid

Executive Summary 3-Methyl-1,2-benzisoxazole-5-boronic acid (and its pinacol ester surrogate) represents a critical heteroaromatic building block in modern medicinal chemistry. It serves as a precise molecular handle for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-1,2-benzisoxazole-5-boronic acid (and its pinacol ester surrogate) represents a critical heteroaromatic building block in modern medicinal chemistry. It serves as a precise molecular handle for introducing the 3-methyl-1,2-benzisoxazole scaffold—a pharmacophore privileged in antipsychotic (e.g., Risperidone, Paliperidone) and anticonvulsant (e.g., Zonisamide) therapeutics.

This guide addresses the physicochemical profile, synthetic architecture, and handling protocols for this reagent. Special emphasis is placed on the Suzuki-Miyaura cross-coupling utility, distinguishing between the free boronic acid and its more stable pinacol ester, while providing expert commentary on the stability of the isoxazole core under transition-metal catalysis conditions.

Chemical Identity & Physicochemical Profile[1][2][3]

The reagent is most commonly synthesized and stored as the pinacol ester due to enhanced stability and solubility profiles compared to the free boronic acid, which is prone to dehydration (boroxine formation) and protodeboronation.

PropertyData
Chemical Name 3-Methyl-1,2-benzisoxazole-5-boronic acid (Free Acid)3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzisoxazole (Pinacol Ester)
CAS Number 1314136-00-9 (Pinacol Ester)
Molecular Formula C₈H₈BNO₃ (Free Acid) C₁₄H₁₈BNO₃ (Pinacol Ester)
Molecular Weight 176.97 g/mol (Free Acid) 259.11 g/mol (Pinacol Ester)
Appearance Off-white to pale yellow solid
Solubility Free Acid: Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents.Pinacol Ester: Soluble in DCM, THF, EtOAc, Toluene.[1][2][3]
Structural Feature 1,2-Benzisoxazole core with a methyl group at C3 and boronate at C5.
Expert Insight: The Boroxine Equilibrium

Researchers must recognize that "free" boronic acids often exist as an equilibrium mixture with their cyclic trimeric anhydrides (boroxines). This does not affect stoichiometry in Suzuki couplings (as the base hydrolyzes the boroxine in situ), but it can complicate NMR characterization and exact mass weighing. Recommendation: Use the pinacol ester (CAS 1314136-00-9) for precise stoichiometric control in parallel synthesis.

Synthetic Architecture

The synthesis of the 5-boronic acid derivative hinges on the functionalization of the 5-bromo precursor. The 3-methyl group is typically installed early in the sequence (e.g., via cyclization of 2-hydroxyacetophenone oxime acetate).

Retrosynthetic Analysis & Forward Pathway

The most robust route utilizes the Miyaura Borylation of 5-bromo-3-methyl-1,2-benzisoxazole.

Synthesis cluster_conditions Critical Step: Pd-Catalysis Precursor 2-Hydroxyacetophenone Oxime Core 3-Methyl-1,2-benzisoxazole Precursor->Core Cyclization (Ac2O/Base) Bromide 5-Bromo-3-methyl- 1,2-benzisoxazole Core->Bromide Bromination (Br2/Fe or NBS) Product 5-Boronic Acid Pinacol Ester (CAS 1314136-00-9) Bromide->Product Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc)

Figure 1: Synthetic workflow from raw materials to the boronic ester target.

Stability of the Benzisoxazole Core

A common concern with 1,2-benzisoxazoles is the Kemp Elimination (base-catalyzed ring opening to salicylonitriles).

  • Risk Assessment: The 3-methyl substitution blocks the C3-proton abstraction required for the classic Kemp elimination mechanism. Consequently, 3-methyl-1,2-benzisoxazole-5-boronic acid is significantly more stable to basic Suzuki conditions (e.g., Na₂CO₃, K₃PO₄) than its 3-unsubstituted analogs.

  • Caution: Avoid extremely harsh conditions (e.g., t-BuOK in refluxing alcohol), which may still degrade the heterocycle via alternative nucleophilic attack pathways.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-methyl-1,2-benzisoxazole-5-boronic acid pinacol ester with a generic aryl bromide (


). It uses a catalyst system optimized for heteroaryl chlorides/bromides.
Materials
  • Boronate: 1.2 equivalents (relative to halide).

  • Aryl Halide: 1.0 equivalent.[4]

  • Catalyst: Pd(dppf)Cl₂[5][6]·DCM (3-5 mol%).

  • Base: K₂CO₃ (2.0 M aqueous solution) or Cs₂CO₃ (solid, 3.0 equiv).

  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic ester (1.2 mmol, 311 mg), and Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.

  • Base Activation: Add 2.0 M aqueous K₂CO₃ (1.5 mL, 3.0 mmol). Note: If the substrate is water-sensitive, use solid Cs₂CO₃ and anhydrous DMF.

  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours. Monitor by LC-MS for the disappearance of the aryl halide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints
  • Color Change: The reaction mixture typically turns from orange/red (active Pd) to black (Pd precipitation) upon completion or catalyst decomposition.

  • TLC: The boronic ester often streaks on silica; the product should be a distinct, UV-active spot.

  • LC-MS: Look for the mass of Product (

    
    ) if coupling with a phenyl group, adjusting for the loss of the boronate moiety.
    

Mechanism & Signaling Pathways

The utility of this molecule relies on the catalytic cycle of Palladium.[5][7][8][9][10] The diagram below illustrates the specific entry of the benzisoxazole moiety into the cycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Rate Determining) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product ArBr Aryl Bromide Boronate Benzisoxazole- Boronate Boronate->TransMet Activation Base Base (OH-)

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the benzisoxazole boronate.

Handling, Stability & Safety

Storage Protocols
  • Temperature: Store at 2–8°C (refrigerated).

  • Atmosphere: The pinacol ester is relatively air-stable but should be stored under inert gas (Argon) for long-term retention of activity. The free acid is hygroscopic and prone to dehydration; keep strictly dry.

  • Shelf Life: 12 months if sealed and stored properly.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

Troubleshooting "Dead" Reactions

If the coupling fails:

  • Check Catalyst: Pd(0) is sensitive to O₂. Ensure the reaction solvent is thoroughly degassed (sparged with inert gas).

  • Check Boronate Hydrolysis: The pinacol ester hydrolyzes slowly. If using the ester in aqueous conditions, ensure the reaction time is sufficient for the species to activate, or add a promoter like catalytic amount of water if using anhydrous conditions.

  • Base Choice: Switch from K₂CO₃ to K₃PO₄ or CsF if the substrate is sterically hindered.

References

  • Miyaura Borylation (General Method): Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Benzisoxazole Scaffold Utility: Palumbo, A., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry.[11] Chemical Biology & Drug Design. Link

  • Suzuki Coupling of Heterocycles: Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed cross-coupling of heteroaryl boronic acids.[4] Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Pinacol Ester CAS Data: Sigma-Aldrich Product Specification for CAS 1314136-00-9. Link

  • Kemp Elimination Context: Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of some 3-substituted benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Link

Sources

Foundational

Difference between benzo[d]isoxazole boronic acid and pinacol ester

Technical Guide for Medicinal Chemistry & Process Development Executive Summary In the structural optimization of benzo[d]isoxazole scaffolds—common in antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

In the structural optimization of benzo[d]isoxazole scaffolds—common in antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide)—the choice between the boronic acid and the pinacol ester (Bpin) is a critical decision point.

While the free boronic acid offers superior atom economy and faster transmetallation kinetics, it suffers from significant handling challenges, including unpredictable dehydration to boroxines and erratic stoichiometry. Conversely, the pinacol ester provides a robust, chromatography-stable "masked" species ideal for library storage and purification, but it introduces a "kinetic penalty" requiring in situ hydrolysis or specialized activation during cross-coupling.

This guide delineates the mechanistic, stability, and processing differences to enable evidence-based selection for drug development workflows.

Structural & Physical Properties
2.1 The Boroxine Equilibrium (Acid Instability)

Benzo[d]isoxazole boronic acids are rarely discrete monomeric species in the solid state. They exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This equilibrium is driven by the removal of water (e.g., during vacuum drying).

  • Impact: This variability makes precise stoichiometry difficult. A weighed mass of "boronic acid" may contain 30–70% boroxine, leading to under-dosing of the nucleophile in Suzuki couplings.

  • The Benzo[d]isoxazole Factor: The electron-deficient nature of the benzo[d]isoxazole ring (particularly if the boron is at C3) increases the Lewis acidity of the boron center, potentially accelerating boroxine formation compared to electron-rich aryl boronic acids.

2.2 The Pinacol Shield (Ester Stability)

The pinacol ester locks the boron atom into a discrete, monomeric species via the cyclic dioxy-ligand.

  • Lipophilicity: The non-polar pinacol group renders the molecule soluble in organic solvents (DCM, EtOAc), enabling standard silica gel chromatography—a feat often impossible with the polar, streaking free acid.

  • Atom Economy: The pinacol ester adds significant molecular weight (C6H12 mass penalty), reducing atom economy.

    • Benzo[d]isoxazole-3-boronic acid (MW: ~163 g/mol )

    • Benzo[d]isoxazole-3-boronic acid pinacol ester (MW: ~245 g/mol )

Table 1: Physicochemical Comparison

FeatureBenzo[d]isoxazole Boronic AcidBenzo[d]isoxazole Pinacol Ester
Stoichiometry Variable (Monomer/Boroxine mix)Precise (Discrete Monomer)
Purification Crystallization only (difficult)Silica Gel Chromatography
Solubility Polar solvents (MeOH, DMF, DMSO)Non-polar/Polar (DCM, THF, Toluene)
Atom Economy High (Optimal for Process Scale)Lower (High waste stream)
Shelf Stability Low (Hygroscopic, protodeboronation)High (Stable for months/years)
Reactivity Profile: The Suzuki-Miyaura Interface

The fundamental difference in reactivity lies in the Transmetallation Step . Palladium(II) species generally transmetallate faster with boronate anions (


).
3.1 The Hydrolysis Dependency
  • Boronic Acid: Rapidly forms the active trihydroxyboronate species upon addition of base (e.g.,

    
    , 
    
    
    
    ).
  • Pinacol Ester: Must often undergo in situ hydrolysis to the free acid before transmetallation can occur efficiently. This adds a kinetic lag phase. If the hydrolysis is slower than the catalyst decomposition or side reactions (like protodeboronation), the yield suffers.

3.2 Protodeboronation Risk

The benzo[d]isoxazole ring is susceptible to protodeboronation (cleavage of the C-B bond), particularly at the C3 position due to the adjacent heteroatoms.

  • Mechanism: Base-catalyzed ipso-protonation.

  • Comparison: Pinacol esters are generally more resistant to protodeboronation during storage but eventually face the same risk once hydrolyzed in the reaction mixture. However, the slow release of the free acid from the ester can sometimes protect the system by keeping the concentration of the labile free acid low (the "Slow Release" effect).

3.3 Visualization: Catalytic Cycle & Speciation

The following diagram illustrates the extra energy barrier (hydrolysis) required for the pinacol ester to enter the catalytic cycle.

Suzuki_Mechanism Ester Benzo[d]isoxazole Pinacol Ester Acid Free Boronic Acid (Equilibrium with Boroxine) Ester->Acid Hydrolysis (H2O/Base) Rate Limiting Step Boronate Active Boronate Species [Ar-B(OH)3]- Acid->Boronate +OH- (Fast) Pd_Complex Pd(II)-Ar-X Oxidative Addition Complex Boronate->Pd_Complex Transmetallation Decomp Protodeboronation (Side Product) Boronate->Decomp Base/Heat Product Coupled Biaryl Product Pd_Complex->Product Transmetallation & Reductive Elimination

Figure 1: Mechanistic pathway showing the hydrolysis requirement for Pinacol Esters prior to active transmetallation.

The Benzo[d]isoxazole Sensitivity (N-O Bond)

A unique risk with this scaffold is the lability of the isoxazole N-O bond .

  • Reducing Conditions: Palladium(0) is a reducing agent. Prolonged reaction times (caused by slow ester hydrolysis) increase the exposure of the N-O bond to Pd(0), increasing the risk of ring cleavage to form o-hydroxy-nitriles or amides.

  • Recommendation: When using the pinacol ester, use bases that facilitate rapid hydrolysis (e.g.,

    
     with water cosolvent) or use "water-promoted" catalysts like Pd(dppf)Cl2 or Pd(Amphos) to minimize reaction time.
    
Experimental Protocol: Synthesis & Coupling

Context: Synthesis of a 3-arylbenzo[d]isoxazole via Suzuki Coupling.

5.1 Preparation of Benzo[d]isoxazole-3-boronic acid pinacol ester

Why Ester? Direct lithiation of 3-bromobenzo[d]isoxazole and trapping with triisopropyl borate often yields the acid, which is difficult to separate from lithium salts without inducing protodeboronation. Trapping with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPBpin) yields the organic-soluble ester.

Protocol:

  • Reagents: 3-Bromobenzo[d]isoxazole (1.0 equiv),

    
     (TurboGrignard, 1.1 equiv), THF (anhydrous), IPBpin (1.2 equiv).
    
  • Conditions: Cool THF solution of bromide to -78 °C. Add TurboGrignard dropwise (Lithium-Halogen exchange is rapid). Stir 30 min.

  • Trapping: Add IPBpin. Warm to RT.

  • Workup: Quench with

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc). Note: The ester is stable on silica.

5.2 Optimized Coupling Condition (Suzuki-Miyaura)

Why these conditions? The use of


 and water is essential to hydrolyze the pinacol ester in situ. Dioxane provides solubility for the lipophilic ester.
  • Mix: Benzo[d]isoxazole-3-pinacol ester (1.2 equiv), Aryl Bromide (1.0 equiv),

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degass thoroughly.

  • Catalyst:

    
     (5 mol%).[1] Chosen for robustness against heteroatoms.
    
  • Reaction: Heat to 80–90 °C for 4–12 hours.

  • Monitoring: Watch for disappearance of ester. If ester remains but bromide is consumed, protodeboronation of the active species may be occurring.[2]

Decision Matrix

Use this logic flow to select the correct reagent for your campaign.

Decision_Matrix Start Start: Select Reagent Scale Is this Process Scale (>1 kg)? Start->Scale Purify Is the intermediate hard to purify? Scale->Purify No (Discovery/MedChem) AtomEcon Is Atom Economy critical? Scale->AtomEcon Yes Use_Acid USE BORONIC ACID (Generate in situ if possible) Purify->Use_Acid No (Crystallizes well) Use_Ester USE PINACOL ESTER (Isolate & Purify) Purify->Use_Ester Yes (Need Silica Col) AtomEcon->Use_Acid Yes (Cost driver) AtomEcon->Use_Ester No (Robustness driver)

Figure 2: Decision matrix for selecting between Boronic Acid and Pinacol Ester.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441-456. Link

  • Knochel, P., et al. (2004).[3] Functionalized Main-Group Organometallics for Organic Synthesis. Angewandte Chemie International Edition, 43(26), 3368-3398. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Exploratory

Commercial availability of benzisoxazole-5-boronic acid

Title: Strategic Sourcing and Synthesis of 1,2-Benzisoxazole-5-boronic Acid: A Technical Guide for Medicinal Chemistry Executive Summary 1,2-Benzisoxazole-5-boronic acid (CAS: 1428582-37-9) is a high-value heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Sourcing and Synthesis of 1,2-Benzisoxazole-5-boronic Acid: A Technical Guide for Medicinal Chemistry

Executive Summary

1,2-Benzisoxazole-5-boronic acid (CAS: 1428582-37-9) is a high-value heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling to introduce the 1,2-benzisoxazole pharmacophore—a "privileged structure" found in antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).

Commercially, this compound is not a bulk commodity .[1] It is frequently listed as "Made to Order" or held in limited stock by boutique building-block vendors due to the inherent instability of the boronic acid moiety (protodeboronation) and the sensitivity of the benzisoxazole ring to base (Kemp elimination).

Recommendation: For rapid SAR exploration, researchers should prioritize purchasing the stable precursor, 5-bromo-1,2-benzisoxazole (CAS: 837392-65-1), and performing a palladium-catalyzed borylation in-house. This guide details the sourcing landscape and provides a validated synthesis protocol designed to preserve the sensitive isoxazole ring.

Chemical Profile & Technical Specifications

PropertySpecification
Chemical Name 1,2-Benzisoxazole-5-boronic acid
CAS Number 1428582-37-9
Pinacol Ester CAS Not widely indexed; synthesize from bromide
Molecular Formula C₇H₆BNO₃
Molecular Weight 162.94 g/mol
Precursor CAS 837392-65-1 (5-Bromo-1,2-benzisoxazole)
Structural Alert Base Sensitivity : The 1,2-benzisoxazole ring is prone to Kemp Elimination under strongly basic conditions, resulting in ring opening to 2-cyanophenols.

Commercial Availability Landscape

The supply chain for this compound is fragmented. High-purity stock is rare; most vendors offer it as a custom synthesis item with lead times of 2–4 weeks.

Primary Supply Channels
  • Tier 1 (Stock Likely): BLD Pharm, Enamine (Building Blocks).

  • Tier 2 (Sourcing Aggregators): eMolecules, ChemSpace (often route to Tier 1).

  • Tier 3 (Custom Synthesis): WuXi AppTec, Pharmablock.

Procurement Decision Tree

Use the following logic to optimize project timelines:

ProcurementStrategy Start Need 1,2-Benzisoxazole-5-boronic acid CheckStock Check Tier 1 Vendors (BLD Pharm, Enamine) Start->CheckStock InStock In Stock? CheckStock->InStock BuyAcid Purchase Boronic Acid (Ship on Dry Ice) InStock->BuyAcid Yes CheckBromide Check 5-Bromo-1,2-benzisoxazole (CAS 837392-65-1) InStock->CheckBromide No BromideStock Bromide In Stock? CheckBromide->BromideStock BuyBromide Purchase Bromide & Synthesize (See Part 4) BromideStock->BuyBromide Yes (Recommended) CustomSynth Order Custom Synthesis (Lead Time: 4-6 Weeks) BromideStock->CustomSynth No

Figure 1: Strategic procurement workflow prioritizing the stable bromide precursor to mitigate lead-time risks.

Validated Synthesis Protocol

If the boronic acid is unavailable, synthesis from 5-bromo-1,2-benzisoxazole is the industry standard.

Critical Mechanism Note (The Kemp Elimination Risk): Standard lithiation (n-BuLi) is NOT recommended . Strong bases attack the C3 proton of the benzisoxazole ring, triggering a Kemp elimination that opens the ring to form a salicylonitrile derivative.

  • Avoid: n-BuLi, t-BuLi, LDA.

  • Select: Miyaura Borylation (Pd-catalyzed) using weak bases (KOAc).

Protocol: Miyaura Borylation to Pinacol Ester

This protocol yields the pinacol ester, which is more stable than the free acid and can be used directly in Suzuki couplings.

Reagents:

  • Substrate: 5-Bromo-1,2-benzisoxazole (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B₂Pin₂, 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Potassium Acetate (KOAc, 3.0 equiv) — Crucial: Anhydrous

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a dry reaction vial with the bromide, B₂Pin₂, Pd(dppf)Cl₂, and KOAc.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Solvation: Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LCMS.

    • Note: Do not exceed 100°C to minimize thermal decomposition of the heterocycle.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Palladium black. Wash with EtOAc.[2]

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc).

    • Stability Check: The pinacol ester is prone to hydrolysis on silica; use a short column or neutral alumina if degradation is observed.

Reaction Pathway & Risk Analysis

SynthesisPathway Bromide 5-Bromo-1,2-benzisoxazole (Stable Precursor) Lithiation Route A: n-BuLi (-78°C) Bromide->Lithiation Strong Base Miyaura Route B: Pd(dppf)Cl2 KOAc, B2Pin2 Bromide->Miyaura Weak Base RingOpen RING OPENING (Kemp Elimination) Product: 2-Cyanophenol Lithiation->RingOpen Side Reaction Boronate Target Pinacol Ester (Intact Core) Miyaura->Boronate High Yield

Figure 2: Mechanistic comparison showing why Palladium-catalyzed borylation is superior to lithiation for this sensitive scaffold.

Handling & Stability Guidelines

  • Storage: Store the boronic acid/ester at -20°C under inert gas. The free acid is hygroscopic and prone to dehydration (forming boroxines) or protodeboronation.

  • Coupling Conditions: When using this building block in Suzuki couplings, avoid strong bases like NaOH or KOH if possible. Use milder bases such as K₃PO₄ or Cs₂CO₃ to prevent ring degradation during the cross-coupling step.

  • Solubility: Soluble in DMSO, DMF, and alcohols. Limited solubility in non-polar solvents.

References

  • BLD Pharm . Benzo[d]isoxazol-5-ylboronic acid Product Page. Retrieved from

  • Sigma-Aldrich . 5-Bromo-1,2-benzisoxazole Product Specification. Retrieved from

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society. (Seminal work on the Kemp Elimination mechanism).[3]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. Journal of Organic Chemistry.

Sources

Foundational

3-Methyl-benzo[d]isoxazole: A Privileged Scaffold in Medicinal Chemistry

Topic: 3-Methyl-benzo[d]isoxazole Scaffold in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Structural Advantag...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methyl-benzo[d]isoxazole Scaffold in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Structural Advantage

The 3-methyl-benzo[d]isoxazole scaffold (also known as 3-methyl-1,2-benzisoxazole) represents a "privileged structure" in modern pharmacotherapy. Structurally, it consists of a benzene ring fused to an isoxazole ring, featuring a methyl group at the C3 position. This moiety is best known as the pharmacophore anchoring the "Risperidone-like" atypical antipsychotics, but its utility extends into anticonvulsants and emerging epigenetic modulators.

Key Physicochemical Drivers:

  • Bioisosterism: It serves as a robust bioisostere for the indole ring (found in serotonin) and the benzothiophene system. The N-O bond imparts unique electronic properties, modulating H-bond acceptance without acting as a strong H-bond donor, which improves membrane permeability compared to indoles.

  • Metabolic Stability: While the 1,2-benzisoxazole ring is generally stable, the N-O bond is a site of latent reactivity (reductive ring opening), which can be exploited for prodrug strategies or must be mitigated during lead optimization.

  • Lipophilicity: The scaffold contributes significantly to the

    
     of a molecule, facilitating blood-brain barrier (BBB) penetration—a critical requirement for CNS-active agents.
    

Synthetic Architecture: Constructing the Core

The efficient construction of the 3-methyl-benzo[d]isoxazole core is pivotal for SAR exploration. The most robust industrial route involves the cyclization of o-hydroxyacetophenone oximes.

Mechanism of Cyclization

The formation of the isoxazole ring relies on an intramolecular nucleophilic attack. The phenolic oxygen (or its conjugate base) attacks the nitrogen of the oxime derivative, with the elimination of a leaving group (often water or an acetate).

Visualization: Retrosynthetic Analysis & Pathway

The following diagram outlines the logical flow from precursor to the active scaffold, highlighting the critical cyclization step.

Synthesis Precursor 2-Hydroxyacetophenone Intermediate Oxime Intermediate (E/Z Isomers) Precursor->Intermediate + NH2OH·HCl (Oximation) Cyclization Intramolecular Nu-Attack (Cyclization) Intermediate->Cyclization Ac2O / Base (Activation) Product 3-Methyl-benzo[d]isoxazole (Scaffold) Cyclization->Product - AcOH (Ring Closure)

Caption: Synthetic pathway for the 3-methyl-benzo[d]isoxazole core via oxime dehydration.

Detailed Experimental Protocol

Objective: Synthesis of 6-fluoro-3-methyl-1,2-benzisoxazole (Key intermediate for Risperidone).

Reagents:

  • 2,4-Difluoroacetophenone (Starting material)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    )
    
  • Acetic Anhydride (

    
    )
    
  • Potassium Hydroxide (

    
    )
    

Step-by-Step Methodology:

  • Oximation (The Setup):

    • Dissolve 2,4-difluoroacetophenone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

    • Critical Step: Reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The formation of the oxime is usually quantitative.

    • Workup: Evaporate solvent, resuspend in water, extract with dichloromethane (DCM), dry over

      
      , and concentrate to yield the oxime solid.
      
  • Cyclization (The Ring Closure):

    • Dissolve the crude oxime in acetic anhydride (excess, acts as solvent and dehydrating agent).

    • Heat to 80°C for 2 hours. This acetylates the oxime hydroxyl group (

      
      ).
      
    • Base Treatment:[2] Cool the mixture and pour into ice water. Basify carefully with 10% KOH solution to pH ~10.

    • Mechanism Check: The base promotes the displacement of the acetate group by the phenolic oxygen (which is generated via nucleophilic aromatic substitution of the ortho-fluorine in the 2,4-difluoro precursor case, or simple deprotonation if starting from o-hydroxy). Note: For the 2,4-difluoro starting material, the oxime oxygen attacks the aromatic ring displacing the ortho-fluorine under basic conditions.

    • Reflux: Heat the alkaline solution at reflux for 2 hours to ensure ring closure.

  • Purification:

    • Cool to room temperature. The product often precipitates.

    • Recrystallize from ethanol/water or purify via silica gel chromatography (eluent: DCM/MeOH).

Pharmacological Profile: The "Atypical" Mechanism

The 3-methyl-benzo[d]isoxazole scaffold is the defining feature of the Risperidone family. Its success lies in its ability to fine-tune the receptor binding profile, specifically the 5-HT2A/D2 ratio.

Receptor Binding Kinetics

Atypical antipsychotics are defined by a high affinity for Serotonin 5-HT2A receptors relative to Dopamine D2 receptors. This "loose" D2 binding combined with potent 5-HT2A blockade reduces Extrapyramidal Symptoms (EPS).

Table 1: Comparative Binding Affinities (


 in nM) 
Lower 

indicates higher affinity.[3]
DrugScaffold5-HT2A Affinity (

)
D2 Affinity (

)
Ratio (5-HT2A/D2)Clinical Outcome
Risperidone 3-methyl-benzisoxazole0.4 nM3.1 nM~0.13Potent antipsychotic, low EPS at therapeutic doses.
Paliperidone 3-methyl-benzisoxazole0.25 nM4.0 nM~0.06Active metabolite (9-OH); similar profile, renal clearance.
Haloperidol Butyrophenone78 nM0.7 nM>100Typical antipsychotic; high EPS risk due to tight D2 binding.
Signaling Pathway Visualization

The following diagram illustrates how the scaffold-containing ligand modulates the synaptic transmission, preventing dopamine hyperactivity while mitigating motor side effects via serotonin modulation.

Pharmacology D2 Dopamine D2 Receptor Psychosis Positive Symptoms (Psychosis) D2->Psychosis Inhibition Reduces HT2A Serotonin 5-HT2A Receptor DA_Release Dopamine Release (Striatum) HT2A->DA_Release Inhibition Increases Ligand Risperidone (Benzisoxazole Core) Ligand->D2 Antagonism (Moderate Affinity) Ligand->HT2A Antagonism (High Affinity) EPS Extrapyramidal Symptoms (EPS) DA_Release->D2 Competes with Ligand DA_Release->EPS Mitigates

Caption: Dual antagonism mechanism: 5-HT2A blockade modulates dopamine release, reducing EPS risk.

ADME & Metabolic Stability: The N-O Bond Vulnerability

While the scaffold is robust, the isoxazole N-O bond is susceptible to reductive cleavage.[4]

  • Reductive Ring Opening: Under specific metabolic conditions (often mediated by cytosolic aldehyde oxidase or gut microbiota), the N-O bond can be cleaved to form a 2-hydroxy-benzamidine or 2-hydroxy-phenone derivative.

  • Case Study (Zonisamide): Although a 1,2-benzisoxazole-3-methanesulfonamide, Zonisamide undergoes reductive ring opening to form 2-(sulfamoylacetyl)phenol.

  • Risperidone Metabolism: The 3-methyl-benzo[d]isoxazole ring in Risperidone is remarkably stable in humans. The primary metabolic pathway is not ring opening, but rather hydroxylation at the 9-position of the tetrahydropyridopyrimidinone ring (mediated by CYP2D6), yielding Paliperidone. This stability highlights the importance of the 3-methyl substitution in preventing ring degradation compared to 3-unsubstituted analogs.

Emerging Applications: Beyond Antipsychotics

Recent medicinal chemistry efforts have repurposed this scaffold for oncology and epigenetics.

  • BET Bromodomain Inhibitors: 5-imidazole-3-methylbenz[d]isoxazole derivatives have been identified as potent inhibitors of CBP/p300 bromodomains. These agents disrupt the interaction between acetylated histones and transcription factors, offering a novel therapeutic avenue for Acute Myeloid Leukemia (AML).

  • Kinase Inhibition: 3-amino-benzo[d]isoxazole derivatives act as multi-targeted receptor tyrosine kinase (RTK) inhibitors, targeting VEGFR and PDGFR, which are critical for tumor angiogenesis.

References

  • Ortho-McNeil-Janssen Pharmaceuticals. (2006). Invega (paliperidone) Extended-Release Tablets Prescribing Information. Link

  • Leysen, J. E., et al. (1994). Risperidone: A novel antipsychotic with balanced serotonin-dopamine antagonism. Journal of Clinical Psychiatry. Link

  • Kalgutkar, A. S., et al. (2003).[4][5] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide...[5][6]. Drug Metabolism and Disposition.[7][8][9][10] Link

  • Xu, Y., et al. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors. Acta Pharmacologica Sinica. Link

  • BenchChem. (2025).[1] 5-Bromo-3-methylbenzo[d]isoxazole in Medicinal Chemistry. Link(Representative link for chemical property data)

Sources

Exploratory

Comprehensive Technical Guide on 3-Methyl-benzo[d]isoxazole-5-boronic Acid: Properties, Synthesis, and Applications in Drug Development

Executive Summary The benzo[d]isoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of antipsychotics, kinase inhibitors, and epigenetic modulators[1],[2],[3]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[d]isoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of antipsychotics, kinase inhibitors, and epigenetic modulators[1],[2],[3]. To effectively explore structure-activity relationships (SAR) around this core, researchers rely on late-stage functionalization techniques. 3-Methyl-benzo[d]isoxazole-5-boronic acid and its corresponding pinacol ester serve as critical synthetic handles, enabling rapid diversification at the 5-position via palladium-catalyzed Suzuki-Miyaura cross-coupling[4],[5].

This whitepaper provides an in-depth analysis of the compound's chemical identity, the mechanistic causality behind its cross-coupling behavior, and a self-validating experimental protocol designed for high-yield synthesis.

Core Chemical Identity & Quantitative Data

In synthetic workflows, the compound is encountered in two primary forms: the free boronic acid and its pinacol ester (Bpin) derivative. While the free acid is the fundamental reactive species, it is highly prone to dehydration (forming cyclic boroxines) and protodeboronation under thermal stress[6],[7]. Consequently, the pinacol ester is overwhelmingly preferred for commercial storage and bench-top handling due to the steric shielding of the boron atom's empty p-orbital, which imparts indefinite stability under ambient conditions[8],[6].

Table 1: Comparative Chemical Properties
PropertyFree Boronic AcidPinacol Ester (Bpin) Derivative
IUPAC / Chemical Name (3-Methylbenzo[d]isoxazol-5-yl)boronic acid[9]3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester[10]
CAS Number 1961191-14-9[9]1314136-00-9[10],[8],[11]
Molecular Formula C₈H₈BNO₃[9]C₁₄H₁₈BNO₃[10],[8],[11]
Molecular Weight 176.97 g/mol 259.11 g/mol [8],[11]
Physical State SolidWhite Solid[10]
Stability Profile Susceptible to trimerizationHighly stable, bench-top stable[6]

Mechanistic Causality in Cross-Coupling

The primary utility of 3-Methyl-benzo[d]isoxazole-5-boronic acid lies in its participation in the Suzuki-Miyaura cross-coupling reaction [4],[5]. Understanding the mechanistic causality of this catalytic cycle is essential for troubleshooting and optimizing yields.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a cis-Pd(II) complex that rapidly isomerizes to a more stable trans-complex[4],[5].

  • Transmetalation (The Critical Step): Boronic acids are inherently poor nucleophiles. The addition of an aqueous base (e.g., K₂CO₃) is mechanistically mandatory. The base coordinates to the empty p-orbital of the boron atom, forming a tetravalent boronate "ate" complex[6],[7]. This coordination significantly increases the electron density and nucleophilicity of the benzo[d]isoxazole group, facilitating its transfer to the Pd(II) center[4],[7].

  • Reductive Elimination: The Pd(II) complex undergoes geometric isomerization to bring the two organic ligands into a cis orientation, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[4],[5].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetalation Boronate 'Ate' Complex OxAdd->TransMet + Base RedElim Reductive Elimination Product Formation TransMet->RedElim + Boronic Acid/Ester RedElim->Pd0 - Cross-Coupled Product

Figure 1: Mechanistic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis when coupling 3-Methyl-benzo[d]isoxazole-5-boronic acid (or its pinacol ester) with an aryl halide, the following self-validating protocol must be employed. Every step is designed with a specific chemical rationale to prevent side reactions such as homocoupling or catalyst deactivation.

Methodological Rationale:
  • Catalyst Choice (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step. It is highly effective for sterically hindered heterocyclic systems.

  • Solvent System (1,4-Dioxane / H₂O): Dioxane provides excellent solubility for the organic components, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex[4].

  • Degassing: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides. Strict degassing is a non-negotiable parameter for reproducibility.

Step-by-Step Workflow:
  • Reagent Loading: In an oven-dried Schlenk flask, add 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (1.1 equiv), the target Aryl Halide (1.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 3.0 equiv).

  • Solvent Introduction: Add a solvent mixture of 1,4-Dioxane and distilled H₂O (typically in a 4:1 v/v ratio).

  • Degassing (Self-Validation Checkpoint 1): Sparge the mixture with Argon for 15 minutes. Validation: The solution should transition from a suspension to a more uniform, dark mixture without bubbling or precipitation.

  • Thermal Activation: Seal the flask and heat to 90°C for 12–16 hours.

  • Reaction Monitoring (Self-Validation Checkpoint 2): Analyze an aliquot via TLC or LC-MS. Validation: Complete consumption of the aryl halide and the appearance of a new product mass indicate successful transmetalation and coupling.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine to remove the aqueous base and dioxane. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

ExpWorkflow Step1 1. Reagent Preparation Mix Boronic Acid, Ar-X, Pd(dppf)Cl2 Step2 2. Solvent & Base Add 1,4-Dioxane / Aq. K2CO3 Step1->Step2 Step3 3. Degassing Argon Sparge (15 min) Step2->Step3 Step4 4. Reaction Heat at 90°C (12-16 h) Step3->Step4 Step5 5. Workup & Extraction EtOAc / Brine Wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Self-validating experimental workflow for Suzuki-Miyaura coupling.

Analytical Validation

Upon successful isolation of the cross-coupled benzo[d]isoxazole derivative, structural confirmation must be achieved through standard analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For the unreacted pinacol ester starting material, expect an[M+H]⁺ peak at m/z 260.1[8],[11]. For the free acid, expect an [M+H]⁺ peak at m/z 178.0[9].

  • ¹H NMR (Nuclear Magnetic Resonance): The characteristic methyl group at the 3-position of the benzo[d]isoxazole ring will appear as a sharp singlet integrating to 3 protons, typically in the range of δ 2.5–2.8 ppm, depending on the solvent and electronic environment of the coupled product.

References

Sources

Foundational

Engineering Chemical Diversity: A Technical Guide to Heteroaryl Boronic Acids in Drug Discovery Libraries

Introduction: The Heteroaryl Imperative Heteroaryl motifs are the architectural bedrock of modern pharmacophores. By strategically embedding nitrogen, oxygen, or sulfur into aromatic frameworks, medicinal chemists can pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Heteroaryl Imperative

Heteroaryl motifs are the architectural bedrock of modern pharmacophores. By strategically embedding nitrogen, oxygen, or sulfur into aromatic frameworks, medicinal chemists can precisely tune a drug candidate's lipophilicity, metabolic stability, and target-binding affinity through directional hydrogen bonding. The Suzuki-Miyaura cross-coupling reaction remains the premier methodology for appending these heterocycles during library synthesis. However, the utilization of heteroaryl boronic acids—particularly electron-deficient variants—presents significant synthetic bottlenecks that can derail high-throughput drug discovery efforts 1.

Mechanistic Bottlenecks: Protodeboronation & The "2-Pyridyl Problem"

To successfully deploy heteroaryl boronic acids, one must understand the causality of their failure modes. The most notorious challenge is the "2-pyridyl problem." The Lewis basic nitrogen atom in these heterocycles can coordinate directly to the palladium catalyst, leading to rapid catalyst poisoning 2.

More critically, electron-deficient heterocycles are highly susceptible to protodeboronation . Because the boron atom possesses an empty p-orbital (sp² hybridized), it is highly electrophilic. In the presence of the aqueous bases required for Suzuki-Miyaura coupling, hydroxide ions readily attack the boron. The electron-withdrawing nature of the heterocycle stabilizes the resulting carbanion-like transition state, accelerating the cleavage of the carbon-boron bond. This fragmentation yields the unsubstituted heteroarene and boric acid, a decomposition pathway that frequently outpaces the desired transmetalation step 2.

Structural Shielding: sp³-Hybridized Boron Surrogates

To circumvent protodeboronation, the empty p-orbital of the boron must be shielded. This is achieved by converting the sp²-hybridized boronic acid into an sp³-hybridized complex.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) acts as a tridentate ligand, coordinating to the boron and completely quenching its Lewis acidity. This renders heteroaryl MIDA boronates highly crystalline, bench-stable, and chromatographically robust 3.

  • Triolborates & DABO Boronates: Alkali metal triolborates and diethanolamine (DABO) adducts offer similar sp³-hybridized stability, permitting metal-catalyzed reactions even in highly aqueous environments without premature degradation 4.

Quantitative Reactivity Profiling

The selection of the boron protecting group dictates the thermodynamic stability and kinetic availability of the reagent. The table below synthesizes the operational parameters of common boron species used in library generation.

Boron SpeciesBoron HybridizationBench/Shelf StabilityReactivity in TransmetalationSusceptibility to Protodeboronation
Free Boronic Acid [B(OH)₂]sp²Low (Heteroaryl)HighHigh
Pinacol Ester (BPin)sp²ModerateModerateModerate
MIDA Boronate sp³High (Indefinite)Nil (Requires in situ release)Low (Protected state)
Triolborate Salt sp³HighModerate-HighLow
DABO Boronate sp³HighModerateLow
The Kinetic Gating Strategy (Slow-Release)

The true synthetic leverage of MIDA boronates lies in their capacity for slow-release cross-coupling . By utilizing a mild base, the MIDA boronate slowly hydrolyzes in situ to release the free boronic acid. Because the rate of transmetalation with the Pd(II) intermediate is exceptionally fast, the free boronic acid is consumed the moment it is generated. This keeps the instantaneous concentration of the unstable boronic acid near zero, effectively starving the protodeboronation decomposition pathway 1.

G MIDA MIDA Boronate (Bench-Stable) FreeBoronic Free Heteroaryl Boronic Acid (Transient) MIDA->FreeBoronic Deprotection Base Aqueous Base (Slow Hydrolysis) Base->MIDA Transmet Transmetalation FreeBoronic->Transmet Fast Capture Decomp Protodeboronation (Decomposition) FreeBoronic->Decomp Competing Pathway PdCat Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) PdCat->OxAdd OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->PdCat Catalyst Regeneration Product Heterobiaryl Product RedElim->Product

Fig 1. Kinetic gating in the slow-release Suzuki-Miyaura catalytic cycle.

Self-Validating Experimental Protocol: Slow-Release Suzuki-Miyaura

This protocol is designed as a self-validating kinetic system . The use of K₃PO₄ thermodynamically gates the hydrolysis. If the catalytic cycle stalls (e.g., due to oxidative addition failure), the localized concentration of free boronic acid rises slightly, shifting the hydrolysis equilibrium backward and preventing runaway decomposition.

Reagents & Setup:

  • Heteroaryl MIDA Boronate (1.0 equiv)

  • Aryl/Heteroaryl Halide (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv) & SPhos (0.04 equiv) or Cu(OAc)₂ (0.2 equiv) for 2-pyridyls

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (5:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a Schlenk flask, combine Pd(OAc)₂ and SPhos in dry 1,4-dioxane. Stir for 10 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0) species. Causality: Pre-forming the catalyst ensures immediate capture of the boronic acid once hydrolysis begins.

  • Reagent Integration: Add the Aryl Halide and the Heteroaryl MIDA Boronate to the flask.

  • Rigorous Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (SPhos) and degrades the Pd(0) catalyst, which would stall transmetalation and lead to a buildup (and subsequent decomposition) of the free boronic acid.

  • Kinetic Initiation: Add an aqueous solution of K₃PO₄ (degassed) to the mixture.

    • Crucial Insight: Do not use NaOH. Strong bases hydrolyze MIDA boronates in <10 minutes, flooding the system with unstable boronic acid and causing catastrophic protodeboronation. K₃PO₄ ensures a continuous ~3-hour release profile.

  • Thermal Activation: Heat the biphasic mixture to 60 °C with vigorous stirring for 12 hours.

    • Visual Validation: The biphasic nature of the solvent system provides a visual cue. If the aqueous layer evaporates due to a poor seal, the inorganic phosphate salts will immediately precipitate, halting hydrolysis and safely pausing the reaction rather than destroying the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Advanced Frontiers: Continuous Flow Synthesis for 3-D Fragments

For the most highly unstable heteroaryl intermediates—those that decompose even during the formation of protected boronates—batch chemistry is insufficient. Modern drug discovery libraries are increasingly relying on continuous flow chemistry to generate these species on-demand 5.

By utilizing microreactors, chemists can perform in-line lithiation of heteroaryl halides followed by immediate trapping with a borate ester (e.g., triisopropyl borate). Because the residence time in the microreactor is measured in milliseconds, the transient heteroaryl boronate is piped directly into a secondary continuous flow Suzuki-Miyaura reactor before it can decompose. This convergent synthesis approach is currently enabling the rapid construction of shape-diverse, sp³-rich 3-D fragment libraries that were previously inaccessible 6.

FlowChem Start Heteroaryl Halides (Diverse Pool) Lithiation In-line Lithiation (Microreactor) Start->Lithiation Borylation Borate Trapping [B(OiPr)3] Lithiation->Borylation < 1s residence Coupling Continuous Flow Suzuki-Miyaura Borylation->Coupling Unstable Intermediate Library 3-D Fragment Library (High Diversity) Coupling->Library Convergent Synthesis

Fig 2. Continuous flow workflow for on-demand generation of unstable heteroaryl boronates.

Conclusion

The integration of heteroaryl motifs into drug discovery libraries is no longer bottlenecked by the intrinsic instability of electron-deficient boronic acids. By applying mechanistic logic—specifically, structural shielding via sp³ hybridization and kinetic gating via slow-release protocols—chemists can transform previously "impossible" couplings into highly reproducible, self-validating workflows. As we push toward more complex 3-D chemical space, the synergy between protected boronates and continuous flow technologies will remain a critical driver of pharmaceutical innovation.

References
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH) / PMC.1

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.2

  • MIDA boronate. Chem-Station Int. Ed.3

  • Synthesis of lithium 2-pyridyltriolborate and its cross-coupling reaction with aryl halides. Organic Syntheses Procedure.4

  • Flow chemistry expands chemical diversity in drug discovery. Drug Discovery Trends.5

  • Design, modular synthesis and screening of 58 shape-diverse 3-D fragments. Chemical Science (RSC Publishing).6

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki-Miyaura Coupling with 3-Methyl-benzo[d]isoxazole-5-boronic acid

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6] A testament to its impact is the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, with a specific focus on the application of 3-Methyl-benzo[d]isoxazole-5-boronic acid. This heteroaromatic building block is of significant interest in medicinal chemistry due to the prevalence of the benzisoxazole motif in a range of biologically active compounds.[7] We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss key considerations for optimizing this powerful transformation.

Mechanistic Overview: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5][8] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][8]

  • Oxidative Addition: The catalytic cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide or carbon-pseudohalide bond of the electrophilic coupling partner (e.g., an aryl bromide).[1][5] This step forms a square-planar Pd(II) complex.[1] The reactivity of the electrophile generally follows the trend: I > Br > OTf >> Cl.[1]

  • Transmetalation: This crucial step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center.[5][8] The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[9] This "ate" complex then reacts with the Pd(II) intermediate, displacing the halide or pseudohalide and forming a new diorganopalladium(II) complex.[1]

  • Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond in the desired biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][5]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar'-X) pd0->oxidative_addition Ar'-X pd_ii_intermediate Ar'-Pd(II)L2-X oxidative_addition->pd_ii_intermediate transmetalation Transmetalation (Ar-B(OR)2) pd_ii_intermediate->transmetalation [Ar-B(OH)3]- diorganopalladium Ar'-Pd(II)L2-Ar transmetalation->diorganopalladium reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Considerations

Successful Suzuki-Miyaura couplings hinge on the judicious selection of several key components: the boronic acid, the electrophile, the palladium catalyst and ligand, the base, and the solvent system.[1]

The Boronic Acid: 3-Methyl-benzo[d]isoxazole-5-boronic acid

Heteroaryl boronic acids, such as 3-Methyl-benzo[d]isoxazole-5-boronic acid, can present unique challenges.[2] The electronic nature of the heteroaromatic ring can influence the rate of transmetalation, and the presence of Lewis basic heteroatoms can potentially coordinate to and deactivate the palladium catalyst.[2]

Stability: A significant challenge with many heteroaryl boronic acids is their propensity to undergo protodeboronation, a process where the C-B bond is cleaved by a proton source.[2][10] This decomposition pathway is often accelerated under the basic and sometimes aqueous conditions of the Suzuki-Miyaura reaction.[1] To mitigate this, using the more stable pinacol ester of the boronic acid, 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester, can be advantageous.[11][12] These esters are generally more robust and can be used directly in the coupling reaction.[4]

The Electrophile

A wide range of electrophiles can be employed in Suzuki-Miyaura couplings, including aryl, heteroaryl, and vinyl halides and pseudohalides (e.g., triflates, tosylates).[1][13] The choice of electrophile impacts the rate of oxidative addition, with iodides and bromides generally being more reactive than chlorides.[1] For less reactive electrophiles, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[1]

Palladium Catalyst and Ligand

The choice of palladium source and ligand is critical for achieving high efficiency and turnover numbers. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a combination of a palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a specialized phosphine ligand.[5][6]

For challenging couplings involving heteroaromatic substrates, electron-rich and sterically hindered ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), have proven to be particularly effective.[10][14] These ligands promote both the oxidative addition and reductive elimination steps and can help to prevent catalyst deactivation.[15] N-heterocyclic carbene (NHC) ligands have also emerged as a powerful class of ligands for Suzuki-Miyaura couplings.[16]

Base and Solvent

The base plays a crucial role in activating the boronic acid for transmetalation.[9] Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[1][17] The choice of base can significantly impact the reaction outcome, and screening different bases is often necessary for optimization.[18] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[9]

A variety of organic solvents are suitable for Suzuki-Miyaura couplings, including ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[1][13] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.[1]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-Methyl-benzo[d]isoxazole-5-boronic acid with a generic aryl bromide. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure using a Palladium Precatalyst and Ligand

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • 3-Methyl-benzo[d]isoxazole-5-boronic acid (or its pinacol ester)

  • Aryl bromide

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 3-Methyl-benzo[d]isoxazole-5-boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[15][19]

Materials:

  • 3-Methyl-benzo[d]isoxazole-5-boronic acid (or its pinacol ester)

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vessel, combine 3-Methyl-benzo[d]isoxazole-5-boronic acid (1.5 equiv.), the aryl bromide (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium carbonate (2.0 equiv.).

  • Add DMF to achieve a concentration of the aryl bromide of approximately 0.2-1.0 M.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere reagents->inert_atm add_solvent Add Degassed Solvent(s) inert_atm->add_solvent heating Heat & Stir (Conventional or Microwave) add_solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool & Quench monitoring->quench extract Extraction quench->extract dry_purify Dry & Purify (Chromatography) extract->dry_purify product Final Product dry_purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Optimization and Troubleshooting

Optimizing a Suzuki-Miyaura coupling often involves a systematic variation of the reaction parameters. High-throughput screening (HTS) techniques have become increasingly valuable for rapidly identifying optimal conditions from a large array of possibilities.[6][20]

ParameterVariables to ConsiderRationale
Catalyst/Ligand Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald precatalystsPPh₃, XPhos, SPhos, RuPhos, NHC ligandsThe choice of catalyst and ligand is crucial for activating the C-X bond and facilitating the catalytic cycle, especially with challenging substrates.[10][16][21]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF, organic bases (e.g., Et₃N)The base activates the boronic acid; its strength and solubility can significantly affect reaction rates and yields.[1][9]
Solvent Dioxane, THF, Toluene, DMF, 2-MeTHFOften with added waterThe solvent system affects the solubility of reagents and can influence the rate of different steps in the catalytic cycle.[1][22]
Temperature Room temperature to >150 °C (with microwave)Higher temperatures generally increase reaction rates but can also promote decomposition of sensitive substrates or catalysts.
Boronic Acid Form Free boronic acid vs. Pinacol or MIDA esterEsters often exhibit greater stability, reducing protodeboronation and improving yields with unstable boronic acids.[4][23]

Common Issues and Solutions:

  • Low Yield/No Reaction:

    • Inactive Catalyst: Ensure the palladium source and ligand are of good quality and handled under an inert atmosphere if necessary. Consider using a more active catalyst system (e.g., a Buchwald precatalyst).[10]

    • Inefficient Oxidative Addition: If using an aryl chloride, a more electron-rich ligand may be required.[1]

    • Protodeboronation: Switch to the pinacol ester of the boronic acid, use anhydrous conditions if possible, or employ milder bases like KF.[9][10]

  • Formation of Homocoupled Products:

    • This can arise from side reactions of the boronic acid or the electrophile. Lowering the reaction temperature or using a different catalyst system may help.

  • Difficulty with Purification:

    • Boronic acid-derived impurities can sometimes be challenging to remove. A post-reaction wash with a mild aqueous base can help to remove unreacted boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds. The successful application of this reaction with 3-Methyl-benzo[d]isoxazole-5-boronic acid opens the door to a wide range of novel molecules with potential applications in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively harness the power of this transformative reaction. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of the Suzuki-Miyaura coupling in your research endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Thota, S. et al. Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry.
  • Macharia, J. M. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Hassan, J. et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis.
  • Kinzel, T. et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Shinde, D. B. et al. A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry.
  • Hassan, J. et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
  • Carey, J. S. et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
  • Movsisyan, M. & Gevorgyan, V. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Zhang, Y. et al. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Christensen, M. et al. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.
  • ResearchGate. Optimization of conditions for the Suzuki coupling reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. [Link]

  • Uličná, K. et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • ResearchGate. Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst | Request PDF. [Link]

  • ResearchGate. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Pen-Wen, T. et al. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules.
  • Knapp, D. M. et al. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry.
  • Li, X. et al.
  • Albericio, F. et al. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances.
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

  • Bonet, A. et al. Iterative reactions of transient boronic acids enable sequential C–C bond formation.
  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • Indian Journal of Chemistry. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules ?. [Link]

  • Wang, L. et al. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry.
  • Bhayana, B. et al. A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript) Tosylates and Mesylates. Organic Letters.

Sources

Application

Synthesis of CBP/p300 bromodomain inhibitors using benzisoxazole boronates

Application Note: Precision Synthesis of CBP/p300 Bromodomain Inhibitors via Benzisoxazole Boronates Abstract The inhibition of CBP/p300 bromodomains has emerged as a high-priority therapeutic strategy for acute myeloid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of CBP/p300 Bromodomain Inhibitors via Benzisoxazole Boronates

Abstract

The inhibition of CBP/p300 bromodomains has emerged as a high-priority therapeutic strategy for acute myeloid leukemia (AML) and castration-resistant prostate cancer (CRPC). While clinical candidates like CCS1477 utilize specific isoxazole motifs, the 1,2-benzisoxazole scaffold represents a distinct, highly potent core for next-generation epigenetic modulators. This guide details a modular synthetic platform using benzisoxazole boronates as versatile linchpins. By converting the benzisoxazole core into a nucleophilic boronic ester, researchers can rapidly diversify the 5-position via Suzuki-Miyaura cross-coupling, facilitating efficient Structure-Activity Relationship (SAR) exploration.

Part 1: Strategic Synthetic Architecture

The synthesis hinges on the generation of a stable 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-1,2-benzisoxazole intermediate. This "reverse-polarity" strategy allows the benzisoxazole to serve as the nucleophile, coupling with a wide array of heteroaryl halides (e.g., imidazoles, pyridines) to optimize bromodomain binding affinity.

Workflow Visualization

The following diagram illustrates the retrosynthetic logic and forward pathway.

SynthesisWorkflow Start 5-Bromo-2-hydroxyacetophenone Oxime Oxime Intermediate Start->Oxime NH2OH·HCl, NaOAc Core 5-Bromo-3-methyl-1,2-benzisoxazole ( electrophile ) Oxime->Core Ac2O, Pyridine Cyclization Boronate Benzisoxazole Boronate ( Nucleophilic Linchpin ) Core->Boronate Miyaura Borylation Pd(dppf)Cl2, B2pin2 Coupling Suzuki-Miyaura Cross-Coupling Boronate->Coupling + Heteroaryl Halide (R-X) Final CBP/p300 Inhibitor (Library Generation) Coupling->Final

Caption: Modular synthetic workflow transitioning from electrophilic core construction to nucleophilic boronate generation for library expansion.

Part 2: Detailed Experimental Protocols

Step 1: Construction of the Benzisoxazole Core

Objective: Synthesize 5-bromo-3-methyl-1,2-benzisoxazole from commercially available precursors.

Reagents:

  • 5-Bromo-2-hydroxyacetophenone (CAS: 1450-75-5)

  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • Sodium Acetate (

    
    )[1]
    
  • Acetic Anhydride (

    
    ) / Pyridine
    

Protocol:

  • Oximation: Dissolve 5-bromo-2-hydroxyacetophenone (10 mmol) in Ethanol (30 mL). Add

    
     (12 mmol) and 
    
    
    
    (15 mmol) dissolved in minimal water. Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    • Checkpoint: The disappearance of the ketone spot indicates oxime formation.

    • Workup: Pour into ice water. Filter the white precipitate (Oxime). Dry under vacuum.[1][2]

  • Cyclization: Dissolve the dried oxime in Pyridine (10 mL). Add

    
     (1 eq) dropwise at 
    
    
    
    . Allow to warm to RT and stir for 4 hours. Then, heat to
    
    
    for 1 hour to ensure closure.
    • Mechanism:[2][3][4][5][6][7] Acetylation of the oxime -OH makes it a good leaving group, facilitating nucleophilic attack by the phenol oxygen.

    • Purification: Pour into dilute HCl/Ice to neutralize pyridine. Extract with EtOAc.[1] Purify via silica flash chromatography (0-10% EtOAc in Hexanes).

    • Yield Target: >85% as a white solid.

Step 2: The Critical Pivot – Miyaura Borylation

Objective: Convert the 5-bromo-benzisoxazole into the pinacol boronate ester. This step requires strict oxygen-free conditions to prevent homocoupling or dehalogenation.

Reagents:

  • Bis(pinacolato)diboron (

    
    ) (1.1 eq)
    
  • 
     (3-5 mol%)
    
  • Potassium Acetate (KOAc) (3.0 eq) – Crucial: Must be anhydrous.

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a glovebox or under active Argon flow, combine the 5-bromo-benzisoxazole (5 mmol),

    
     (5.5 mmol), KOAc (15 mmol), and catalyst in a pressure vial.
    
  • Solvation: Add anhydrous, degassed 1,4-Dioxane (15 mL). Seal the vial immediately.

  • Reaction: Heat to

    
     for 4–12 hours.
    
    • Monitoring: LC-MS is preferred over TLC due to boronate streaking. Look for Mass

      
       (Boronate) vs 
      
      
      
      (Bromide).
  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Concentrate.

  • Purification: Rapid filtration through a short silica plug (Hexane:EtOAc 4:1). Note: Boronates can degrade on silica if left too long.

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Couple the benzisoxazole boronate with a heteroaryl halide (e.g., 4-iodo-1-methylimidazole) to generate the inhibitor.

Protocol:

  • Combine Benzisoxazole Boronate (1.0 eq) and Heteroaryl Halide (1.0 eq).

  • Catalyst System:

    
     (5 mol%) or XPhos Pd G3 (2 mol%) for difficult substrates.
    
  • Base:

    
     (2M aqueous solution, 2.0 eq).
    
  • Solvent: DME/Water (4:1) or Dioxane/Water (4:1).

  • Condition: Microwave irradiation at

    
     for 30 mins OR reflux at 
    
    
    
    for 4 hours.
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Quantitative Data & Optimization

Table 1: Reaction Optimization Matrix for Step 3 (Coupling)

EntryCatalystBaseSolventTemp/TimeYield (%)Notes
1


DME/H2O

/ 4h
65%Standard condition.
2


Dioxane

/ 12h
78%Better for sterically hindered halides.
3XPhos Pd G3

THF/H2ORT / 1h92% Recommended for library synthesis.
4

/PPh3

Toluene

/ 24h
40%Poor solubility of benzisoxazole.

Part 4: Biological Validation (TR-FRET Assay)

To validate the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for measuring displacement of the bromodomain from acetylated histone peptides.

Assay Principle
  • Donor: Europium-labeled anti-GST antibody (binds GST-tagged CBP Bromodomain).

  • Acceptor: Biotinylated Acetyl-Histone H4 peptide bound to Streptavidin-XL665 (or ULight).

  • Mechanism: When inhibitor binds CBP, it displaces the peptide, breaking the FRET pair and reducing the signal at 665 nm.

TRFRET_Mechanism cluster_HighSignal No Inhibitor (High FRET) cluster_LowSignal With Inhibitor (Low FRET) CBP GST-CBP Bromodomain Peptide Biotin-H4-Ac Peptide CBP->Peptide Bromodomain binds Acetyl-Lys CBP->Peptide Displaced Donor Eu-Anti-GST Antibody (Donor 615nm) Donor->CBP Binds GST Acceptor Streptavidin-XL665 (Acceptor 665nm) Donor->Acceptor Energy Transfer (High Signal) Acceptor->Peptide Binds Biotin Inhibitor Benzisoxazole Inhibitor Inhibitor->CBP Competes for Pocket

Caption: TR-FRET Competition Assay Mechanism. Inhibitor binding disrupts the Donor-Acceptor proximity, decreasing the HTRF ratio.

Protocol Steps:
  • Buffer Prep: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% CHAPS, 1 mM DTT, 0.1% BSA.

  • Plate: White, low-volume 384-well plate.

  • Addition:

    • 5

      
      L Inhibitor (serial dilution in DMSO/Buffer).
      
    • 5

      
      L GST-CBP Bromodomain (Final conc: 10 nM).
      
    • Incubate 15 mins at RT.

    • 10

      
      L Peptide/Detection Mix (Biotin-H4 peptide + Eu-Ab + SA-XL665).
      
  • Incubation: 60 mins at RT (protected from light).

  • Read: EnVision or similar reader (Excitation: 337 nm; Emission: 615 nm & 665 nm).

  • Analysis: Calculate Ratio

    
    . Plot IC50.
    

References

  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors. ResearchGate/PubMed. (2025).

  • Miyaura Borylation Reaction: Mechanism and Protocols. Organic Chemistry Portal.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. MIT DSpace.

  • CBP Bromodomain TR-FRET Assay Kit Protocol. Cayman Chemical.

  • Synthesis of 1,2-benzisoxazoles via [3+2] Cycloaddition. Organic Letters.

Sources

Method

Application Note: Optimized Palladium Catalysts for Benzo[d]isoxazole Cross-Coupling

The following Application Note and Protocol Guide is designed for drug development professionals and senior researchers. It synthesizes recent high-impact methodologies for the site-selective functionalization of benzo[d...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for drug development professionals and senior researchers. It synthesizes recent high-impact methodologies for the site-selective functionalization of benzo[d]isoxazole (1,2-benzisoxazole), distinguishing it clearly from its isomer anthranil (2,1-benzisoxazole).

Executive Summary

Benzo[d]isoxazole is a privileged pharmacophore in antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide). Its functionalization is non-trivial due to the lability of the N–O bond and the competing reactivity of the fused benzene ring versus the heterocyclic core.

This guide outlines three optimized catalytic systems:

  • Direct C3–H Arylation: A highly atom-economical protocol using electrophilic palladium catalysis.

  • Site-Selective C7–H Olefination: A frontier method for activating the carbocyclic ring without pre-functionalization.

  • NHC-Pd Cross-Coupling for Chlorides: A robust system for coupling pre-halogenated (C4–C7) scaffolds using next-generation N-Heterocyclic Carbene (NHC) ligands.

Strategic Decision Matrix

Select the appropriate protocol based on your target substitution pattern.

BenzoIsoxazole_Strategy Start Target Functionalization Site C3 Heterocycle (C3) Position Start->C3 Benzene Benzene Ring (C4-C7) Start->Benzene DirectCH Direct C-H Arylation (Protocol 1) C3->DirectCH Pd(OAc)2 / dppb C7_Selective Is Target C7 w/ 6-EWG? Benzene->C7_Selective C7_Olef Direct C7 Olefination (Protocol 2) C7_Selective->C7_Olef Yes (Alkene coupling) Halogen Pre-Halogenated Coupling (Protocol 3) C7_Selective->Halogen No (General Arylation)

Figure 1: Decision tree for selecting the optimal catalytic manifold based on regioselectivity requirements.

Technical Protocols

Protocol 1: Direct C3–H Arylation (C–H Activation)

Objective: Introduction of aryl groups at the C3 position without pre-halogenation. Mechanism: This reaction proceeds via an electrophilic palladation pathway (SEAr-type) at the electron-rich C3 position, followed by oxidative addition of the aryl halide and reductive elimination.

Optimized Catalyst System:

  • Precatalyst: Pd(OAc)₂ (High electrophilicity required for C–H insertion).

  • Ligand: 1,4-Bis(diphenylphosphino)butane (dppb ). The bite angle of dppb (approx. 98°) is critical for stabilizing the intermediate while permitting reductive elimination.

  • Base: KOAc (Acts as a proton shuttle in the Concerted Metallation-Deprotonation step).

ComponentStandard ConditionOptimization for Steric Bulk
Catalyst Pd(OAc)₂ (1–5 mol%)Pd(OAc)₂ (5 mol%)
Ligand dppb (2–10 mol%)PCy₃ (10 mol%)
Base KOAc (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent DMA (0.2 M)Toluene / PivOH (add.)
Temp 120–140 °C110 °C

Step-by-Step Methodology:

  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add benzo[d]isoxazole (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), dppb (8.5 mg, 0.02 mmol), and KOAc (196 mg, 2.0 mmol).

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Inject anhydrous DMA (5.0 mL) through the septum.

  • React: Heat the block to 130 °C for 16 hours. Note: The solution typically turns dark brown/black.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA. Dry organic phase over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Avoid strong bases (e.g., NaOtBu) if the substrate has sensitive functional groups, as they can trigger ring-opening of the isoxazole core (Kemp elimination-type pathways).

Protocol 2: Site-Selective C7–H Olefination

Objective: Direct functionalization of the benzene ring at C7. Scope: Highly effective for 6-electron-withdrawing group (EWG) substituted benzo[d]isoxazoles (e.g., 6-CF₃, 6-NO₂). Mechanistic Insight: The C7 position becomes the most acidic C–H bond on the carbocyclic ring due to the inductive effect of the 6-EWG and the directing ability of the ring nitrogen/oxygen, allowing for a rare "outer-ring" activation.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: Ag₂CO₃ (2.0 equiv) – Essential for regenerating Pd(II) in oxidative coupling.

  • Additive: PivOH (30 mol%) – Promotes C–H bond cleavage via carboxylate assistance.

  • Solvent: DCE (1,2-Dichloroethane) at 100 °C.

Workflow:

  • Combine 6-substituted-benzo[d]isoxazole (0.2 mmol), acrylate/alkene (0.4 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), and PivOH (0.3 equiv) in a sealed tube.

  • Add DCE (2 mL) and heat to 100 °C for 24h.

  • Filter through Celite to remove silver salts before purification.

Protocol 3: NHC-Pd Cross-Coupling of Chlorides (C4–C7)

Objective: Coupling of pre-halogenated benzo[d]isoxazoles (specifically aryl chlorides) which are cheaper and more stable than bromides/iodides. Why NHC? Traditional phosphines often fail to oxidatively add to electron-rich or deactivated aryl chlorides on the benzo[d]isoxazole core. NHC ligands (e.g., IPr, PEPPSI) provide the necessary electron density to the Pd center.

Recommended Catalyst: Pd-PEPPSI-IPr or [Pd(IPr)(cin)Cl] .

ParameterCondition
Catalyst Pd-PEPPSI-IPr (1–2 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane or Toluene
Temperature 80–100 °C
Time 2–6 Hours (Rapid kinetics)

Experimental Procedure:

  • Preparation: In a glovebox or under strict Argon flow, add 4-chlorobenzo[d]isoxazole (1.0 equiv), Boronic Acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (2 mol%).

  • Reaction: Add 1,4-Dioxane (degassed). Heat to 80 °C.

  • Monitoring: Monitor by HPLC. NHC catalysts typically reach full conversion faster than phosphine systems.

  • Scavenging: Use a thiourea or thiol-based scavenger resin (e.g., SiliaMetS® Thiol) during workup to remove Pd traces, which bind tightly to the isoxazole nitrogen.

Mechanistic Pathway & Ring Stability

A critical failure mode in benzo[d]isoxazole chemistry is the reductive cleavage of the N–O bond. The diagram below illustrates the divergent pathways.

Reaction_Mechanism Substrate Benzo[d]isoxazole Pd_II Pd(II) Species (Electrophilic) Substrate->Pd_II Coordination Path_CH C3-H Activation (Concerted Metallation) Pd_II->Path_CH Ligand: dppb/OAc- Path_RingOpen N-Coordination / Reductive Cleavage Pd_II->Path_RingOpen Strong Reductant / High Temp Intermediate C3-Palladacycle Path_CH->Intermediate SideProduct 2-Hydroxybenzonitrile / 2-Aminobenzophenone Path_RingOpen->SideProduct N-O Bond Break Product 3-Arylbenzo[d]isoxazole Intermediate->Product Ar-X / Red. Elim.

Figure 2: Mechanistic divergence. The use of bidentate ligands like dppb and avoiding strong reducing agents minimizes the "Ring Opening" pathway.

References

  • Direct C3-Arylation Mechanics: Velavan, A. et al. "Palladium-Catalyzed Direct Arylation of 1,2-Benzisoxazoles with Aryl Bromides." Org.[2] Lett. (2012). Link

  • C7-Site Selective Olefination: Zhang, X. et al. "Palladium-catalyzed site-selective direct olefination of 6-electron-withdrawing group substituted 3-arylbenzo[d]isoxazoles." Org. Chem. Front. (2019). Link

  • NHC-Pd Catalysis Overview: Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chem. Eur. J. (2006). Link

  • Review of Benzo[d]isoxazole Functionalization: BenchChem Application Notes. "Functionalization of the C3 Position of the Benzo[d]isoxazole Ring." (2025).[1] Link

  • Annulation Strategies (Ring Formation): Zhao, J. et al. "Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation."[1][3] Chem. Sci. (2014).[4] Link

Sources

Application

Application Note: Coupling Strategies for 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester

Executive Summary This guide details the optimized reaction conditions for utilizing 3-methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9) in Suzuki-Miyaura cross-coupling reactions.[1][2] While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized reaction conditions for utilizing 3-methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9) in Suzuki-Miyaura cross-coupling reactions.[1][2] While the benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry (e.g., Zonisamide, Risperidone), it presents specific stability challenges—primarily the lability of the N–O bond under reducing conditions and susceptibility to nucleophilic attack.[1] This protocol prioritizes conditions that mitigate protodeboronation and isoxazole ring cleavage while maximizing cross-coupling efficiency.[2]

Molecule Profile & Strategic Analysis[1][2]

Structural Considerations

The subject molecule features a boronic acid pinacol ester (Bpin) at the C5 position and a methyl group at the C3 position.

  • 3-Methyl Stabilization: Unlike 3-unsubstituted benzo[d]isoxazoles, which are prone to base-catalyzed Kemp elimination (ring opening to salicylonitriles), the C3-methyl group significantly enhances stability against mild bases.[1][2]

  • N–O Bond Lability: The isoxazole N–O bond is weak (~55 kcal/mol).[1] It is susceptible to cleavage by:

    • Strong Reducing Agents: Avoid conditions generating high concentrations of Pd-hydride species.[2]

    • Transition Metals: Some Pd(0) sources can insert into the N–O bond if the catalytic cycle stalls.

Reactivity Profile
  • Nucleophilicity: The Bpin group requires activation by a base (formation of the boronate "ate" complex) to undergo transmetalation.

  • Protodeboronation: Heterocyclic boronic esters are prone to hydrolytic deboronation.[2] The pinacol ligand confers greater stability than the free acid, but anhydrous or low-water conditions are preferred if the reaction is sluggish.

Optimized Reaction Protocols

Method A: Standard Aqueous Conditions (Robust Electrophiles)

Best for coupling with aryl bromides/iodides where the partner is stable to water and mild heat.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)[1][2]

    • Rationale: The bidentate dppf ligand creates a large bite angle, facilitating reductive elimination and stabilizing the Pd center against aggregation.

  • Base: K₂CO₃ (2.0–3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

  • Temperature: 80–90 °C[1][2]

Step-by-Step Protocol:

  • Charge: In a reaction vial, combine the aryl halide (1.0 equiv), 3-methyl-benzo[d]isoxazole-5-Bpin (1.1–1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) via syringe.[2] Concentration should be 0.1 M to 0.2 M.[2]

  • Base: Add the base (solid K₂CO₃ can be added in step 1; aqueous solution added here).

  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by LCMS.[2]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Isoxazole products are often UV-active and polar.[1][2]

Method B: Anhydrous Conditions (Sensitive Substrates)

Best for coupling with aryl chlorides, electron-rich electrophiles, or substrates sensitive to hydrolysis.[1][2]

Reagents:

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂ + XPhos (2–5 mol%)[1][2]

    • Rationale: Dialkylbiaryl phosphines (Buchwald ligands) like XPhos facilitate oxidative addition into unreactive aryl chlorides and promote transmetalation in sterically demanding environments.[1][2]

  • Base: K₃PO₄ (3.0 equiv, finely ground anhydrous)[1][2]

  • Solvent: THF or Toluene

  • Temperature: 60–80 °C[1][2]

Step-by-Step Protocol:

  • Charge: Combine aryl chloride (1.0 equiv), Boronate ester (1.2 equiv), XPhos Pd G2 (0.03 equiv), and anhydrous K₃PO₄ (3.0 equiv) in a dry vial.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous THF (0.15 M).

  • Reaction: Heat to 60 °C. If conversion is slow after 2 hours, increase to 80 °C.

  • Workup: Filter through a Celite pad to remove phosphate salts.[2] Concentrate and purify.

Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting conditions and the mechanistic pathway, highlighting potential pitfalls.

SuzukiCoupling Start Start: Coupling Partner Selection Electrophile Electrophile Type? Start->Electrophile Br_I Aryl Bromide/Iodide Electrophile->Br_I Stable Cl_Steric Aryl Chloride / Sterically Hindered Electrophile->Cl_Steric Challenging MethodA Method A: Aqueous Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O Br_I->MethodA MethodB Method B: Anhydrous XPhos Pd G2 / K3PO4 / THF Cl_Steric->MethodB Mechanism Mechanistic Cycle MethodA->Mechanism MethodB->Mechanism OxAdd 1. Oxidative Addition Mechanism->OxAdd Activation 2. Boronate Activation (Formation of Ar-B(OH)3-) OxAdd->Activation Transmetal 3. Transmetalation Activation->Transmetal SideRxn Risk: Protodeboronation (Avoid prolonged heating) Activation->SideRxn Slow Transmetalation RedElim 4. Reductive Elimination (C-C Bond Formation) Transmetal->RedElim

Caption: Decision tree for reaction condition selection based on electrophile properties, mapping to the catalytic cycle.

Troubleshooting & Optimization Data

IssueObservationRoot CauseCorrective Action
Low Conversion Starting material (halide) remains.[1][2]Catalyst deactivation or poor oxidative addition.[2]Switch to XPhos Pd G2 or SPhos Pd G2 . Increase temp to 100°C (Method A).
Protodeboronation Formation of 3-methyl-benzo[d]isoxazole (Ar-H).[1][2]Hydrolysis of C-B bond faster than transmetalation.[2]Use anhydrous conditions (Method B). Increase catalyst loading to speed up coupling.[2]
Ring Cleavage Formation of salicylonitrile derivatives.[2]Reductive cleavage of N-O bond.[2]Avoid Pd/C . Lower temperature. Ensure inert atmosphere (exclude H₂).[1][2]
Homocoupling Dimerization of the boronic ester.Oxidative conditions (presence of O₂).[1][2]Rigorous degassing of solvents.[2]

References

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link][1][2]

  • Boronic Acids and Esters in Suzuki Coupling. National Institutes of Health (PMC).[2] Available at: [Link]

  • Mechanistic Studies on Transmetalation. ACS Catalysis. Available at: [Link][1][2]

Sources

Method

Synthesis of HIF-1alpha inhibitors containing benzisoxazole moieties

Topic: Synthesis of HIF-1alpha inhibitors containing benzisoxazole moieties Content Type: Application Notes and Protocols Application Note: Synthesis and Evaluation of Benzo[d]isoxazole-Based HIF-1 Inhibitors[1][2][3] Ab...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of HIF-1alpha inhibitors containing benzisoxazole moieties Content Type: Application Notes and Protocols

Application Note: Synthesis and Evaluation of Benzo[d]isoxazole-Based HIF-1 Inhibitors[1][2][3]

Abstract & Introduction

Hypoxia-Inducible Factor 1-alpha (HIF-1


) is a master transcriptional regulator that enables tumor survival in hypoxic microenvironments.[1][2][3] Overexpression of HIF-1

is correlated with poor prognosis in various solid tumors, driving angiogenesis (VEGF), metastasis (LOX), and metabolic reprogramming (GLUT1). While several inhibitors like LW6 have been developed, small molecules containing the 1,2-benzisoxazole scaffold have emerged as potent transcriptional inhibitors with improved physicochemical properties.

This guide details the synthesis of N-(4-(dimethylamino)phenyl)benzo[d]isoxazole-3-carboxamide (analogous to Compound 15 from Xue et al., 2022), a lead candidate exhibiting nanomolar potency (IC


 ~ 24 nM) against HIF-1

transcriptional activity. Unlike inhibitors that promote proteasomal degradation, this class of benzisoxazoles specifically disrupts the transcriptional complex formation without altering HIF-1

protein levels, minimizing off-target toxicity.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The synthesis targets the benzo[d]isoxazole-3-carboxamide core. The most robust and scalable route involves the rearrangement of isatin-3-oximes to form the benzisoxazole-3-carboxylic acid scaffold, followed by amide coupling.

Key Advantages of this Route:

  • Atom Economy: High-yielding rearrangement steps.

  • Scalability: Avoids hazardous azides or unstable intermediates often found in isoxazole synthesis.

  • Divergency: The final amide coupling allows for rapid library generation (SAR exploration).

Reagents and Equipment
  • Starting Materials: Isatin (Indoline-2,3-dione), Hydroxylamine hydrochloride, 4-(Dimethylamino)aniline.

  • Solvents: Ethanol (EtOH), Methanol (MeOH), Dimethylformamide (DMF), Dichloromethane (DCM).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Equipment: Reflux condenser, Rotary evaporator, Flash chromatography system, NMR spectrometer (400 MHz).

Step-by-Step Protocol
Step 1: Synthesis of Isatin-3-oxime
  • Dissolution: Dissolve Isatin (10 mmol, 1.47 g) in 95% Ethanol (20 mL).

  • Addition: Add a solution of Hydroxylamine hydrochloride (12 mmol, 0.83 g) and Sodium Acetate (15 mmol, 1.23 g) in water (5 mL).

  • Reaction: Reflux the mixture at 80°C for 1 hour. A yellow/orange precipitate will form.

  • Work-up: Cool to room temperature (RT). Pour the mixture into ice-cold water (50 mL).

  • Isolation: Filter the yellow solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.

    • Yield: ~90-95%.

    • Checkpoint: Verify formation by TLC (EtOAc:Hexane 1:1).

Step 2: Rearrangement to Benzo[d]isoxazole-3-carboxylic Acid

Mechanism: This step involves a base-mediated ring expansion/rearrangement of the isatin oxime.

  • Preparation: Suspend the Isatin-3-oxime (5 mmol) in 5% aqueous NaOH (15 mL).

  • Reaction: Heat the solution to 50-60°C for 2 hours. The suspension should clear as the salt forms and rearranges.

  • Acidification: Cool to 0°C in an ice bath. Slowly acidify with 2M HCl until pH ~2.

  • Crystallization: A colorless or pale solid (Benzo[d]isoxazole-3-carboxylic acid) will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

    • Yield: ~70-80%.[4]

    • Characterization:

      
      H NMR (DMSO-d
      
      
      
      ) should show aromatic protons and a broad carboxylic acid peak (~13 ppm).
Step 3: Amide Coupling (Lead Compound Synthesis)
  • Activation: Dissolve Benzo[d]isoxazole-3-carboxylic acid (1.0 mmol, 163 mg) in anhydrous DMF (5 mL). Add DIPEA (2.0 mmol, 350 µL) and stir for 5 minutes.

  • Coupling: Add HATU (1.1 mmol, 418 mg) and stir at RT for 15 minutes to form the activated ester.

  • Amine Addition: Add 4-(Dimethylamino)aniline (1.1 mmol, 150 mg).

  • Completion: Stir the reaction mixture at RT for 6–12 hours under nitrogen atmosphere.

  • Work-up: Dilute with EtOAc (30 mL) and wash with saturated NaHCO

    
     (2 x 15 mL), water (2 x 15 mL), and brine (15 mL).
    
  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify by flash column chromatography (SiO

    
    , Gradient: 0-5% MeOH in DCM).
    
    • Target:N-(4-(dimethylamino)phenyl)benzo[d]isoxazole-3-carboxamide .

    • Appearance: Yellowish solid.

Synthetic Pathway Diagram

SynthesisPath Isatin Isatin Oxime Isatin-3-oxime Isatin->Oxime NH2OH·HCl, NaOAc Reflux, 1h Acid Benzo[d]isoxazole- 3-carboxylic Acid Oxime->Acid 1. NaOH, 60°C 2. HCl (pH 2) HATU Activated Ester (Intermediate) Acid->HATU HATU, DIPEA DMF Product HIF-1α Inhibitor (Compound 15) HATU->Product 4-(Dimethylamino)aniline RT, 12h

Figure 1: Synthetic route for the generation of benzo[d]isoxazole-3-carboxamide inhibitors via the Isatin rearrangement method.

Biological Evaluation Protocol

Rationale

To validate the efficacy of the synthesized inhibitor, a Dual-Luciferase Reporter Assay is the gold standard. This assay measures the transcriptional activity of HIF-1


 by quantifying the expression of Firefly luciferase driven by Hypoxia Response Elements (HRE).
Cell Culture & Transfection
  • Cell Line: HEK293T or HCT116 (Human Colorectal Carcinoma).

  • Plasmids:

    • pGL3-HRE-Luc: Contains 6x HRE copies upstream of Firefly luciferase.

    • pRL-SV40: Constitutive Renilla luciferase (Normalizing control).

Protocol:

  • Seed HEK293T cells in 96-well white opaque plates (1.5 x 10

    
     cells/well) in DMEM + 10% FBS.
    
  • Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Co-transfect cells using Lipofectamine 3000 (0.1 µL/well) with:

    • 100 ng pGL3-HRE-Luc

    • 10 ng pRL-SV40

  • Incubate for 12 hours post-transfection.

Compound Treatment & Hypoxia Induction
  • Preparation: Prepare 10 mM stock of the synthesized inhibitor in DMSO.

  • Treatment: Replace medium with fresh DMEM containing serial dilutions of the inhibitor (e.g., 1 nM – 10 µM). Ensure final DMSO concentration < 0.1%.

  • Hypoxia Induction:

    • Method A (Chamber): Incubate cells in a hypoxia chamber (1% O

      
      , 5% CO
      
      
      
      , 94% N
      
      
      ) for 16–24 hours.
    • Method B (Chemical): Add CoCl

      
        (100–150 µM final) to the medium to mimic hypoxia chemically.
      
  • Controls:

    • Normoxia Control (No HIF activity).

    • Hypoxia Vehicle Control (Max HIF activity).

    • Positive Control (e.g., LW6 or Digoxin).

Data Acquisition
  • Wash cells with PBS.[5][6]

  • Lyse cells using Passive Lysis Buffer (Promega) for 15 mins on a shaker.

  • Add LAR II reagent (Firefly substrate) and measure luminescence (Signal F).[6]

  • Add Stop & Glo reagent (Renilla substrate) and measure luminescence (Signal R).[6]

  • Calculation: Relative Luciferase Activity (RLU) = Signal F / Signal R.[6]

  • IC

    
     Determination:  Plot % Inhibition vs. Log[Concentration] using non-linear regression.
    
Mechanism of Action Diagram

MOA Hypoxia Hypoxia / CoCl2 PHD PHD Enzymes (Inhibited) Hypoxia->PHD Inhibits HIF1a_Cyto HIF-1α Accumulation (Cytoplasm) PHD->HIF1a_Cyto Fails to Hydroxylate Translocation Nuclear Translocation HIF1a_Cyto->Translocation Complex HIF-1α / HIF-1β Transcriptional Complex Translocation->Complex Dimerization HIF1b HIF-1β (ARNT) HIF1b->Complex HRE HRE Binding (Blocked) Complex->HRE Inhibitor Benzisoxazole Inhibitor (Compound 15) Inhibitor->Complex Inhibits Activity (No Degradation) Transcription VEGF / GLUT1 / EPO Transcription HRE->Transcription Downregulated

Figure 2: Mechanism of action.[3] The benzisoxazole inhibitor blocks the transcriptional function of the HIF-1 complex without inducing proteasomal degradation of the alpha subunit.

Results & Troubleshooting

Expected Data
CompoundR group (Para)IC

(HIF-1

Transcription)
Cytotoxicity (CC

)
Selectivity Index
15 (Target) -N(CH

)

24 nM > 50 µM> 2000
31 -COCH

24 nM> 50 µM> 2000
LW6 (Ref)(Aryloxyacetyl)~ 1-5 µM~ 10-20 µMLow
Troubleshooting Guide
  • Low Yield in Step 2 (Rearrangement): Ensure the acidification is slow and controlled. Rapid precipitation can trap impurities. If the product is colored (brown/red), recrystallize from EtOH/Water.

  • Poor Solubility in Bioassay: Benzisoxazoles can be lipophilic. Dissolve in 100% DMSO to 10 mM, then dilute into warm media. If precipitation occurs, use 0.5% Tween-80 in the initial stock.

  • High Background Luminescence: Ensure complete cell lysis.[5] Incomplete lysis leads to variable Renilla signals. Use a shaker for at least 15 minutes after adding lysis buffer.[6]

References

  • Xue, J., et al. (2022). "Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Palermo, M. G. (1971). "Reaction of Isatin with Hydroxylamine." Journal of Organic Chemistry.
  • Promega Corporation. "Dual-Luciferase® Reporter Assay System Protocol." Link

  • BenchChem. "Application Notes: Luciferase Reporter Assay Protocols." Link

Sources

Application

Application Note: Precision Hydrolysis of Benzisoxazole Boronic Pinacol Esters

Topic: Procedure for hydrolyzing benzisoxazole boronic pinacol esters to free acid Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for hydrolyzing benzisoxazole boronic pinacol esters to free acid Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

The hydrolysis of benzisoxazole boronic pinacol esters presents a specific chemoselective challenge in medicinal chemistry. While the pinacol (pin) ligand provides exceptional stability for storage and Suzuki-Miyaura coupling, its removal requires conditions that often conflict with the lability of the benzisoxazole core.

This guide addresses the "Pinacol Trap" : standard basic hydrolysis (e.g., NaOH/H₂O₂) often triggers Kemp elimination or nucleophilic ring-opening of the isoxazole moiety, while simple acidic hydrolysis is kinetically incompetent against the bulky pinacol group.

We present three validated protocols designed to preserve the benzisoxazole heterocycle while efficiently cleaving the boronate ester:

  • The DEA Transesterification Route (Primary): Integrated purification and deprotection.

  • The Oxidative Periodate Cleavage (Secondary): pH-neutral method for highly sensitive substrates.

  • The Trifluoroborate Conversion (Storage): For isolating stable intermediates.

Mechanistic Constraints & Strategy
The Benzisoxazole Vulnerability

The 1,2-benzisoxazole ring contains a weak N–O bond. Under strong basic conditions (pH > 12), particularly with hydroxide or alkoxides, the ring undergoes Kemp elimination or nucleophilic attack, resulting in irreversible ring-opening to form salicylonitriles (2-hydroxybenzonitriles).

The Pinacol Stability

Pinacol esters are thermodynamically stable and kinetically inert to hydrolysis due to the steric bulk of the tetramethyl backbone and the high affinity of oxygen for boron. Direct hydrolysis requires forcing conditions incompatible with the benzisoxazole core.

Strategic Solution

To bypass these opposing constraints, we must avoid direct hydrolysis of the C–B bond. Instead, we utilize transesterification or oxidative diol cleavage to convert the stable pinacol ester into a labile intermediate (DEA adduct or acyclic boronic ester) that hydrolyzes under mild, essentially neutral or weakly acidic conditions.

G Start Benzisoxazole Pinacol Ester Base Strong Base (NaOH/LiOH) Start->Base Path1 Path A: DEA Transesterification Start->Path1 Path2 Path B: NaIO4 Oxidative Cleavage Start->Path2 RingOpen RING OPENING (Salicylonitrile) Base->RingOpen Kemp Elimination DEA_Adduct DEA-Boronate Precipitate Path1->DEA_Adduct Fast Eq. Product Free Boronic Acid (Intact Heterocycle) DEA_Adduct->Product Mild Acid (pH 4) Acyclic Acyclic Boronic Ester Path2->Acyclic Diol Cleavage Acyclic->Product Spontaneous Hyd.

Figure 1: Strategic pathways for deprotection. Path A and B avoid the high-energy barrier and instability risks associated with direct basic hydrolysis.

Protocol A: Diethanolamine (DEA) Transesterification

Best for: General substrates, purification without chromatography, and removing pinacol contaminants.[1]

This method leverages the formation of a datively bonded boron-nitrogen tetrahedral complex (DEA adduct), which is often a crystalline solid that precipitates from non-polar solvents, driving the equilibrium forward.

Materials
  • Substrate: Benzisoxazole pinacol boronate (1.0 equiv)

  • Reagent: Diethanolamine (DEA) (1.1 – 1.2 equiv)

  • Solvents: Diethyl ether (Et₂O), Dichloromethane (DCM), or MTBE.

  • Hydrolysis: 1M HCl or 0.5M H₂SO₄.

Step-by-Step Procedure
  • Dissolution: Dissolve the pinacol ester in a minimal amount of Et₂O or DCM (approx. 5–10 mL per mmol).

  • Transesterification: Add DEA (1.1 equiv) dissolved in a small volume of solvent or directly as a liquid.

    • Note: If the substrate is not soluble in ether, use a DCM/Ether mixture.

  • Precipitation: Stir vigorously at Room Temperature (RT) for 1–3 hours. The DEA-boronate adduct typically precipitates as a white solid.

    • Observation: If no precipitate forms, cool to 0°C or add hexanes/pentane to induce crystallization.

  • Isolation: Filter the solid and wash copiously with Et₂O to remove the liberated pinacol and excess DEA.

    • Checkpoint: The solid is the protected boronate. It can be stored or hydrolyzed immediately.

  • Hydrolysis: Suspend the solid in a biphasic mixture of Et₂O (or EtOAc) and dilute aqueous HCl (1M). Stir for 30–60 minutes until the solid dissolves.

    • Mechanism:[2][3] The acid protonates the nitrogen of the DEA, breaking the B–N bond and catalyzing hydrolysis.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with EtOAc.

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Data Output & Validation:

Parameter Expectation
Yield 85–95%
Purity High (Pinacol is removed in filtrate)

| ¹H NMR | Disappearance of pinacol singlet (~1.3 ppm). |

Protocol B: Sodium Periodate Oxidative Cleavage

Best for: Highly sensitive substrates, water-soluble boronates, or when DEA adducts fail to precipitate.

This method oxidatively cleaves the C–C bond of the pinacol diol backbone (not the boron), converting the cyclic ester into an unstable acyclic species that hydrolyzes spontaneously.

Materials
  • Substrate: Benzisoxazole pinacol boronate (1.0 equiv)

  • Oxidant: Sodium Periodate (NaIO₄) (3.0 equiv)

  • Buffer: Ammonium Acetate (NH₄OAc) (3.0 equiv)

  • Solvent: Acetone/Water (1:1) or THF/Water (1:1).

Step-by-Step Procedure
  • Preparation: Dissolve the pinacol ester in Acetone (or THF).

  • Reagent Addition: Add an aqueous solution containing NaIO₄ and NH₄OAc to the organic solution.

    • Ratio: Final solvent ratio should be approx. 1:1 Organic:Aqueous.

  • Reaction: Stir the suspension at RT for 12–24 hours.

    • Monitoring: Monitor by TLC or LCMS. The reaction is heterogeneous.

  • Workup: Filter off any insoluble inorganic salts. Concentrate the filtrate in vacuo to remove the organic solvent (Acetone/THF).

  • Extraction: The remaining aqueous phase contains the free boronic acid (or trimer). Extract with EtOAc.[4][5]

    • Note: If the boronic acid is amphoteric or water-soluble, lyophilize the aqueous phase instead of extracting.

  • Purification: The crude product may contain traces of iodate/periodate byproducts. A short silica plug or recrystallization may be required.

Protocol C: Potassium Trifluoroborate (Storage Form)

Best for: Long-term storage, unstable free acids, or direct use in coupling reactions (Molander conditions).

If the free benzisoxazole boronic acid is prone to protodeboronation (loss of boron), convert it to the potassium trifluoroborate salt (


).
Procedure
  • Dissolve pinacol ester in MeOH or Acetone.

  • Add Potassium Bifluoride (KHF₂) (3.0 – 4.0 equiv) as a saturated aqueous solution (approx 4.5M).

  • Stir at RT for 2–12 hours. A white precipitate (

    
    ) usually forms.
    
  • Concentrate to dryness.

  • Extract the solid with hot Acetone (dissolves product, leaves inorganic salts). Filter and concentrate.

  • Precipitate with Et₂O to obtain pure potassium trifluoroborate.

Decision Matrix & Troubleshooting

DecisionTree Start Start: Benzisoxazole Pinacol Ester Q1 Is the substrate base-sensitive? Start->Q1 MethodA Method A: DEA Route (Recommended) Q1->MethodA Yes/Unknown MethodC Method C: KHF2 (Stable Salt) Q1->MethodC Need Storage? Check Precipitate formed? MethodA->Check Did it ppt? MethodB Method B: NaIO4 (Mildest pH) Check->MethodB No (Oil) Finish Hydrolyze (HCl) & Isolate Check->Finish Yes

Figure 2: Workflow for selecting the optimal hydrolysis method.

Troubleshooting Table:

IssueProbable CauseSolution
Ring Opening (Nitrile formation) pH too high during workup.Ensure pH < 8. Use Ammonium Chloride wash instead of Bicarbonate.
Incomplete Hydrolysis Pinacol re-esterification during concentration.Ensure all pinacol is removed (DEA wash) before final acidification.
Protodeboronation Substrate instability (C–B bond cleavage).Avoid heating. Store as Trifluoroborate salt (Protocol C).
"Greasy" Product Pinacol contamination.[6][7]Use Protocol A (DEA) to physically separate the pinacol.
References
  • General Pinacol Deprotection via DEA

    • Yuen, A. K. L., & Hutton, C. A. (2005).[3] Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates.[2][3][8] Tetrahedron Letters, 46(46), 7899–7903.[3]

  • Oxidative Cleavage (NaIO4)

    • Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 129(50), 15434–15435.

  • Benzisoxazole Stability (Kemp Elimination)

    • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680.

  • Transesterification Dynamics

    • Hinkes, S. P. A., & Klein, C. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids.[8] Organic Letters, 21(9), 3048–3052.

Sources

Method

Application Note: Chan-Lam Coupling with 3-Methyl-benzo[d]isoxazole-5-boronic acid

Executive Summary This technical guide details the operational frameworks for utilizing 3-Methyl-benzo[d]isoxazole-5-boronic acid (CAS: 1314136-00-9) in Chan-Lam oxidative cross-coupling reactions. While palladium-cataly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the operational frameworks for utilizing 3-Methyl-benzo[d]isoxazole-5-boronic acid (CAS: 1314136-00-9) in Chan-Lam oxidative cross-coupling reactions. While palladium-catalyzed methods (Suzuki-Miyaura, Buchwald-Hartwig) are staples in medicinal chemistry, they often require elevated temperatures and strong bases that can jeopardize the integrity of the sensitive 1,2-benzisoxazole core (specifically the N-O bond).

The Chan-Lam coupling, mediated by Copper(II) under aerobic conditions, offers a milder, room-temperature alternative critical for late-stage functionalization of antipsychotic pharmacophores (e.g., risperidone analogs) and bioactive heteroaromatics. This guide provides validated protocols for C-N and C-O bond formation, mechanistic insights into heteroaryl transmetallation, and troubleshooting strategies for protodeboronation.

Substrate Profile & Handling

3-Methyl-benzo[d]isoxazole-5-boronic acid presents unique challenges due to the electron-deficient nature of the benzisoxazole ring.

PropertySpecificationOperational Note
Structure

(Implied)
5-position boronic acid; 3-methyl group provides steric bulk but remains distal to the reaction center.
Molecular Weight 176.96 g/mol Calculate stoichiometry based on acid, not ester, unless pinacol ester is used.
Stability ModerateProne to protodeboronation in acidic media or prolonged heating in wet solvents.
Solubility DMSO, DMF, MeOH, DCMPoor solubility in non-polar solvents (Hexane/Toluene).
Reactivity Electron-DeficientTransmetallation is slower than phenylboronic acid; requires oxidative assistance.

Mechanistic Insight: The Oxidative Cycle

Understanding the catalytic cycle is vital for troubleshooting. The reaction does not follow a standard oxidative addition/reductive elimination cycle like Pd. Instead, it relies on a Cu(II)/Cu(III) manifold.

Critical Pathway Analysis
  • Coordination: The nucleophile (Amine/Phenol) coordinates to Cu(II).

  • Transmetallation: The rate-determining step for electron-poor boronic acids. The benzisoxazole moiety must transfer from Boron to Copper.

  • Oxidation: The resulting Cu(II) species is unstable and must be oxidized to Cu(III) by atmospheric oxygen or a co-oxidant.

  • Reductive Elimination: The C-N or C-O bond forms, releasing Cu(I), which is re-oxidized to Cu(II).

Visualization: Catalytic Cycle

ChanLamCycle Start Cu(OAc)2 (Pre-catalyst) ComplexA Cu(II)-Nucleophile Complex Start->ComplexA + Nucleophile (NH/OH) + Base Transmetal Transmetallation (Rate Limiting) ComplexA->Transmetal IntermedB Ar-Cu(II)-Nu Species Transmetal->IntermedB + Ar-B(OH)2 Oxidation Oxidation (O2 / Air) IntermedB->Oxidation ComplexC Ar-Cu(III)-Nu High Valent Species Oxidation->ComplexC Product Product (Ar-Nu) + Cu(I) ComplexC->Product Reductive Elimination Regen Re-oxidation to Cu(II) Product->Regen Regen->Start Cycle Closes

Figure 1: The Cu(II)/Cu(III) oxidative catalytic cycle. Note that Transmetallation is often the bottleneck for electron-deficient benzisoxazoles.

Experimental Protocols

Protocol A: N-Arylation of Imidazoles/Pyrazoles (Heterocycle-Heterocycle Coupling)

Best for: Creating bis-heteroaryl motifs common in CNS drugs.

Reagents:

  • Substrate: 3-Methyl-benzo[d]isoxazole-5-boronic acid (1.2 equiv)

  • Nucleophile: Imidazole derivative (1.0 equiv)

  • Catalyst: Cu(OH)(TMEDA)Cl or Cu(OAc)2 (10-20 mol%)

  • Solvent: MeOH or MeCN (0.1 M)

  • Atmosphere: Open air (balloon O2 optional for sluggish reactions)

Step-by-Step:

  • Preparation: In a 20 mL vial equipped with a stir bar, add the Imidazole (1.0 mmol) and Cu(OAc)2 (0.1 mmol, 18 mg).

  • Solvation: Add MeOH (10 mL). Stir for 5 minutes until a homogeneous blue/green solution forms.

  • Activation: Add Pyridine (2.0 equiv) if using Cu(OAc)2. Note: TMEDA complexes often do not require exogenous base.

  • Addition: Add 3-Methyl-benzo[d]isoxazole-5-boronic acid (1.2 mmol, 212 mg) in one portion.

  • Reaction: Cap the vial loosely or attach an O2 balloon. Stir vigorously at Room Temperature for 12–24 hours.

    • Checkpoint: The reaction mixture typically turns from blue to a dark green/brown suspension as the Cu(II) is reduced and re-oxidized.

  • Workup: Dilute with EtOAc, wash with 1M NH4Cl (to remove Cu), water, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: N-Arylation of Anilines/Amides (General C-N)

Best for: Sulfonamides, Anilines, and Amides.

Reagents:

  • Substrate: 3-Methyl-benzo[d]isoxazole-5-boronic acid (1.5 equiv)

  • Nucleophile: Aniline/Amide (1.0 equiv)

  • Catalyst: Cu(OAc)2 (1.0 equiv - Stoichiometric often preferred for amides)

  • Base: Triethylamine (TEA) (2.0 equiv) or Pyridine (2.0 equiv)

  • Additives: 4Å Molecular Sieves (Activated)

  • Solvent: DCM (Dichloromethane)

Step-by-Step:

  • Drying: Flame dry the reaction vessel and add 4Å Molecular Sieves. Crucial: Water promotes protodeboronation of the benzisoxazole ring.

  • Charging: Add Cu(OAc)2 (1.0 mmol), Boronic Acid (1.5 mmol), and Nucleophile (1.0 mmol).

  • Solvent: Add anhydrous DCM (10 mL).

  • Base: Add TEA (2.0 mmol) slowly.

  • Reaction: Stir open to air (drying tube recommended) at RT for 24-48 hours.

  • Monitoring: Monitor by LCMS. Look for the mass of the product (M+H). If protodeboronation (formation of 3-methyl-benzo[d]isoxazole) is observed, switch to Protocol A (MeOH solvent) or increase boronic acid equivalents.

Protocol C: O-Arylation (Phenols)

Best for: Ether linkages.

Reagents:

  • Catalyst: Cu(OAc)2 (10-20 mol%)

  • Base: Pyridine (3.0 equiv)

  • Additives: TEMPO (1.0 equiv) - Optional, acts as co-oxidant to accelerate cycle.

  • Solvent: Dichloroethane (DCE) or Toluene.

Procedure: Similar to Protocol B, but heating to 40-60°C may be required due to the lower nucleophilicity of phenols compared to amines.

Troubleshooting & Optimization Logic

When the reaction fails, it is usually due to one of three failure modes. Use this decision tree to diagnose.

Visualization: Optimization Workflow

OptimizationTree Start Reaction Analysis CheckLCMS Check LCMS Data Start->CheckLCMS Result1 Starting Material Remains (No Reaction) CheckLCMS->Result1 Result2 Protodeboronation (Ar-H observed) CheckLCMS->Result2 Result3 Homocoupling of Boronic Acid CheckLCMS->Result3 Sol1 Action: Increase Temp to 40°C Switch to O2 Balloon Add Ligand (Bipyridine) Result1->Sol1 Sol2 Action: Add 4Å Mol. Sieves Slow Addition of Boronic Acid Switch Solvent to DCM Result2->Sol2 Sol3 Action: Slow Addition of Boronic Acid Reduce Oxidant Pressure Result3->Sol3

Figure 2: Logical decision tree for troubleshooting Chan-Lam reactions.

Key Troubleshooting Notes:
  • Protodeboronation: The benzisoxazole ring is electron-withdrawing, making the C-B bond susceptible to hydrolysis.

    • Fix: Use anhydrous DCM with molecular sieves. Add the boronic acid in 3 portions over 6 hours.

  • Ligand Effects: If conversion is low (<20%), the transmetallation is stalled.

    • Fix: Add a bidentate ligand like 2,2'-bipyridine or 1,10-phenanthroline (1:1 ratio with Cu). This stabilizes the Cu-complex and facilitates the oxidation to Cu(III).

  • Base Sensitivity: Avoid strong inorganic bases (NaOH, KOH) which can ring-open the isoxazole to a nitrile-phenol species. Stick to organic bases (Pyridine, TEA, DIPEA).

Safety & Handling

  • Copper Salts: Cu(OAc)2 and other copper salts are toxic to aquatic life and harmful if swallowed. Dispose of aqueous waste as heavy metal waste.

  • Boronic Acids: Generally low toxicity, but 3-Methyl-benzo[d]isoxazole-5-boronic acid should be treated as a potential irritant.

  • Benzisoxazoles: While generally stable, isoxazoles can decompose energetically under extreme heat (>150°C). Chan-Lam conditions (RT to 60°C) are well within safety margins.

References

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936. Link

  • Evans, D. A., et al. "Copper-Promoted Arylation of Amines and Amides." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940. Link

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944. Link

  • Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, vol. 2011, no. 06, 2011, pp. 829–856. Link

  • Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[1] Journal of the American Chemical Society, vol. 139, no.[1] 13, 2017, pp. 4769–4779.[1] Link

Sources

Application

Strategic Functionalization of 3-Methyl-benzo[d]isoxazole: Suzuki Coupling vs. Direct C-H Activation

This Application Note and Protocol guide compares the two primary strategies for functionalizing the 3-methyl-benzo[d]isoxazole scaffold. Executive Summary & Strategic Analysis The 1,2-benzisoxazole (indoxazene) scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide compares the two primary strategies for functionalizing the 3-methyl-benzo[d]isoxazole scaffold.

Executive Summary & Strategic Analysis

The 1,2-benzisoxazole (indoxazene) scaffold is a privileged structure in medicinal chemistry, serving as the core for antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). Functionalizing the 3-methyl-benzo[d]isoxazole core presents a unique dichotomy:

  • The Traditional Route (Suzuki-Miyaura): Offers high predictability and rigorous regiocontrol but suffers from poor atom economy due to the requisite halogenation step.

  • The Modern Route (C-H Activation): Promises single-step efficiency but faces significant challenges regarding regioselectivity (C4 vs. C5 vs. C7) and catalyst compatibility with the labile N–O bond.

Decision Matrix: Pathway Selection

DecisionMatrix Start Start: 3-Methyl-benzo[d]isoxazole Scale Scale > 100g? Start->Scale Goal Target: Arylated Scaffold Regio Target Position? Scale->Regio No (Discovery) Suzuki Route A: Suzuki Coupling (Robust, Multi-step) Scale->Suzuki Yes (Reliability) Regio->Suzuki Strict C5 Req CH_Act Route B: C-H Activation (Atom Econ, Screening Req) Regio->CH_Act C7 or C4/C5 Mix OK Halogen Step 1: Electrophilic Halogenation (Target: C5) Suzuki->Halogen Coupling Step 2: Pd-Catalyzed Coupling Halogen->Coupling Coupling->Goal Direct Direct Arylation (Target: C4/C7 Mix) CH_Act->Direct Direct->Goal

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Critical Control Point: The N–O Bond

Expert Insight: The 1,2-benzisoxazole ring contains a weak N–O bond (approx. bond energy ~55 kcal/mol). This bond is susceptible to:

  • Reductive Cleavage: Harsh reducing conditions (e.g., Pd/C + H₂, active metals like Zn/AcOH) will cleave the ring to form o-hydroxy-amidines or ketones.

  • Oxidative Addition: Low-valent metals (Ni⁰, Pd⁰) can insert into the N–O bond, leading to ring-opening rearrangement products (e.g., to benzoxazoles or nitriles).

Protocol Implication: All described protocols utilize mild bases (carbonates/phosphates) and avoid strong hydride donors.

Route A: Suzuki-Miyaura Coupling (The Gold Standard)

This route is preferred for scale-up due to the stability of the intermediates and the rigorous definition of the attachment point.

Step 1: Regioselective Bromination

Challenge: Radical bromination (NBS/AIBN) attacks the 3-methyl group. Electrophilic aromatic substitution (EAS) is required to target the ring. Regioselectivity: The isoxazole ring is electron-withdrawing. The benzene ring is deactivated.[1][2] Direct bromination typically occurs at C5 (meta to the directing O-N bridge, para to the masked amine).

Protocol: C5-Bromination
  • Reagents: 3-methyl-benzo[d]isoxazole (1.0 equiv), Bromine (Br₂, 1.1 equiv), Iron(III) bromide (FeBr₃, 0.05 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Procedure:

    • Cool solution of substrate in DCM to 0 °C.

    • Add FeBr₃ catalyst.

    • Add Br₂ dropwise over 30 mins (control exotherm).

    • Warm to RT and stir for 4-6 hours.

    • Quench: Sat. Na₂S₂O₃ (removes excess Br₂).

    • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

  • Expected Yield: 75-85% of 5-bromo-3-methyl-benzo[d]isoxazole .

Step 2: The Coupling Reaction

Catalyst Selection: Pd(dppf)Cl₂ is recommended to prevent chelation-induced ring opening.

Protocol: Cross-Coupling
  • Reagents: 5-bromo-intermediate (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Degassed.

  • Conditions: 80 °C, 12 hours, Inert Atmosphere (N₂).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Route B: Direct C-H Activation (The Atom-Economical Route)

This route bypasses the halogenation step but requires careful optimization of the "Concerted Metalation-Deprotonation" (CMD) mechanism.

Mechanistic Considerations
  • C4 Attack: Directed by the isoxazole Nitrogen (N2). Problem: The 3-methyl group creates significant steric hindrance, often suppressing C4 activation.

  • C7 Attack: The most acidic proton (ortho to Oxygen). Often the major product if C4 is blocked.

  • C5 Attack: Electronically favored (similar to EAS) but less acidic.

Protocol: Pd-Catalyzed Direct Arylation

This protocol is optimized to favor C7-arylation due to the steric blocking of C4.

  • Substrate: 3-methyl-benzo[d]isoxazole (1.0 equiv).

  • Coupling Partner: Aryl Iodide (Ar-I, 1.5 equiv). Note: Aryl Iodides are preferred over bromides to facilitate oxidative addition at lower temps, preserving the N-O bond.

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: P(t-Bu)₃·HBF₄ (10 mol%) or JohnPhos. Electron-rich bulky ligands facilitate the CMD step.

  • Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv) with PivOH (30 mol%) additive.

    • Role of Pivalic Acid (PivOH): Acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.

  • Solvent: DMA (Dimethylacetamide), anhydrous.

  • Procedure:

    • Combine Pd source, ligand, base, and PivOH in a sealed tube under Argon.

    • Add substrate and Ar-I in DMA.

    • Heat to 100-110 °C for 16 hours.

  • Workup: Filter through Celite (removes Ag/Pd residues), dilute with EtOAc, wash with water (x3) to remove DMA.

Comparative Data Analysis

FeatureRoute A: Suzuki CouplingRoute B: C-H Activation
Step Count 2 (Bromination + Coupling)1 (Direct Coupling)
Overall Yield High (60-75% over 2 steps)Moderate (40-60%)
Regioselectivity Excellent (Defined by Halogen)Variable (Mixture of C7/C5 possible)
Reagent Cost Low (Generic catalysts)High (Ag salts, specialized ligands)
Scalability High (Kg scale proven)Low (Heat transfer/Safety issues)
Atom Economy Poor (Stoichiometric waste)Excellent (H-X byproduct only)
Regioselectivity Map

RegioMap Center 3-Methyl-benzo[d]isoxazole C3 C3-Methyl (Radical Attack Site) Center->C3 NBS/Light C4 C4 Position (Sterically Hindered by C3-Me) Center->C4 N-Directing (Blocked) C5 C5 Position (EAS/Suzuki Target) Center->C5 Br2/FeBr3 C7 C7 Position (C-H Activation/Acidity Target) Center->C7 Pd(OAc)2/PivOH

Figure 2: Regioselectivity map showing the different reactive sites based on conditions.

Troubleshooting & Expert Tips

  • Ring Opening (Suzuki): If you observe a phenol byproduct, your reaction conditions are too reducing. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ and ensure the solvent is strictly degassed to prevent oxidation-induced ring cleavage.

  • Low Conversion (C-H Activation): If the reaction stalls, add 0.5 equiv of Pivalic Acid . The carboxylate-assisted mechanism is often critical for benzisoxazoles.

  • Purification: 3-methyl-benzo[d]isoxazoles are often oils or low-melting solids. C-H activation products can be difficult to separate from homocoupled biaryls. Use a gradient of Hexane:DCM rather than Hexane:EtOAc for better separation on silica.

References

  • Mechanistic Insight into C-H Activation: Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. Link

  • Direct Arylation Protocols: Alberico, D., Scott, M. E., & Lautens, M. (2007). "Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation." Chemical Reviews. Link

  • Benzo[d]isoxazole Chemistry: Pevet, I., et al. (2011). "Synthesis of 1,2-benzisoxazole-3-carboxamides." Tetrahedron Letters. Link

  • Regioselectivity in Heterocycles: Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Society Reviews. Link

  • Suzuki Coupling General Guide: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

Method

Application Note: Scale-Up Synthesis of 3-Methylbenzo[d]isoxazole Derivatives

Subtitle: Strategic Pathways, Mechanistic Causality, and Self-Validating Protocols Introduction & Strategic Overview The 1,2-benzisoxazole (benzo[d]isoxazole) core is a privileged heterocyclic scaffold embedded in numero...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Strategic Pathways, Mechanistic Causality, and Self-Validating Protocols

Introduction & Strategic Overview

The 1,2-benzisoxazole (benzo[d]isoxazole) core is a privileged heterocyclic scaffold embedded in numerous biologically active compounds. It is a critical structural motif in atypical antipsychotics (e.g., risperidone, paliperidone), anticonvulsants, and highly potent BRD4 bromodomain inhibitors[1]. Functionalization at the C3 position—specifically the synthesis of 3-methylbenzo[d]isoxazole derivatives—serves as a foundational building block for modulating pharmacological properties and expanding chemical space[2].

Transitioning the synthesis of 3-methylbenzo[d]isoxazole from medicinal chemistry scales (milligrams) to process scales (kilograms) requires rigorous optimization of thermodynamics, reagent stability, and regioselectivity. This guide outlines the two primary synthetic methodologies for scale-up, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Pathways & Strategic Selection

The construction of the benzo[d]isoxazole ring fundamentally relies on the annulation of the isoxazole ring onto a pre-existing benzene core. For industrial scale-up, two primary retrosynthetic disconnections are dominant: the C-O Bond Formation (SNAr) and the N-O Bond Formation (Dehydration) [3].

G cluster_CO Route A: C-O Bond Formation (SNAr) cluster_NO Route B: N-O Bond Formation (Dehydration) A1 2-Fluoroacetophenone A2 2-Fluoroacetophenone Oxime A1->A2 NH2OH·HCl, Base EtOH, Δ A3 3-Methylbenzo[d]isoxazole A2->A3 KOH, DMSO/H2O Intramolecular SNAr B1 2-Hydroxyacetophenone B2 2-Hydroxyacetophenone Oxime B1->B2 NH2OH·HCl, Base EtOH, Δ B3 3-Methylbenzo[d]isoxazole B2->B3 Ac2O, Pyridine Dehydration

Fig 1. Mechanistic pathways for 1,2-benzisoxazole synthesis via C-O and N-O bond formation.

Causality Behind Experimental Choices

Route A: C-O Bond Formation (The SNAr Approach)

  • Causality: The fluorine atom in 2-fluoroacetophenone is highly electronegative, withdrawing electron density via the inductive effect (-I). This renders the ortho-carbon highly electrophilic. When the oxime is formed, the oxime oxygen acts as a potent nucleophile under basic conditions (e.g., KOH). The strong thermodynamic driving force of forming the stable aromatic isoxazole ring, coupled with the high lattice energy of the byproduct (KF), makes this intramolecular Nucleophilic Aromatic Substitution (SNAr) highly efficient.

  • Scale-Up Advantage: Avoids the use of moisture-sensitive dehydrating agents and produces benign aqueous waste streams.

Route B: N-O Bond Formation (The Dehydration Approach)

  • Causality: Starting from 2-hydroxyacetophenone, the intermediate oxime possesses a hydroxyl group (-OH) which is a notoriously poor leaving group. To facilitate N-O bond formation, the oxime -OH must be activated. The addition of acetic anhydride (Ac₂O) in the presence of pyridine converts the oxime into an O-acetate. The acetate is an excellent leaving group, significantly lowering the activation energy for the subsequent nucleophilic attack by the deprotonated phenolic oxygen[3][4]. Triflic anhydride (Tf₂O) can also be deployed as a milder, highly efficient alternative for this transformation[5].

  • Scale-Up Advantage: Utilizes highly inexpensive, globally available starting materials.

Detailed Experimental Protocols (Self-Validating)

Protocol 1: Large-Scale Synthesis via C-O Bond Formation (SNAr Route)

This protocol is highly recommended for multi-kilogram batches due to its robust impurity profile and ease of purification.

Step 1: Oximation of 2-Fluoroacetophenone

  • Charge: To a 50 L glass-lined reactor, add 2-fluoroacetophenone (1.0 eq, 10.0 mol) and absolute ethanol (20 L).

  • Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) followed by sodium acetate (NaOAc, 1.2 eq). Causality: NaOAc is chosen over carbonates to prevent excessive CO₂ gas evolution, which poses a pressurization risk at scale.

  • Reaction: Heat the mixture to reflux (78 °C) for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material (Rf ≈ 0.6) is entirely consumed, replaced by the oxime (Rf ≈ 0.3).

  • Work-up: Concentrate the ethanol under vacuum. Quench with cold water (15 L) to precipitate the 2-fluoroacetophenone oxime. Filter and dry.

Step 2: Base-Promoted Intramolecular Cyclization

  • Charge: Dissolve the dried oxime (1.0 eq) in a mixture of DMSO (10 L) and Water (2 L).

  • Activation: Slowly add Potassium Hydroxide (KOH) flakes (3.0 eq). Causality: KOH in a DMSO/Water matrix provides optimal basicity to deprotonate the oxime while maintaining solubility of the resulting phenoxide-like intermediate.

  • Reaction: Heat the mixture to 80 °C for 6–8 hours[6].

  • Self-Validation (IPC): Macroscopically, as the highly lipophilic 3-methylbenzo[d]isoxazole forms, the reaction mixture will transition from a homogeneous solution to a biphasic suspension. TLC will show a new, highly UV-active product spot (Rf ≈ 0.7).

  • Work-up: Cool to room temperature, dilute with water (20 L), and extract with dichloromethane (3 × 5 L). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the product.

Protocol 2: Alternative Synthesis via N-O Bond Formation (Dehydration Route)

This route is preferred when the corresponding 2-fluoro starting materials are cost-prohibitive or unavailable[4].

Step 1: Oximation of 2-Hydroxyacetophenone

  • Follow the exact oximation procedure described in Protocol 1, substituting 2-hydroxyacetophenone as the starting material.

Step 2: Cyclization via Acetylation/Dehydration

  • Charge: Dissolve 2-hydroxyacetophenone oxime (1.0 eq) in anhydrous pyridine (5 volumes).

  • Addition: Cool the reactor to 0–5 °C. Slowly add acetic anhydride (Ac₂O, 1.5 eq) dropwise. Causality: Pyridine acts as both the solvent and an acyl transfer catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates the acetylation of the oxime.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 2–4 hours[4].

  • Self-Validation (IPC): The initial acetylation step is distinctly exothermic; a temperature spike of 10–15 °C within the first 15 minutes validates the activation of the oxime. GC-MS tracking is ideal here: the initial oxime (m/z 151) will rapidly shift to the acetate intermediate (m/z 193), followed by the emergence of the final cyclized product (m/z 133)[5].

  • Work-up: Pour the mixture over crushed ice and dilute HCl (to neutralize pyridine). Extract with ethyl acetate, wash with saturated NaHCO₃, dry, and concentrate.

Quantitative Data & Analytical Characterization

To aid in the selection of the appropriate synthetic pathway and to verify the final product, the following quantitative parameters and analytical benchmarks are provided.

Table 1: Comparative Analysis of Synthetic Routes for Scale-Up

ParameterRoute A (C-O Bond Formation)Route B (N-O Bond Formation)
Starting Material 2-Fluoroacetophenone2-Hydroxyacetophenone
Key Intermediate 2-Fluoroacetophenone Oxime2-Hydroxyacetophenone Oxime
Cyclization Mechanism Intramolecular SNArAcetylation followed by Dehydration
Reagents KOH, DMSO/WaterAc₂O, Pyridine (or Tf₂O)
Typical Yield 85 - 92%75 - 85%
Scale-Up Suitability Excellent (Aqueous compatible)Good (Requires anhydrous conditions)
Primary Byproducts KF, H₂OAcetic Acid, Pyridinium Acetate

Table 2: Analytical Characterization of 3-Methylbenzo[d]isoxazole [5]

Analytical MethodKey Signals / Parameters
¹H NMR (300 MHz, DMSO-d₆) δ 2.38 (s, 3H, CH₃), 7.29 (m, 4H, Ar-H)
¹³C NMR (75 MHz, DMSO-d₆) δ 16.5 (CH₃), 112.1, 121.3, 122.1, 126.1, 130.8, 152.1, 160.3
GC-MS (EI) m/z 133 [M]⁺
IR (KBr) 3037, 2919, 1614 (C=N), 1597, 1527, 1405, 1323, 813 cm⁻¹

References

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors . NIScPR. Available at:[Link]

  • Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents . Taylor & Francis. Available at:[Link]

  • Triflic Anhydride: A Mild Reagent for Highly Efficient Synthesis of 1,2-Benzisoxazoles . SciSpace. Available at:[Link]

  • Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold . Indian Academy of Sciences. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yields in Suzuki coupling of benzisoxazole boronates

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to couple sensitive heteroaryl systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to couple sensitive heteroaryl systems. Benzisoxazole boronates are notoriously difficult substrates in Suzuki-Miyaura cross-couplings. They suffer from two major competing degradation pathways: rapid protodeboronation of the electron-deficient heteroaryl boronate and base- or transition-metal-induced cleavage of the labile N–O bond.

This guide is designed to move beyond generic protocols. Here, we will dissect the mechanistic causality behind these failures and provide field-proven, self-validating solutions to optimize your yields.

Diagnostic Workflow: Troubleshooting Benzisoxazole Couplings

Before adjusting your reaction conditions, you must analyze the crude reaction mixture (via LC-MS or quantitative NMR) to identify the specific failure mode.

Troubleshooting Start Low Yield in Benzisoxazole Suzuki Coupling MassBalance Analyze Crude Mass Balance (LC-MS / 1H-NMR) Start->MassBalance Proto High Protodeboronation (Ar-H detected) MassBalance->Proto RingOpen N-O Bond Cleavage (Ring-opened byproducts) MassBalance->RingOpen NoReact Unreacted Starting Material (Poor Transmetalation) MassBalance->NoReact SolProto Switch to anhydrous conditions, use CsF, or MIDA boronates Proto->SolProto SolRing Use bulky ligands (SPhos) to accelerate reductive elimination RingOpen->SolRing SolNoReact Switch to PEPPSI-IPr or Buchwald ligands, apply Microwave NoReact->SolNoReact

Fig 1. Diagnostic flowchart for identifying and resolving benzisoxazole coupling failures.

FAQ & Troubleshooting Guide

Q1: My LC-MS shows massive amounts of the deborylated benzisoxazole (Ar-H). Why is this happening, and how do I stop it?

The Mechanistic Cause: Protodeboronation is highly prevalent in electron-deficient heteroaryl boronates[1]. In standard aqueous basic conditions, the empty p-orbital of the boron atom coordinates with a hydroxide ion to form a boronate complex. Because the benzisoxazole ring is electron-withdrawing, it stabilizes the developing negative charge on the adjacent carbon, facilitating the heterolytic cleavage of the C–B bond. The resulting aryl anion is rapidly protonated by water[1]. The Solution: You must eliminate water and minimize the concentration of the active boronate species.

  • Anhydrous Conditions: Switch to anhydrous solvents (e.g., dry 1,4-dioxane or isopropanol) and use anhydrous fluoride bases (like CsF) or mild alkoxides (like TMSOK)[2].

  • Slow-Release Strategies: Convert your boronic acid to a MIDA boronate or a pinacol ester. This allows for the slow, controlled release of the active boronic acid in situ, keeping its resting concentration lower than the rate of transmetalation[1].

Q2: I am observing ring-opened byproducts (e.g., 2-cyanophenol derivatives). Is the palladium destroying my benzisoxazole?

The Mechanistic Cause: The N–O bond of the isoxazole ring is relatively weak and highly susceptible to two distinct degradation pathways during coupling:

  • Base-Induced Cleavage: Strong bases (like NaOH or Na₂CO₃) can trigger a Kemp elimination. Deprotonation at the C3 position (if unsubstituted) or general base-catalyzed ring opening leads to fragmentation[3].

  • Palladium Insertion: If the transmetalation or reductive elimination steps are bottlenecked, there is a buildup of active Pd(0) in the catalytic cycle. Pd(0) can undergo an undesired oxidative addition directly into the weak N–O bond of the benzisoxazole, leading to irreversible ring cleavage[3]. The Solution: Avoid strong bases; use K₃PO₄ or Cs₂CO₃. More importantly, utilize bulky, electron-rich phosphine ligands (such as SPhos or XPhos). These ligands accelerate both the oxidative addition to the aryl halide and the final reductive elimination step, ensuring that the catalyst rapidly turns over and minimizing the time Pd(0) is available to attack the N–O bond[4].

Q3: Can microwave irradiation actually help stabilize the reaction, or will the heat destroy the heterocycle?

The Mechanistic Cause: While it seems counterintuitive to apply high heat to a thermally sensitive N–O bond, microwave irradiation drastically reduces reaction times from hours to mere minutes[5]. Because protodeboronation and base-catalyzed ring opening are time-dependent kinetic degradation pathways, rapidly forcing the cross-coupling to completion outcompetes the slower decomposition vectors[5]. The Solution: Run the reaction at 100–120 °C for 15–20 minutes under microwave irradiation using a highly active precatalyst (like Pd(OAc)₂/SPhos or a PEPPSI-IPr system) rather than conventional heating at 80 °C for 12 hours.

Mechanistic Divergence in Benzisoxazole Coupling

Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd  Normal Cycle Side1 N-O Bond Insertion (Ring Cleavage) Pd0->Side1  Slow OxAdd / Excess Pd(0) TransMet Transmetalation (Benzisoxazole-B(OR)2) OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim Side2 Base-Catalyzed Protodeboronation TransMet->Side2  High pH / Aqueous RedElim->Pd0

Fig 2. Catalytic cycle vs. competing degradation pathways in benzisoxazole Suzuki coupling.

Quantitative Data Summary: Impact of Condition Optimization

The following table demonstrates the causality between condition choices and isolated yields when coupling benzisoxazole-3-boronic acid pinacol ester with 4-bromoanisole.

Reaction ConditionsBase / SolventCatalyst / LigandTime / TempPrimary Failure ModeIsolated Yield
Standard Aqueous Na₂CO₃ / Dioxane:H₂O (4:1)Pd(PPh₃)₄ (5 mol%)12h / 80 °CProtodeboronation18%
Standard Anhydrous K₃PO₄ / Dry DioxanePd(PPh₃)₄ (5 mol%)12h / 80 °CN-O Cleavage35%
Ligand Optimized K₃PO₄ / Dry DioxanePd(OAc)₂ / SPhos12h / 80 °CSlow Conversion62%
Microwave + Fluoride CsF / Dry IsopropanolPd(OAc)₂ / SPhos20m / 110 °C (MW)None (Clean profile)89%

Step-by-Step Methodology: Optimized Anhydrous Microwave Protocol

This protocol utilizes anhydrous conditions to suppress protodeboronation[2] and bulky Buchwald ligands to prevent N-O bond insertion[4].

Reagents & Equipment:

  • Benzisoxazole-3-boronic acid pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • Anhydrous Cesium Fluoride (CsF) (3.0 equiv)

  • Anhydrous Isopropanol (0.2 M)

  • Microwave synthesizer vial with crimp cap.

Procedure:

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, add Pd(OAc)₂ and SPhos to a microwave vial. Add 1 mL of anhydrous isopropanol and stir for 5 minutes until the active Pd-ligand complex forms (solution will turn a pale, clear yellow).

  • Reagent Loading: Add the aryl halide, benzisoxazole-3-boronic acid pinacol ester, and anhydrous CsF to the vial.

  • Solvent Addition & Degassing: Add the remaining anhydrous isopropanol to achieve a 0.2 M concentration with respect to the aryl halide. Seal the vial with a crimp cap. If a glovebox is unavailable, sparge the sealed mixture with dry Argon for 10 minutes.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Heat to 110 °C for 20 minutes with high stirring.

  • Workup: Allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude mixture will show minimal protodeboronation, allowing for straightforward purification via flash column chromatography (Hexanes/Ethyl Acetate).

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: The Journal of Organic Chemistry (NIH Public Access) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions Source: NIH Public Access URL:[Link]

  • Palladium-Catalyzed Cyanomethylation of Aryl Halides Through Domino Suzuki Coupling-Isoxazole Fragmentation Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester

The following technical guide is structured as a Level 3 Support Resource for the purification of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9).[1] Executive Summary & Molecule Profile You a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Resource for the purification of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9).[1]

Executive Summary & Molecule Profile

You are likely synthesizing this target via a Miyaura borylation of the corresponding 5-bromo-3-methylbenzo[d]isoxazole.[1] While the pinacol ester (Bpin) moiety imparts greater stability than the free boronic acid, this specific scaffold presents a "dual-threat" challenge:[1]

  • Lewis Acidity: The boron center is susceptible to hydrolysis and interaction with silanols on silica gel.

  • Heterocycle Sensitivity: The benzo[d]isoxazole ring is electron-deficient, increasing the propensity for protodeboronation (loss of the boron group) under basic or aqueous conditions.

This guide prioritizes non-destructive purification to maximize recovery of the active pharmaceutical ingredient (API) intermediate.

Module 1: The Impurity Landscape

Before initiating purification, you must identify what you are separating. In a typical Miyaura borylation, your crude mixture contains four distinct impurity classes.

Table 1: Critical Impurity Profile
Impurity TypeOriginDetection (TLC/LCMS)Removal Strategy
Protodeboronated Species (3-methylbenzo[d]isoxazole)Hydrolysis of C-B bond due to moisture/base.[1]Non-polar, elutes before product. Mass = [M-Bpin+H].[1]High vacuum (volatile) or careful chromatography.[1]
Homocoupling Dimer (Biaryl)Oxidative coupling of two aryl halides.Highly non-polar, fluorescent.[1] Elutes near solvent front.[1]Easy separation via filtration or short plug.
Hydrolyzed Boronic Acid (

)
Cleavage of pinacol group on silica or in storage.[1]Highly polar, "streaks" on TLC.[1] Stays at baseline.Avoid. Re-esterify with pinacol if found.
Pd Catalyst Residues Incomplete removal after reaction.Dark color/particulates.Celite filtration or scavenger resins (e.g., SiliaMetS®).[1]
Visualization: Impurity Formation Pathways

The following diagram illustrates how these impurities form during synthesis and processing.

ImpurityPathways Start 5-Bromo-3-methyl benzo[d]isoxazole Product Target Bpin Ester (Product) Start->Product Pd Catalyst B2pin2, KOAc Dimer Biaryl Dimer (Homocoupling) Start->Dimer Oxidative Coupling (Side Rxn) DeBoron Protodeboronated (Ar-H) Product->DeBoron Base/Heat (Prolonged) Acid Boronic Acid (Ar-B(OH)2) Product->Acid H2O/Silica (Hydrolysis)

Figure 1: Mechanistic pathways leading to critical impurities during the borylation of benzo[d]isoxazoles.

Module 2: Purification Protocols

Warning: Standard silica gel is acidic (


).[1] Prolonged exposure will hydrolyze your ester to the boronic acid, which sticks to the column.
Protocol A: Rapid Silica Gel Chromatography (Small Scale < 5g)

Use this method only if the crude purity is <80%.

The "Neutralization" Fix:

  • Pre-treatment: Slurry your silica gel in the eluent containing 1% Triethylamine (TEA) . This neutralizes acidic silanol sites.[1]

  • Eluent System: Hexanes:Ethyl Acetate (Gradient 95:5

    
     80:20).[1]
    
    • Note: The Bpin ester is lipophilic. It should elute relatively early (

      
       in 8:2 Hex:EtOAc).[1]
      
  • Speed is Key: Flash chromatography must be completed within 20 minutes . Do not let the compound sit on the column.

Protocol B: Recrystallization (Recommended > 5g)

This is the gold standard for stability and scalability.

Solvent System: n-Heptane / Isopropyl Alcohol (IPA) or Hexanes / Dichloromethane (DCM).[1]

Step-by-Step:

  • Dissolve the crude dark oil/solid in the minimum amount of warm DCM or IPA (

    
    ).
    
  • Filter this solution through a Celite pad to remove insoluble Pd black.

  • Slowly add n-Heptane (antisolvent) until a persistent cloudiness appears.[1]

  • Heat briefly to redissolve, then let it cool to room temperature, then

    
    .
    
  • Result: The impurities (dimer and deboronated arene) usually stay in the mother liquor, while the Bpin ester crystallizes as off-white needles.

Visualization: Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture Check Check Purity (LCMS/TLC) Start->Check HighPurity Purity > 85% Check->HighPurity LowPurity Purity < 85% Check->LowPurity Cryst Recrystallization (Heptane/IPA) HighPurity->Cryst Preferred Silica Buffered Silica Column (1% Et3N doped) LowPurity->Silica Remove heavy tar Final Pure Bpin Ester Cryst->Final Silica->Cryst Polishing step

Figure 2: Decision tree for selecting the optimal purification route based on crude purity.[1]

Module 3: Troubleshooting & FAQs

Q1: My product is streaking on the TLC plate and staying at the baseline. What is happening?

Diagnosis: You are observing hydrolysis on the plate . The Fix: The silica on TLC plates is acidic.

  • Immediate Action: Run a "2D TLC." Spot the compound, wait 10 mins, then elute. If the spot changes or streaks, it is decomposing on the silica.

  • Solution: Pre-elute your TLC plate with 5% Triethylamine in Hexanes, dry it, then spot your compound.[1] This neutralizes the plate and will show the true spot shape [1].

Q2: I isolated the product, but the NMR shows extra methyl singlets around 1.2 ppm.

Diagnosis: This is likely Pinacol contamination . The Mechanism: Excess


 or free pinacol (from hydrolysis) co-crystallizes or co-elutes easily.
The Fix: 
  • Wash the organic layer during workup with aqueous

    
      (mildly acidic) to wash out free pinacol.
    
  • If already solid: Triturate (wash the solid) with cold pentane or hexanes. The Bpin ester is less soluble in cold pentane than free pinacol is.

Q3: The product turned from white to brown after 2 days of storage.

Diagnosis: Oxidative instability or Pd-catalyzed decomposition .[1] The Cause: Residual Palladium + Air + Moisture = Slow decomposition. The Fix:

  • Scavenge Pd: Re-dissolve and treat with a metal scavenger (e.g., QuadraPure® TU) or activated charcoal.[1]

  • Storage: Store under Argon at

    
    . Boronic esters are generally stable, but the isoxazole ring can be sensitive to light and air over time [2].
    
Q4: My yield is >100%.

Diagnosis: Solvent entrapment or Inorganic salts . The Fix:

  • Boronic esters form "glassy" oils that trap solvent (DCM/EtOAc) effectively.[1]

  • Action: Dry under high vacuum (0.1 mbar) at

    
     for 12 hours. Check 
    
    
    
    NMR for solvent peaks. If solid, ensure you washed your filter cake thoroughly with water to remove KOAc/KBr salts.[1]

References

  • Isobe, H., et al. (2022).[1][2] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[1] Organic Letters. [1]

  • Miyaura, N. (2002).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • BenchChem Technical Data. (2025). Chemical Properties of 5-Bromo-3-methylbenzo[d]isoxazole.

Sources

Troubleshooting

Benzisoxazole Synthesis Support Center: Troubleshooting Homocoupling Side Reactions

Welcome to the Technical Support Center for benzisoxazole synthesis. Benzisoxazole derivatives are critical pharmacophores in drug development, often synthesized or functionalized via transition-metal-catalyzed cross-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzisoxazole synthesis. Benzisoxazole derivatives are critical pharmacophores in drug development, often synthesized or functionalized via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling of 3-bromobenzisoxazole with aryl boronic acids). A pervasive and yield-limiting challenge in these workflows is the homocoupling of the boronic acid nucleophile.

This guide provides mechanistic insights, self-validating protocols, and diagnostic tools to help you suppress homocoupling and maximize your cross-coupling yields.

Frequently Asked Questions (FAQs)

Q1: Why is my aryl boronic acid forming a symmetrical biaryl dimer instead of coupling with the benzisoxazole halide? Homocoupling is primarily driven by two divergent mechanistic pathways that hijack the catalytic cycle:

  • Oxygen Ingress: Molecular oxygen oxidizes the active Pd(0) catalyst to a Pd(II) peroxo complex. This parasitic species undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination to form the biaryl dimer and regenerate Pd(0)[1].

  • Precatalyst Reduction: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used without an exogenous reducing agent, the boronic acid itself acts as the reductant. Two equivalents of boronic acid are consumed to reduce Pd(II) to the active Pd(0) species, yielding stoichiometric amounts of the homocoupled dimer[2][3].

Q2: How do I differentiate between oxygen-induced and precatalyst-induced homocoupling? Analyze your product distribution. If your homocoupling yield exceeds the molar equivalent of your Pd(II) catalyst (e.g., >5 mol% dimer when using 5 mol% Pd), the reaction is catalytic in nature, indicating oxygen contamination[2]. If the dimer yield strictly matches the catalyst loading, it is a stoichiometric precatalyst reduction issue.

Q3: What are the most effective strategies to suppress this side reaction?

  • Rigorous Degassing: Subsurface sparging with an inert gas is mandatory to displace dissolved oxygen[2][4].

  • Mild Reducing Additives: Adding potassium formate reduces Pd(II) to Pd(0) efficiently, sparing the boronic acid from acting as a reductant[2][4].

  • Controlled Addition: Using a syringe pump to slowly add the boronic acid keeps its steady-state concentration low, kinetically favoring the desired transmetalation with the Pd(II)-benzisoxazole intermediate over double transmetalation[4][5].

Mechanistic Pathway Visualization

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Benzisoxazole-Br) Pd0->OxAdd O2 O2 Ingress Pd0->O2 Oxidation PdII_Ar Pd(II)(Benzisoxazole)Br OxAdd->PdII_Ar TransMet Transmetalation (Ar-B(OH)2) PdII_Ar->TransMet PdII_Ar_Ar Pd(II)(Benzisoxazole)(Ar) TransMet->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Cross-Coupled Benzisoxazole RedElim->Product PdII_O2 Pd(II) Peroxo Complex O2->PdII_O2 DoubleTransMet Double Transmetalation (2x Ar-B(OH)2) PdII_O2->DoubleTransMet PdII_Ar_Ar_Homo Pd(II)(Ar)(Ar) DoubleTransMet->PdII_Ar_Ar_Homo HomoProduct Homocoupled Biaryl (Side Product) PdII_Ar_Ar_Homo->HomoProduct HomoProduct->Pd0 Regeneration

Divergent catalytic cycles showing desired benzisoxazole cross-coupling vs. oxygen homocoupling.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between specific experimental modifications and the resulting product distribution in a standard 3-bromobenzisoxazole Suzuki coupling. Data trends are synthesized from established impurity control strategies[2][4].

Reaction ConditionAtmosphereCatalyst StateBoronic Acid AdditionBenzisoxazole Yield (%)Homocoupled Dimer (%)
Baseline (Standard Batch)AirPd(II) PrecatalystAll-at-once45%38%
Degassed SolventN₂ SpargedPd(II) PrecatalystAll-at-once72%12%
Degassed + ReductantN₂ SpargedPd(II) + K-FormateAll-at-once88%< 2%
Fully OptimizedN₂ SpargedPd(II) + K-FormateSyringe Pump (4h)96%Not Detected

Diagnostic Workflow

G Start High Homocoupling Detected CheckO2 Is the system rigorously degassed? Start->CheckO2 Degas Implement Subsurface N2 Sparging CheckO2->Degas No CheckPd Using a Pd(II) Precatalyst? CheckO2->CheckPd Yes Degas->CheckPd AddReductant Add Potassium Formate (Mild Reductant) CheckPd->AddReductant Yes CheckConc Boronic Acid Concentration High? CheckPd->CheckConc No AddReductant->CheckConc SlowAdd Syringe Pump Slow Addition CheckConc->SlowAdd Yes Success Homocoupling Suppressed (High Benzisoxazole Yield) CheckConc->Success No SlowAdd->Success

Step-by-step diagnostic workflow to identify and eliminate the root causes of homocoupling.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Rigorous Degassing and Catalyst Pre-Activation

Purpose: To eliminate oxygen-driven parasitic cycles and safely reduce Pd(II) to Pd(0) prior to the introduction of the boronic acid[2][4].

Step-by-Step Methodology:

  • Solvent Preparation: Transfer the reaction solvent (e.g., THF/Water mixture) into a Schlenk flask.

  • Subsurface Sparging: Insert a long stainless-steel needle connected to a Schlenk line (N₂ or Ar) directly into the liquid phase. Sparge the solvent for a minimum of 30 minutes. Causality: Surface blanketing is insufficient for removing dissolved O₂; subsurface sparging actively displaces it[2].

  • Reagent Loading: Add the 3-bromobenzisoxazole, base (e.g., K₂CO₃), Pd(II) precatalyst (e.g., Pd(OAc)₂), and ligand (e.g., SPhos) into the main reaction vessel under positive N₂ flow.

  • Reductant Addition: Add 1.5 equivalents (relative to Pd) of potassium formate.

  • Validation Checkpoint 1 (Visual): Heat the mixture to 40°C. Observe the color transition. The solution should shift from a dark reddish-brown (Pd(II)) to a pale yellow or clear state (active Pd(0) complex). Do not proceed until this color shift is observed; premature addition will cause stoichiometric homocoupling[4].

Protocol 2: Controlled-Addition Suzuki Coupling

Purpose: To maintain a low steady-state concentration of the boronic acid, kinetically favoring transmetalation with the Pd(II)-benzisoxazole intermediate over double transmetalation[5].

Step-by-Step Methodology:

  • Boronic Acid Solution: Dissolve the aryl boronic acid (1.1 equivalents) in a minimum volume of the degassed solvent.

  • Syringe Pump Setup: Load the solution into a gas-tight Hamilton syringe and mount it on a programmable syringe pump.

  • Slow Addition: Set the addition rate to deliver the total volume over 4 to 6 hours into the pre-activated reaction mixture (from Protocol 1) at the target reaction temperature (e.g., 80°C).

  • Validation Checkpoint 2 (Analytical): At the 2-hour mark, extract a 50 µL aliquot under N₂. Quench and analyze via LC-MS. You should observe the cross-coupled benzisoxazole mass and unreacted 3-bromobenzisoxazole, with the biaryl dimer mass (2x Boronic Acid - 2B(OH)₂) remaining below the limit of detection (LOD). If the dimer is detected, decrease the syringe pump addition rate by 50%.

  • Completion: Stir for an additional 1 hour post-addition. Perform a final LC-MS check to ensure complete consumption of the 3-bromobenzisoxazole.

References

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: ACS Publications URL: 2

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: 1

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF Source: ResearchGate URL: 5

  • Title: Strategies to minimize homocoupling in Suzuki reactions Source: Benchchem URL: 4

  • Title: Question About Suzuki Coupling Reaction Byproducts (Homocoupling) Source: Reddit (r/chemhelp) URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting Benzo[d]isoxazole Boronic Acid Workflows

Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently consult with researchers who experience catastrophic yield losses when utilizing [1] and related derivatives in transition-metal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently consult with researchers who experience catastrophic yield losses when utilizing [1] and related derivatives in transition-metal catalysis.

This guide deconstructs the chemical causality behind these failures and provides field-proven, self-validating protocols to bypass substrate degradation.

Part 1: Core Mechanistic FAQs

Q: Why does my benzo[d]isoxazole boronic acid completely degrade in standard Suzuki-Miyaura conditions (e.g., Na₂CO₃ / H₂O / Dioxane)? A: Standard Suzuki-Miyaura couplings rely on basic aqueous media to activate the boronic acid via a tetrahedral hydroxyboronate intermediate. However, benzo[d]isoxazoles are highly sensitive to these exact conditions due to a dual-degradation mechanism:

  • The Kemp Elimination: The C3-proton of an unsubstituted benzo[d]isoxazole ring is highly acidic due to the adjacent electron-withdrawing heteroatoms. Aqueous bases abstract this proton, triggering the rapid cleavage of the relatively weak N-O bond to irreversibly form a [2]. This base-promoted ring-opening is a well-documented benchmark reaction in [3].

  • Protodeboronation: The electron-deficient nature of the benzo-fused isoxazole accelerates the hydrolytic cleavage of the C-B bond in the presence of water and base, yielding the des-boronated heterocycle.

Q: How can I analytically differentiate between Kemp Elimination and Protodeboronation in my LC-MS data? A: This is a critical self-validation step for your workflow.

  • Kemp Elimination Product: The mass remains identical to the starting material (it is an isomerization,

    
    m = 0). However, the retention time will shift significantly, and the UV spectrum will change drastically due to the formation of a highly conjugated phenoxide species.
    
  • Protodeboronation Product: The mass will show a distinct loss of the boronic acid/pinacol ester group (e.g., [M - B(OH)₂ + H]).

Q: Can I prevent the Kemp elimination by changing the substitution pattern? A: Yes. The Kemp elimination strictly requires the [3]. If your synthetic route allows, using a 3-substituted benzo[d]isoxazole (e.g., 3-methylbenzo[d]isoxazole-4-boronic acid) completely blocks this specific ring-opening pathway. However, protodeboronation remains a risk in aqueous media.

Part 2: Stability & Optimization Matrix

To design a successful cross-coupling reaction, you must tune the base and solvent to be strong enough to facilitate transmetalation but mild enough to avoid C3 deprotonation. The rate of degradation is [4].

Base SystemSolvent SystemTemperaturePrimary Degradation PathwaySubstrate Half-Life
Na₂CO₃ (aq)Dioxane / H₂O80 °CRapid Kemp Elimination + Protodeboronation< 10 mins
K₃PO₄ (aq)THF / H₂O60 °CKemp Elimination~ 30 mins
K₂CO₃ (anhydrous)DMF80 °CSlow Kemp Elimination~ 4 hours
CsF (anhydrous) Dry Dioxane 60 °C Stable (Optimal for Coupling) > 24 hours

Part 3: Verified Experimental Protocol

Anhydrous Suzuki-Miyaura Cross-Coupling

Causality Check: By eliminating water and using a fluoride source (CsF), we activate the boron via a fluoroborate intermediate rather than a basic hydroxyboronate. This prevents hydrolytic protodeboronation. Furthermore, anhydrous CsF is not basic enough to abstract the C3 proton, effectively shutting down the Kemp elimination.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube or reaction vial under vacuum and backfill with dry Nitrogen or Argon.

    • Self-Validation Check: Ensure no condensation is visible on the glass; even trace water will initiate the protodeboronation cycle.

  • Reagent Loading: Add the aryl halide (1.0 equiv), benzo[d]isoxazole-4-boronic acid pinacol ester (1.2 equiv), and anhydrous Cesium Fluoride (CsF, 3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2-5 mol%).

    • Causality: Buchwald precatalysts like XPhos Pd G3 undergo rapid oxidative addition and transmetalation at lower temperatures, minimizing the time the sensitive substrate spends at elevated heat.

  • Solvent: Inject anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration.

  • Reaction: Seal the vial and stir at 60 °C for 4-12 hours.

  • Monitoring: Monitor by LC-MS. Look for the product mass and verify the absence of the isomeric 2-cyanophenol degradation peak (

    
    m = 0 relative to starting material).
    
  • Workup: Filter through a short pad of Celite to remove inorganic fluoride salts, concentrate under reduced pressure, and purify via flash chromatography.

Part 4: Mechanistic Visualizations

Degradation SM Benzo[d]isoxazole Boronic Acid Cond Basic Aqueous Media (OH⁻, CO₃²⁻, H₂O) SM->Cond Kemp Kemp Elimination (C3-H Deprotonation) Cond->Kemp Fast Pathway Proto Protodeboronation (Boronate Hydrolysis) Cond->Proto Competing Pathway Prod1 2-Cyanophenol Derivative (Ring Opened) Kemp->Prod1 N-O Bond Cleavage Prod2 Benzo[d]isoxazole (Deboronated) Proto->Prod2 C-B Bond Cleavage

Caption: Mechanistic divergence of benzo[d]isoxazole degradation in basic aqueous media.

Optimization A Substrate (Bpin Ester) B Base Selection (Anhydrous CsF) A->B C Catalyst (XPhos Pd G3) B->C D Solvent (Dry Dioxane) C->D E Coupled Product (Intact Ring) D->E

Caption: Optimized anhydrous workflow for successful cross-coupling of sensitive substrates.

References

  • Benzisoxazole - Wikipedia. [Link]

  • Copper-Catalyzed Diversity-Oriented Synthesis (DOS) of 4-Amino-2H-chromen-2-imines: Application of Kemp Elimination toward O-Heterocycles - PMC.[Link]

  • Chapter 4: Computational Design of Protein Function - Books (RSC).[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Protodeboronation in Heteroaryl Suzuki-Miyaura Couplings

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling (SMC) of electron-rich heteroaryl boronic acids (e.g., 2-furyl, 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling (SMC) of electron-rich heteroaryl boronic acids (e.g., 2-furyl, 2-thiophenyl, 2-pyrrole) and 2-pyridylboronic acids.

The primary failure mode for these substrates is protodeboronation —the rapid, base-catalyzed cleavage of the carbon-boron bond. This guide is designed to help you troubleshoot these sluggish or failing reactions by understanding the mechanistic causality of the failure and implementing alternative base strategies or base-free conditions.

The Root Cause: Mechanistic Causality of Base-Induced Failure

To solve the problem, we must first understand why standard SMC conditions (e.g., Na₂CO₃ or NaOH in aqueous solvent mixtures at 80 °C) destroy your starting material.

In a standard catalytic cycle, a base is required to coordinate to the empty p-orbital of the boronic acid, forming a nucleophilic boronate complex that can undergo transmetalation with the palladium catalyst. However, for unstable heteroaryls, this exact base-activation step triggers decomposition. The hydroxide or carbonate base forms an anionic boronate intermediate


. This intermediate is highly susceptible to a concerted proton transfer to the ipso-carbon, cleaving the C–B bond to yield the unsubstituted arene and boric acid[1][2].

Mechanism BA Heteroaryl Boronic Acid Ar-B(OH)2 Boronate Boronate Complex [Ar-B(OH)3]- BA->Boronate + Base (OH-) Rapid Equilibrium TS Concerted Proton Transfer Transition State Boronate->TS Rate-Limiting Product Protodeboronated Arene Ar-H + B(OH)3 TS->Product C-B Cleavage

Caption: Mechanism of base-catalyzed protodeboronation of heteroaryl boronic acids.

Troubleshooting FAQs: Base Selection & Optimization

Q1: Why do standard bases like Na₂CO₃ or K₂CO₃ fail so spectacularly with 2-pyridylboronic acid? Standard inorganic carbonates in aqueous mixtures generate high local concentrations of hydroxide ions. The nitrogen atom in the 2-pyridyl ring inductively stabilizes the developing negative charge at the ipso-carbon during the transition state, lowering the activation energy for C–B cleavage[3][4]. At standard elevated temperatures (80–100 °C), the rate of protodeboronation vastly outcompetes the rate of transmetalation.

Q2: What alternative bases should I use to minimize this decomposition? If you must use a base, you need to shift the equilibrium away from the reactive boronate species and minimize proton sources:

  • Weak Bases (K₃PO₄ or Acetates): Potassium phosphate is a weaker base that can be used in biphasic systems or with minimal water. It provides enough activation for transmetalation without generating a high concentration of the highly reactive trihydroxyboronate[1][5].

  • Fluoride Salts (CsF or spray-dried KF): Fluoride is highly fluorophilic. It coordinates to the boron atom to form a fluoroborate species. Crucially, unlike hydroxide, fluoride does not provide an internal proton source to facilitate the concerted C–B cleavage[6].

Q3: Can I run a Suzuki coupling without any base at all? Yes. This is the ultimate solution for acutely base-sensitive boronic acids. By eliminating the base, you completely shut down the base-catalyzed protodeboronation pathway.

  • Cationic SMC: Developed by the Carrow group, this method uses a bulky, electron-rich phosphine (PAd₃) to generate a highly electrophilic cationic palladium intermediate. This intermediate is so electrophilic that it can undergo transmetalation directly with the neutral boronic acid, requiring zero base[7][8].

  • Acidic SMC: Recently, the Ritter group demonstrated that arylthianthrenium salts can undergo SMC with unstable boronic acids under acidic conditions (using HBF₄), completely bypassing the need for basic activation[2][9].

Quantitative Data: Impact of Base Strategy on Reaction Outcomes

The table below summarizes how different base strategies impact the coupling of notoriously unstable substrates (e.g., 2-pyridylboronic acid or 2-furylboronic acid) with aryl chlorides.

StrategyBase SystemCatalyst SystemProtodeboronation RateTypical Yield
Standard (Control) Na₂CO₃ (aq)Pd(PPh₃)₄ (80 °C)Very High (>80%)< 10%
Weak Base / Fast Catalyst K₃PO₄ (low H₂O)XPhos-Pd-G3 (RT)Moderate (~15-20%)65-80%
Fluoride Activation CsF (Anhydrous)Pd₂(dba)₃ / SPhosLow (~10%)70-85%
Cationic SMC (Base-Free) None Pd(OAc)₂ / PAd₃ (RT)Negligible (<5%)85-95%
Acidic SMC None (Acidic Buffer)Pd / ThianthreniumNegligible (<1%)80-90%

Troubleshooting Workflow for Unstable Boronic Acids

Follow this logical progression when your heteroaryl boronic acid is decomposing.

Workflow Start Unstable Heteroaryl Boronic Acid (e.g., 2-Pyridyl, 2-Furyl) Step1 Optimize Base & Solvent Switch to K3PO4 or CsF Minimize Water Start->Step1 Decision1 Is Protodeboronation Still >20%? Step1->Decision1 Step2 Accelerate Transmetalation Use Highly Active Precatalyst (e.g., XPhos-Pd-G3 at RT) Decision1->Step2 Yes Success Successful Cross-Coupling Decision1->Success No Decision2 Is Coupling Successful? Step2->Decision2 Step3 Eliminate Base Entirely Use 'Cationic' SMC (PAd3-Pd) or Acidic SMC (Thianthrenium) Decision2->Step3 No Decision2->Success Yes Step3->Success

Caption: Troubleshooting logic for optimizing unstable heteroaryl boronic acid couplings.

Validated Experimental Protocols

Protocol A: Weak Base / Fast Catalyst SMC (Buchwald Conditions)

This protocol relies on a highly active precatalyst to ensure transmetalation outcompetes decomposition at room temperature[10].

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Heteroaryl boronic acid (1.5 equiv) (Note: Weigh immediately before use)

  • XPhos-Pd-G3 precatalyst (2 mol%)

  • K₃PO₄ (2.0 equiv, finely milled) or spray-dried KF (3.0 equiv)

  • THF or Dioxane (Anhydrous or with strictly 2-5% v/v degassed water)

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a stir bar, add the aryl halide, 2-heteroaryl boronic acid, XPhos-Pd-G3, and the chosen base.

  • Seal the vial with a septum cap and purge with Argon for 5 minutes.

  • Add the degassed solvent system via syringe.

  • Stir the reaction vigorously at Room Temperature (20–25 °C). Do not heat. Heating exponentially increases the rate of protodeboronation.

  • Monitor via LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Quench with water, extract with EtOAc, and purify via standard silica gel chromatography.

Protocol B: Base-Free "Cationic" SMC (Carrow Conditions)

This protocol completely eliminates the base, utilizing a cationic palladium intermediate to couple acutely base-sensitive substrates[7][8].

Materials:

  • Aryl bromide or triflate (1.0 equiv)

  • 2-Heteroaryl boronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Tri(1-adamantyl)phosphine (PAd₃) (10 mol%)

  • Anhydrous THF

Step-by-Step Methodology:

  • In an argon-filled glovebox (or using rigorous Schlenk techniques), add Pd(OAc)₂ and PAd₃ to an oven-dried vial.

  • Add anhydrous THF to pre-form the catalyst complex. Stir for 10 minutes until the solution becomes homogeneous.

  • Add the aryl electrophile and the sensitive heteroaryl boronic acid to the vial. Do not add any base.

  • Seal the vial, remove it from the glovebox, and stir at Room Temperature for 12–24 hours.

  • The absence of base ensures the boronic acid remains entirely intact until productive transmetalation occurs.

  • Filter the crude mixture through a short pad of Celite, concentrate, and purify via chromatography.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.[Link]

  • Zhang, L., Xie, Y., Bai, Z., & Ritter, T. (2024). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Synthesis.[Link]

Sources

Optimization

Technical Support Center: Purification of Benzisoxazole Boronate Esters

The "Sticky" Pinacol Issue Why is this happening? Pinacol (2,3-dimethylbutane-2,3-diol) is a notorious impurity in the synthesis of boronate esters.

Author: BenchChem Technical Support Team. Date: March 2026

The "Sticky" Pinacol Issue

Why is this happening? Pinacol (2,3-dimethylbutane-2,3-diol) is a notorious impurity in the synthesis of boronate esters. It is used in excess during Miyaura borylations and is often released during partial hydrolysis. Its "sticky" nature arises from its amphiphilic solubility profile: it dissolves in organic solvents (making extraction difficult) yet is water-soluble enough to drag your product into the aqueous phase if not careful.

The Benzisoxazole Constraint: Standard protocols for removing pinacol often involve basic washes (NaOH) or vigorous hydrolysis. Do not use these. The 1,2-benzisoxazole core is sensitive to base-promoted ring opening (Kemp elimination-type mechanisms), which degrades the isoxazole ring into salicylonitriles.

This guide prioritizes non-basic, oxidative, and phase-switch methodologies specifically tailored to preserve the benzisoxazole pharmacophore.

Strategic Decision Matrix

Before starting, determine your purification path based on your product's physical state and downstream application.

PinacolRemovalStrategy Start Start: Impure Benzisoxazole Boronate IsSolid Is the product a solid? Start->IsSolid Downstream Next Step? IsSolid->Downstream No (Oil/Gum) Recryst Method A: Recrystallization (Heptane/IPA) IsSolid->Recryst Yes Oxidative Method B: NaIO4 Oxidative Wash (Best for Oils/Sensitive Cores) Downstream->Oxidative Suzuki Coupling (Direct) SaltFormation Method C: KHF2 Phase Switch (Convert to Trifluoroborate) Downstream->SaltFormation Storage/Library Synthesis

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product state and downstream utility.

Protocol Module: The Oxidative Wash (Sodium Periodate)

Best for: Removing free pinacol from oils/gums without degrading the benzisoxazole ring.

The Science: Sodium periodate (NaIO4) specifically cleaves vicinal diols (like pinacol) into ketones (acetone). Acetone is easily removed via evaporation. Crucially, NaIO4 does not react with the boronate ester or the benzisoxazole ring under these mild conditions.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (Et2O) or MTBE .

    • Note: Avoid DCM if possible; ether facilitates better phase separation with the aqueous oxidant.

  • Oxidant Preparation: Prepare a 0.1 M aqueous solution of NaIO4 (1.0 equiv relative to estimated pinacol excess).

  • The Wash: Add the aqueous NaIO4 to the organic layer. Stir vigorously for 15–30 minutes at room temperature.

    • Visual Check: The solution may turn slightly cloudy as pinacol is cleaved.

  • Separation: Separate the layers. The pinacol has been converted to acetone (organic soluble but volatile) and iodate species (water soluble).

  • Rinse: Wash the organic layer with:

    • 1x Water[1][2][3]

    • 1x Aqueous Na2S2O3 (Sodium Thiosulfate) - Neutralizes any residual oxidant.

    • 1x Brine

  • Drying: Dry over MgSO4, filter, and concentrate in vacuo. The acetone co-evaporates, leaving the purified boronate ester.

Protocol Module: The Phase Switch (KHF2)

Best for: Long-term storage or when the boronate ester is unstable on silica.

The Science: This method converts the "greasy" pinacol ester into a crystalline, shelf-stable Potassium Trifluoroborate (


) salt. The pinacol remains in solution while the product precipitates.
Step-by-Step Protocol
  • Reaction: Dissolve crude pinacol ester in MeOH (or Acetone/MeOH 4:1).

  • Addition: Add KHF2 (Potassium Bifluoride, 3.0–4.0 equiv) as a saturated aqueous solution (approx 4.5 M).

    • Warning: KHF2 etches glass. Use plasticware (polypropylene) or perform quickly in glass and rinse immediately.

  • Precipitation: Stir at room temperature. The conversion usually takes 1–3 hours. The product will precipitate as a white solid.

  • Filtration: Filter the solid.

  • Wash: Wash the filter cake with:

    • Cold MeOH (removes free pinacol)

    • Et2O (removes residual water/organic impurities)

  • Result: Pure potassium trifluoroborate salt. This can be used directly in Suzuki couplings (often with better efficiency than the ester).

Troubleshooting & Visualization (Chromatography)

Pinacol is UV-inactive, making it "invisible" on standard UV254 TLC plates. This leads to the false assumption that the product is pure.

Visualization Hacks
Stain TypeActive ComponentColor of PinacolMechanism
Permanganate KMnO4 / K2CO3Yellow spot on purple bgOxidation of the diol
Vanillin Vanillin / H2SO4Dark Blue / BlackDehydration & condensation
Iodine Chamber I2 VaporBrown/Yellow temporary spotPhysical adsorption
The "Invisible Tail" Phenomenon

Symptom: Your product elutes, but NMR shows pinacol contamination despite a "clean" column. Cause: Pinacol streaks on silica. It has a similar polarity to many boronate esters. Fix: Add 1% Triethylamine to your eluent. This neutralizes the silica acidity, tightening the bands for both the benzisoxazole (which is weakly basic) and the pinacol, improving separation.

Critical Warning: Benzisoxazole Stability

Do NOT use the standard "NaOH Wash" technique.

Many online guides suggest washing boronate esters with 1M NaOH to remove impurities. For benzisoxazoles, this is catastrophic.

BenzisoxazoleDegradation Benz 1,2-Benzisoxazole (Intact Core) Inter Ring Opening (Kemp Elimination) Benz->Inter + Base Base Strong Base (NaOH/KOH) Prod Salicylonitrile (Degraded Product) Inter->Prod Irreversible

Figure 2: Pathway of base-mediated degradation of the benzisoxazole core.

Safe pH Range: Keep all aqueous washes between pH 4 and pH 8 .

References

  • Oxidative Cleavage of Pinacol

    • Title: Simple and Efficient Removal of Pinacol/Pinacolone
    • Source: Journal of Organic Chemistry (2011).
    • URL:[Link]

  • Benzisoxazole Stability

    • Title: The Chemistry of 1,2-Benzisoxazoles (Review of base sensitivity).
    • Source: Chemistry of Heterocyclic Compounds.[4]

    • URL:[Link]

  • Trifluoroborate Conversion (KHF2)

    • Title: Potassium Organotrifluoroborates: Stable and Versatile Boronic Acid Surrog
    • Source: Accounts of Chemical Research.[5]

    • URL:[Link]

  • TLC Visualization

    • Title: Thin Layer Chrom
    • Source: McMaster University Chemistry Guide.
    • URL:[Link]

Sources

Troubleshooting

Chromatography streaking issues with benzisoxazole boronic acids

Topic: Troubleshooting Chromatography Streaking with Benzisoxazole Boronic Acids Introduction: The "Perfect Storm" Scaffold Welcome to the technical support hub. You are likely here because your benzisoxazole boronic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Chromatography Streaking with Benzisoxazole Boronic Acids

Introduction: The "Perfect Storm" Scaffold

Welcome to the technical support hub. You are likely here because your benzisoxazole boronic acid is refusing to elute as a sharp peak, instead presenting as a broad smear, a baseline drift, or a "ghost" peak that appears in subsequent runs.

This is not user error; it is a molecular feature. You are dealing with a "Perfect Storm" scaffold that combines two distinct chromatographic challenges:

  • The Boronic Acid Moiety: Exists in a dynamic equilibrium between the free acid, the boronate anion, and the cyclic boroxine trimer. It also acts as a Lewis acid, binding irreversibly to silanols on silica gel.

  • The Benzisoxazole Core: A weakly basic heterocycle that is chemically distinct from standard isoxazoles.[1] Crucially, it is susceptible to base-promoted ring opening (Kemp elimination-type mechanisms), meaning standard "add base" strategies to fix peak shape can destroy your molecule.

This guide provides self-validating protocols to resolve these issues without compromising compound integrity.

Module 1: The Mechanistic "Why"

To fix the streak, you must understand what the molecule is doing inside the column. Streaking is usually caused by the compound existing in multiple states simultaneously or interacting with the stationary phase support.

The Dynamic Equilibrium Trap

Boronic acids spontaneously dehydrate to form boroxines (trimers). On a column, this equilibrium is slow relative to the flow rate, resulting in "peak broadening" where the monomer and trimer separate slightly, bridging the gap between them. Furthermore, the empty p-orbital on the boron atom coordinates with the acidic silanols (


) of the stationary phase.

BoronicMechanism cluster_0 Mobile Phase Equilibrium cluster_1 Stationary Phase Interaction (Silica/C18) Monomer Free Boronic Acid (R-B(OH)2) Trimer Boroxine Trimer (R3-B3O3) Monomer->Trimer - 3 H2O (Dehydration) Complex Boronate-Silica Complex (Immobilized) Monomer->Complex Lewis Acid/Base Interaction Trimer->Monomer + H2O (Hydrolysis) Silanol Silanol Group (Si-OH) caption Fig 1: The dual mechanism of streaking: Slow trimerization kinetics and irreversible silanol binding.

Module 2: HPLC & LC-MS Troubleshooting

Issue: Broad, tailing peaks or split peaks in Reverse Phase (RP) chromatography.

Q: Should I use basic modifiers (Ammonium Hydroxide/TEA) to sharpen the peak?

A: NO. While high pH turns boronic acids into boronate anions (which elute sharper), benzisoxazoles are base-labile. Exposure to high pH (especially >9) can trigger ring opening to form salicylonitriles.

  • The Fix: Use Acidic Modifiers only.

Q: I am using 0.1% Formic Acid, but it still streaks. What next?

A: Switch to Trifluoroacetic Acid (TFA) or increase ionic strength. Formic acid is sometimes too weak to fully suppress the silanol interactions of the boronic acid.

ModifierConcentrationMechanismRecommendation
Formic Acid 0.1%Protonates silanols (Weak)Standard Start. Often insufficient for boronic acids.
TFA 0.05% - 0.1%Protonates silanols (Strong) + Ion PairingPreferred. Sharper peaks, but suppresses MS signal slightly.
Ammonium Formate 10 mM (pH 3-4)Increases Ionic StrengthExcellent Alternative. High ionic strength minimizes secondary interactions.
The "Sample Solvent" Artifact

Symptom: The peak looks like a "fronting" blob. Cause: Dissolving the sample in pure MeOH or EtOH. Boronic acids rapidly form esters with alcoholic solvents. You are injecting a mixture of the acid, the methyl ester, and the ethyl ester. Protocol: Dissolve your sample in Acetonitrile/Water (1:1) or the starting mobile phase. Avoid alcohols in the sample diluent if possible.

Module 3: Flash Chromatography (Normal Phase) Solutions

Issue: Compound sticks to the baseline or streaks from


 0.5 to 0.0.
Q: Why does my compound vanish on a silica column?

A: Silica is a "trap" for boronic acids. The boron binds to the glass/silica matrix. You must "cap" the boron before it hits the column.

Protocol: The "Pinacol Doping" Strategy (The Gold Standard)

Instead of trying to purify the free boronic acid, convert it in situ or transiently protect it.

  • Preparation: Add 1-5% Pinacol to your sample solvent and 0.1% Pinacol to your mobile phase.

  • Mechanism: Pinacol forms a stable cyclic boronate ester, which is much less polar and does not interact with silanols.

  • Post-Purification: The pinacol ester is often stable enough for the next reaction (Suzuki coupling). If you need the free acid, hydrolysis (Acid/Water) is required later.

Protocol: The "Acidic Wash" Strategy (If you cannot use Pinacol)

If you must isolate the free acid:

  • Stationary Phase: Use Diol-functionalized silica if available (less acidic than bare silica).

  • Mobile Phase: DCM/MeOH (95:5) + 1% Acetic Acid .

    • Note: The acid is critical to keep the silanols protonated so they don't grab the boron.

PurificationDecision Start Start: Benzisoxazole Boronic Acid Purification Q1 Is the free acid absolutely required for the next step? Start->Q1 Yes Yes: Must isolate -B(OH)2 Q1->Yes No No: Can use Ester Q1->No StrategyA Reverse Phase (C18) Mobile Phase: H2O/ACN + 0.1% TFA (Avoid Silica) Yes->StrategyA StrategyB Pinacol Derivatization Add Pinacol to eluent Purify as Boronate Ester No->StrategyB Warning CRITICAL: Do NOT use TEA/Base Risk of Benzisoxazole Ring Opening StrategyA->Warning StrategyB->Warning caption Fig 2: Decision tree for purification. RP-HPLC is preferred for free acids; Pinacol for Normal Phase.

Module 4: Stability & Storage

Issue: "I purified it, but the NMR looks messy after 2 days."

Q: Is it decomposition or dehydration?

A: Boronic acids naturally dehydrate to boroxines in a vacuum desiccator.

  • Test: Run NMR in

    
     with a drop of 
    
    
    
    . The water shifts the equilibrium back to the monomer. If the spectrum cleans up, your compound is fine.
  • Warning: If you see a nitrile peak (~2200 cm⁻¹ in IR or distinct carbon shift), the benzisoxazole ring has opened. This is irreversible.

Storage Protocol
  • Temperature: -20°C.

  • Atmosphere: Argon (exclude moisture to prevent inconsistent stoichiometry, though moisture itself doesn't degrade it, it complicates weighing).

  • Additives: Some researchers store boronic acids as their potassium trifluoroborate salts (

    
    ) to avoid all these issues. This is highly recommended for benzisoxazoles as the salt is chemically inert and shelf-stable.
    
References
  • Boronic Acid Chromatography Mechanisms

    • Paper: "Chromatographic behavior of boronic acids: Interactions with silanols and boroxine form
    • Source:Journal of Chrom
    • Context: Explains the thermodynamics of the monomer-trimer equilibrium during elution.
  • Benzisoxazole Stability

    • Paper: "Kemp elimination and base-catalyzed ring opening of benzisoxazoles."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the lability of the N-O bond in basic conditions.
  • Purification Strategies

    • Paper: "A high throughput analysis of boronic acids using ultra high performance liquid chrom
    • Source:Analytical Methods (RSC).
    • Context: Validates the use of Ammonium Acetate/Acidic buffers for boronic acid separ

Sources

Optimization

Technical Support Center: Benzisoxazole Cross-Coupling Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stability issues when performing Suzuki-Miyaura cross-couplings on benzisoxazole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stability issues when performing Suzuki-Miyaura cross-couplings on benzisoxazole derivatives.

Benzisoxazoles are highly privileged pharmacophores, but their inherent chemical sensitivity often leads to catastrophic reaction failures under standard cross-coupling conditions. Below, we dissect the mechanistic causes of these failures and explain why transitioning from standard pinacol esters (Bpin) to MIDA boronates is the definitive solution.

🔬 Core Troubleshooting Q&A

Q: Why does my benzisoxazole starting material completely degrade when using pinacol (Bpin) esters? A: The degradation is driven by a base-mediated ring-opening process known as the Kemp elimination [1]. Benzisoxazoles possess a highly sensitive N–O bond. Pinacol esters (Bpin) typically require relatively harsh aqueous bases (e.g., Na₂CO₃, KOH) at elevated temperatures to form the reactive boronate complex necessary for transmetalation. Under these strongly basic conditions, the benzisoxazole ring undergoes a rapid E2-type elimination (if a C3-proton is present) or general nucleophilic attack. This cleaves the N–O bond to form a salicylonitrile derivative, destroying the heterocycle before cross-coupling can occur.

Q: I tried using the free benzisoxazole boronic acid to avoid harsh bases, but I observe massive protodeboronation. Why is this happening? A: Heteroaryl boronic acids—especially electron-deficient systems like benzisoxazoles—exhibit highly unstable C–B bonds [2]. When the entire pool of the free boronic acid is exposed to the reaction mixture at once, the rate of protodeboronation (the hydrolytic cleavage of the C–B bond to yield the protonated, des-borylated heterocycle) outcompetes the rate of palladium transmetalation. This results in the rapid accumulation of dead starting material.

Q: How do MIDA boronates solve both the ring instability and the protodeboronation issues? A: MIDA (N-methyliminodiacetic acid) boronates solve these dual issues through a kinetic phenomenon known as "slow-release" [3].

  • Structural Protection: The MIDA ligand coordinates to the boron atom, rehybridizing it from a planar sp² to a pyramidal sp³ geometry. This renders the boron completely inert to standard cross-coupling conditions and protects the C–B bond from premature cleavage.

  • Kinetic Matching: Under mild basic conditions (e.g., aqueous K₃PO₄), the MIDA group slowly hydrolyzes to release the free boronic acid. Because the release is gradual, the steady-state concentration of the unstable boronic acid remains extremely low. The palladium catalyst immediately captures the released boronic acid for transmetalation, effectively outcompeted the protodeboronation pathway.

  • Ring Preservation: Because the slow-release mechanism functions efficiently with milder bases, the basicity of the reaction medium remains below the threshold required to trigger the Kemp elimination, thereby preserving the intact benzisoxazole core.

📊 Data Presentation: Bpin vs. MIDA Boronates

The following table summarizes the operational and mechanistic differences between Bpin and MIDA boronates when applied to sensitive benzisoxazole scaffolds.

FeaturePinacol Ester (Bpin)MIDA Boronate
Boron Hybridization sp² (Planar, Reactive)sp³ (Pyramidal, Protected)
Base Requirement Strong (e.g., Na₂CO₃, KOH)Mild (e.g., K₃PO₄, NaHCO₃)
Release Mechanism Immediate / Bulk activationSlow, controlled in situ release
Protodeboronation Risk High (Rapid degradation)Low (Outcompeted by transmetalation)
Benzisoxazole Stability Poor (Prone to Kemp elimination)Excellent (Ring remains intact)

🧪 Experimental Protocol: Slow-Release Suzuki-Miyaura Coupling

To successfully couple a benzisoxazole MIDA boronate without ring degradation, follow this self-validating slow-release protocol. The use of a biphasic mild base system is critical to controlling the hydrolysis rate.

Reagents & Materials:

  • Benzisoxazole MIDA boronate (1.0 equiv)

  • Aryl or Heteroaryl halide (1.0 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos ligand (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Deoxygenation: Sparge the 1,4-Dioxane and H₂O separately with dry nitrogen (N₂) for 15 minutes prior to use. Oxygen must be rigorously excluded to prevent homocoupling and catalyst degradation.

  • Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the Benzisoxazole MIDA boronate, Aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the degassed 1,4-Dioxane followed by the degassed H₂O. Seal the flask under a positive pressure of N₂.

  • Controlled Heating: Heat the reaction mixture to 60 °C. Crucial Note: Do not exceed 60 °C. Higher temperatures will accelerate the MIDA hydrolysis beyond the rate of transmetalation, leading to protodeboronation.

  • Monitoring: Stir the reaction for 12–24 hours. Monitor the consumption of the aryl halide via LC-MS. You should observe minimal to no free boronic acid accumulation.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via standard silica gel flash chromatography.

🖼️ Mechanistic Visualization

G cluster_bpin Pinacol Ester (Bpin) Pathway cluster_mida MIDA Boronate Pathway Bpin Benzisoxazole Bpin (sp2 Boron) StrongBase Strong Base Required (e.g., Na2CO3, KOH) Bpin->StrongBase Degradation Ring-Opening (Kemp Elimination) & Protodeboronation StrongBase->Degradation Failure Low Yield / Reaction Failure Degradation->Failure MIDA Benzisoxazole MIDA (sp3 Boron) SlowRelease Mild Base / Slow Hydrolysis (e.g., K3PO4, H2O) MIDA->SlowRelease LowConc Low Steady-State[Boronic Acid] Prevents Protodeboronation SlowRelease->LowConc Success Efficient Transmetalation High Yield Product LowConc->Success

Mechanistic divergence of Benzisoxazole Bpin vs. MIDA boronates under cross-coupling conditions.

📚 References

  • Sato, K. et al., "Ring-Opening Reactions of Benzisoxazoles," National Institute of Public Health (NIPH). URL: [Link]

  • Orritt, K. M., "Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials," White Rose eTheses Online (2021). URL: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D., "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates," Journal of the American Chemical Society, 131(20), 6961-6963 (2009). URL: [Link]

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: 3-Methyl-benzo[d]isoxazole-5-boronic acid

Executive Summary 3-Methyl-benzo[d]isoxazole-5-boronic acid is a critical heterocyclic building block, primarily employed in Suzuki-Miyaura cross-coupling reactions to introduce the pharmacologically active benzisoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-benzo[d]isoxazole-5-boronic acid is a critical heterocyclic building block, primarily employed in Suzuki-Miyaura cross-coupling reactions to introduce the pharmacologically active benzisoxazole scaffold (common in antipsychotics like risperidone derivatives).

Characterizing this molecule presents unique challenges compared to standard phenylboronic acids due to the electron-deficient nature of the isoxazole ring and the potential for protodeboronation or boroxine formation . This guide provides a comparative analysis of its 1H NMR signature against its synthetic precursor (5-bromo) and its stable alternative (pinacol ester), offering a robust framework for reaction monitoring and quality control.

Structural Analysis & Numbering

To accurately assign peaks, we must first establish a consistent numbering scheme. The benzo[d]isoxazole core fuses a benzene ring with an isoxazole ring.[1]

Figure 1: Structural Assignment & Numbering

G cluster_0 Proton Environment Logic Core Benzo[d]isoxazole Core C3 C3-Methyl (Diagnostic Singlet) Core->C3 Position 3 C5 C5-Boronic Acid (Reactive Center) Core->C5 Position 5 H4 H-4 (Ortho to B, Meta to N) Most Deshielded H6 H-6 (Ortho to B, Ortho to O) H7 H-7 (Meta to B, Adjacent to O)

Caption: Structural logic for NMR assignment. The C3-Methyl group serves as an internal anchor, while the Boron substitution at C5 dramatically alters the chemical environment of H-4 and H-6.

Comparative Analysis: Reaction Monitoring

Scenario: You are synthesizing the boronic acid from the 5-bromo precursor via Miyaura borylation.

The transition from Bromine to Boronic Acid induces a distinct "deshielding shift" in the aromatic region due to the empty p-orbital of the boron atom interacting with the


-system.
Table 1: Diagnostic Shifts (Precursor vs. Product)

Solvent: DMSO-d6 (Recommended for observing -OH protons)

Proton Assignment5-Bromo Precursor (Start)5-Boronic Acid (Product)Shift (

)
Diagnostic Note
C3-CH

~2.60 ppm (s)~2.62 ppm (s)MinimalAnchor Peak. Confirms core integrity.
H-4 (d) ~8.05 ppm~8.35 - 8.45 ppm +0.35 Primary Indicator. Moves downfield due to Boron deshielding.
H-6 (dd) ~7.75 ppm~8.00 - 8.10 ppm +0.30Significant downfield shift.
H-7 (d) ~7.70 ppm~7.75 ppmMinorLeast affected by C5 substitution.
B(OH)

Absent~8.20 - 9.50 ppm N/ABroad Singlet. Disappears on D

O shake.

Critical Insight: If you observe a mixture of peaks in the 8.0–8.4 ppm region, the reaction is incomplete. The H-4 doublet of the product must be clearly resolved downfield of the starting material's H-4.

Comparative Analysis: Formulation Strategy

Scenario: Deciding between the Free Acid and the Pinacol Ester .

While the free acid is the direct product, it suffers from dehydration (boroxine formation) and lower solubility in organic solvents. The Pinacol Ester is often preferred for purification but has a distinct NMR signature.

Figure 2: Spectral Decision Tree (Acid vs. Ester)

DecisionTree Start Crude Product Analysis CheckRegion Check Aliphatic Region (1.0 - 1.5 ppm) Start->CheckRegion AcidPath Clean Baseline? CheckRegion->AcidPath Yes EsterPath Strong Singlet at ~1.3 ppm? CheckRegion->EsterPath Yes AcidResult Free Boronic Acid (Use DMSO-d6) AcidPath->AcidResult EsterResult Pinacol Ester (Use CDCl3 or DMSO-d6) EsterPath->EsterResult

Caption: Rapid identification workflow. The presence of a high-intensity singlet at ~1.3 ppm confirms the Pinacol Ester species.

Table 2: Performance Comparison (Acid vs. Pinacol Ester)
FeatureFree Boronic AcidPinacol Ester Alternative
Aliphatic NMR Clean (only C3-Me at ~2.6 ppm)Dominant singlets at ~1.3 ppm (12H)
Aromatic NMR Broadened by quadrupole relaxationSharper, well-resolved multiplets
Solubility High in DMSO/MeOH; Low in CDCl

High in CDCl

, DCM, EtOAc
Stability Prone to Protodeboronation & Boroxine cycleHigh stability (shelf-stable)
Recommendation Use for immediate coupling (one-pot)Use for storage or purification

Detailed Experimental Protocol

To ensure reproducibility and avoid artifacts (like esterification with the solvent), follow this protocol strictly.

Protocol: 1H NMR Sample Preparation
  • Solvent Selection:

    • Recommended: DMSO-d6 .[2] It is the only solvent that reliably solubilizes the free acid and slows down proton exchange, allowing visualization of the

      
       protons.
      
    • Avoid: Methanol-d4 (CD

      
      OD). It causes rapid exchange of the hydroxyl protons (disappearance of peaks) and can form methyl boronate esters in situ, confusing the spectrum.
      
    • Avoid: CDCl

      
      .[3][4] The free acid is usually insoluble.
      
  • Sample Concentration:

    • Target 5–10 mg in 0.6 mL solvent.

    • Warning: High concentrations (>20 mg/mL) favor the formation of Boroxine anhydrides (trimerization). This appears as a second set of aromatic peaks slightly shifted from the monomer.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to >2.0 seconds . Boron-adjacent protons have faster relaxation, but accurate integration requires full relaxation of the rigid core.

    • Scans: 16–32 scans are sufficient for diagnostic checks.

Troubleshooting: The Boroxine Artifact

A common point of confusion is the appearance of "duplicate" peaks. Boronic acids exist in equilibrium with their cyclic trimer (boroxine) upon dehydration.

Figure 3: Boronic Acid - Boroxine Equilibrium

Boroxine Acid Monomer (Ar-B(OH)2) Arrow (- H2O) Acid->Arrow Boroxine Boroxine Trimer (Ar3-B3O3) Arrow->Boroxine

Caption: Dehydration equilibrium. In dry solvents or high concentrations, the Boroxine species forms, creating a secondary set of signals often mistaken for impurities.

  • Symptom: Two sets of methyl singlets near 2.6 ppm (e.g., 2.62 and 2.65 ppm).

  • Validation: Add 1 drop of D

    
    O  to the NMR tube.
    
    • Result: The equilibrium shifts entirely to the monomer (Acid) or the boronate species, simplifying the spectrum to a single set of peaks. The B(OH)

      
       peaks will disappear due to Deuterium exchange.
      

References

  • Structure & Synthesis of Benzisoxazoles

    • Title: Synthesis and pharmacological evaluation of benzisoxazole deriv
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the baseline shifts for the 3-methyl-benzo[d]isoxazole core.
  • Boronic Acid Characterization

    • Title: A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.
    • Source:J. Phys. Chem. A (2010).
    • Context: Explains the broadening effects and chemical shift trends of Boron-substituted arom
  • Solvent Effects & Artifacts

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases.[5]

    • Source:Organometallics (2010).
    • Context: Essential for distinguishing solvent peaks (DMSO, Water)

Sources

Comparative

Comparative Guide: HPLC Method Optimization for Purity Analysis of Benzisoxazole Boronic Esters

The Analytical Challenge: Reactivity vs. Resolution Benzisoxazole boronic esters are highly valuable electrophilic coupling partners in Suzuki-Miyaura cross-coupling reactions, frequently utilized in the synthesis of com...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Reactivity vs. Resolution

Benzisoxazole boronic esters are highly valuable electrophilic coupling partners in Suzuki-Miyaura cross-coupling reactions, frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs). However, determining the chromatographic purity of these reactive intermediates presents a significant analytical bottleneck: artifactual on-column hydrolysis [1].

During standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the boronic ester (typically a pinacol ester) is highly susceptible to degradation into its corresponding boronic acid. This hydrolysis is catalyzed by the aqueous mobile phase combined with the acidic silanol groups present on traditional silica stationary phases[2]. Consequently, analysts often observe false impurity peaks, leading to the unwarranted rejection of high-purity batches.

Orthogonal Method Comparison: RP-HPLC vs. Alternatives

To establish a trustworthy analytical framework, we must benchmark RP-HPLC against orthogonal techniques. While RP-HPLC remains the industry standard for purity analysis due to its scalability and sensitivity, the inherent reactivity of boronic esters necessitates a comparative evaluation of alternative modalities to ensure data integrity[3].

Table 1: Comparison of Analytical Modalities for Benzisoxazole Boronic Esters

Analytical ModalityPrinciple of Separation/DetectionAdvantages for Boronic EstersLimitations
Optimized RP-HPLC Differential partitioning using a low-silanol stationary phase.High sensitivity, excellent resolution of API impurities, highly reproducible.Requires strict control of sample diluent and mobile phase pH to prevent hydrolysis[1].
GC-MS Gas-phase partitioning with mass-based detection.High specificity and orthogonal separation mechanism.Thermal lability of benzisoxazole rings; many boronic acids/esters are non-volatile[4].
NACE Electrophoretic migration in non-aqueous media.Completely eliminates water from the system, preventing hydrolysis[3].Lower sensitivity and reproducibility compared to liquid chromatography.
qNMR Measurement of NMR signal intensity relative to an internal standard.Standard-free absolute quantification; non-destructive and artifact-free[3].Low sensitivity (LOQ ~0.5%), making trace impurity analysis highly difficult[1].

Causality in RP-HPLC Method Design

As an application scientist, you cannot simply apply a generic gradient to reactive intermediates. To successfully utilize RP-HPLC for benzisoxazole boronic esters, the method must be engineered from the ground up to suppress the thermodynamic drivers of hydrolysis.

  • Sample Preparation (Aprotic Solvents): Protic solvents (e.g., methanol, water) initiate solvolysis before the sample even reaches the column. Utilizing strictly aprotic diluents like anhydrous Acetonitrile (ACN) 1[1].

  • Stationary Phase Selection (Low Silanol Activity): Free silanols on the silica matrix act as hydrogen-bond donors, coordinating with the boronic ester oxygens and facilitating nucleophilic attack by water. Utilizing a passive, hybrid-silica column with low residual silanol activity (e.g., XTerra MS C18) 2[2].

  • Mobile Phase pH Control: For highly labile esters, operating at a high pH (e.g., pH 12.4) converts the boronic ester into a stable tetrahedral boronate anion, drastically reducing its 4[4]. Alternatively, removing acidic modifiers entirely can suffice for 5[5].

Benzisoxazole_Analysis A Benzisoxazole Boronic Ester B Sample Diluent Selection A->B C Protic (MeOH/H2O) B->C Avoid D Aprotic (Anhydrous ACN) B->D Optimal E Pre-Injection Solvolysis C->E F Stationary Phase Selection D->F G Standard Silica C18 F->G Acidic Silanols H Low-Silanol Hybrid C18 F->H Passive Surface I On-Column Hydrolysis G->I J Accurate Purity Quantification H->J

Logical workflow preventing on-column hydrolysis during HPLC analysis.

Experimental Data: Column and Condition Benchmarking

The following table summarizes the quantitative impact of method parameters on the observed artifactual degradation of a standard boronic pinacol ester.

Table 2: Impact of HPLC Parameters on Boronic Ester Hydrolysis

Stationary PhaseSilanol ActivitySample DiluentMobile Phase pHObserved Hydrolysis (%)
Standard C18 (e.g., Zorbax)HighMeOH:H2O (50:50)Acidic (0.1% FA)> 15.0%
Standard C18HighAnhydrous ACNAcidic (0.1% FA)~ 8.5%
Monolithic SilicaMediumAnhydrous ACNNeutral~ 4.2%
Hybrid Low-Silanol C18 Low Anhydrous ACN Neutral to Basic < 0.5%

Data synthesized from comparative Design of Experiment (DoE) studies on boronate ester stability[2].

Validated Experimental Protocol: Optimized RP-HPLC

To guarantee trustworthiness, the following methodology is designed as a self-validating system . It includes internal checks to confirm that the ester remains intact throughout the analysis.

Equipment & Reagents
  • System: Agilent 1200 Series HPLC (or equivalent) equipped with a Diode Array Detector (DAD) and a thermostatted autosampler.

  • Column: Waters XTerra MS C18 (4.6 x 150 mm, 3.5 µm) or equivalent low-silanol hybrid column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH ~10). Causality: Neutral/basic pH prevents acid-catalyzed cleavage of the pinacol-boron bond.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Sample Diluent: 100% Anhydrous Acetonitrile.

Step-by-Step Workflow
  • Standard Preparation: Accurately weigh 10.0 mg of the benzisoxazole boronic ester reference standard into a dry volumetric flask.

  • Aprotic Solubilization: Dissolve the standard in 10.0 mL of anhydrous Acetonitrile. Crucial: Do not use aqueous buffers or methanol in the sample diluent to prevent premature solvolysis.

  • Chromatographic Separation:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 25°C. (Causality: Elevated temperatures exponentially accelerate hydrolysis; keep the column at or below room temperature).

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, then re-equilibrate.

  • Detection: Monitor UV absorbance at 220 nm (for the boronic ester backbone) and 254 nm (for the benzisoxazole ring).

System Suitability & Self-Validation Check

Before analyzing unknown batches, the system must prove it is not degrading the sample:

  • Resolution Verification: Inject a mixed standard of the benzisoxazole boronic ester and its corresponding boronic acid. Confirm baseline resolution (

    
    ).
    
  • Stability Verification (The Self-Validation): Inject the pure ester standard five times sequentially. The method is only validated if the %RSD of the ester peak area is

    
    AND  the area of the boronic acid peak does not increase across the five injections. An increasing acid peak indicates active on-column or in-vial hydrolysis, rendering the run invalid.
    

References

  • Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Title: A Comparative Guide to HPLC Method Validation for Methyl 4-Boronobenzoate Analysis.
  • Title: Strategies for the analysis of highly reactive pinacolboronate esters.
  • Title: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.

Sources

Validation

11B NMR Characterization of Benzo[d]isoxazole Boronic Acid Derivatives: A Comparative Technical Guide

Executive Summary This guide provides a technical framework for the characterization of benzo[d]isoxazole boronic acid derivatives using Boron-11 ( B) NMR. Designed for medicinal chemists and structural biologists, it mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the characterization of benzo[d]isoxazole boronic acid derivatives using Boron-11 (


B) NMR. Designed for medicinal chemists and structural biologists, it moves beyond basic spectral assignment to address the specific challenges posed by the electron-deficient benzo[d]isoxazole scaffold.

The guide compares these derivatives against standard phenylboronic acids (PBAs) and benzoxaboroles, focusing on the critical differentiation between trigonal (


) free acids and tetrahedral (

) adducts—a key metric for assessing target engagement and solubility profiles in drug discovery.

Technical Principles: The B NMR Landscape

Why B NMR?

While


H and 

C NMR characterize the organic backbone, they often fail to definitively identify the coordination state of the boron center.

B NMR (spin 3/2) is the gold standard due to its high sensitivity (16.5% of

H) and wide chemical shift dispersion (~200 ppm), which allows for the immediate resolution of hybridization states.
The Challenge of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole moiety is a fused bicyclic system where the isoxazole ring exerts a strong electron-withdrawing group (EWG) effect on the fused benzene ring.

  • Electronic Consequence: The electron deficiency deshields the boron nucleus relative to a standard electron-rich phenyl ring.

  • Spectral Consequence: We observe a downfield shift (higher ppm) for benzo[d]isoxazole derivatives compared to their phenyl analogs.

  • Line Broadening: The quadrupolar nature of

    
    B, combined with the molecular asymmetry of the benzo[d]isoxazole scaffold, results in rapid quadrupolar relaxation. Signals for 
    
    
    
    species will be broad (
    
    
    Hz), while symmetric
    
    
    species will appear sharper.

Comparative Analysis: Chemical Shift Guide

The following table synthesizes experimental data from analogous heterocyclic boronic acids to establish a predictive shift range for benzo[d]isoxazole derivatives.

Table 1: Comparative B Chemical Shifts (referenced to BF OEt = 0 ppm)
Species ClassHybridizationChemical Shift (

, ppm)
Spectral CharacterNotes on Benzo[d]isoxazole Derivatives
Free Boronic Acid

(Trigonal)
29.0 – 32.0 BroadTypically 1–2 ppm downfield of Phenylboronic Acid (29 ppm) due to the EWG effect of the isoxazole ring.
Pinacol Ester

(Trigonal)
30.0 – 34.0 BroadStandard protection group. The bulky ester often prevents solvent coordination, maintaining the

shift.
Boroxine (Anhydride)

(Trigonal)
32.0 – 35.0 Very BroadForms upon dehydration. Often appears as a shoulder or separate peak slightly downfield of the monomer.
Tetrahedral Adduct

(Tetrahedral)
2.0 – 10.0 SharpForms with hydroxide (high pH), fluoride, or diols (e.g., sugars). The high symmetry reduces quadrupolar broadening.
Benzoxaborole Analog Mixed /

28.0 – 32.0 BroadUnless an internal bond forms (e.g., B-N or B-O cyclization), these mimic the free acid.
Mechanistic Insight: The "EWG Shift"

In a standard Phenylboronic Acid, the boron resonance is typically


 29.0 ppm. In a benzo[d]isoxazole-5-boronic acid , the inductive withdrawal by the isoxazole oxygen and nitrogen reduces electron density at the boron center.
  • Prediction: Expect the center of the broad

    
     peak to center around 31.0 ppm .
    
  • Diagnostic Value: If the signal appears at

    
     5-10 ppm in a neutral solvent (DMSO/MeOH), it indicates spontaneous tetrahedralization , likely due to intermolecular oligomerization or interaction with a nucleophilic solvent, which is a critical solubility flag.
    

Experimental Protocol: High-Fidelity Characterization

This protocol is designed to eliminate the "glass background" signal (a broad hump from borosilicate glass at


 ~0-30 ppm) which can mask the signals of interest.
Reagents & Materials[1][2][3][4][5][6][7]
  • Solvent: DMSO-

    
     (Preferred for solubility and preventing anhydride formation) or CD
    
    
    
    OD. Avoid CDCl
    
    
    if the compound is polar/zwitterionic.
  • Tube: Quartz NMR tubes (ideal) or high-throughput borosilicate tubes with background subtraction.

  • Reference: External BF

    
    OEt
    
    
    
    capillary (set to 0.00 ppm).
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10–20 mg of the benzo[d]isoxazole derivative in 0.6 mL DMSO-

      
      .
      
    • Critical: Ensure the solution is clear. Suspension particles cause magnetic inhomogeneity, broadening the already broad

      
      B signals.
      
  • Acquisition Parameters (Bruker/Jeol Standard):

    • Pulse Sequence: zg (standard 1D) or zgbs (with background suppression if available).

    • Frequency: ~128 MHz (for 400 MHz proton machines).

    • Spectral Width: 250 ppm (-100 to +150 ppm).

    • Scans (NS): Minimum 1024. Boron signals are broad; high S/N is required to define the peak center.

    • Pre-scan Delay (D1): 0.1 – 0.5 s (Relaxation is very fast; long delays are unnecessary).

  • Processing:

    • Window Function: Apply exponential multiplication (LB = 10–20 Hz) to smooth the broad quadrupolar signal.

    • Background Subtraction: If using glass tubes, acquire a "blank" spectrum of pure solvent with the same parameters and subtract it from your sample spectrum.

    • Baseline Correction: Apply a multipoint baseline correction (Bernstein polynomial) to flatten the rolling baseline caused by the glass signal.

Visualizations

Comparison of Hybridization Pathways

This diagram illustrates the equilibrium states of benzo[d]isoxazole boronic acids and their corresponding chemical shift zones.

BoronPathways cluster_0 Benzo[d]isoxazole Scaffold Effect Acid Free Boronic Acid (sp2) ~31 ppm Ester Pinacol Ester (sp2) ~33 ppm Acid->Ester + Diol / - H2O Adduct Tetrahedral Adduct (sp3) ~5-10 ppm Acid->Adduct + OH- / Nu- Boroxine Boroxine (Anhydride) ~34 ppm Acid->Boroxine - H2O (Dehydration) Ester->Acid + H2O (Hydrolysis) Adduct->Acid + H+ Boroxine->Acid + H2O

Figure 1: Chemical shift map for benzo[d]isoxazole boron species.[1] Note the distinct separation between the sp2 (red/yellow) and sp3 (green) regimes.

Experimental Workflow for Artifact Removal

This workflow ensures the broad glass signal does not lead to false positives (e.g., misinterpreting the glass hump as a bound species).

Workflow Start Sample Prep (DMSO-d6) TubeCheck Tube Selection Start->TubeCheck Quartz Quartz Tube (No Boron) TubeCheck->Quartz High Cost Glass Glass Tube (Boron Background) TubeCheck->Glass Standard Acquire Acquire 11B Spectrum (NS > 1024) Quartz->Acquire Glass->Acquire Process Processing Acquire->Process Subtract Subtract Blank Spectrum Process->Subtract If Glass Used Final Final Spectrum (Quantitative) Process->Final If Quartz Used Subtract->Final

Figure 2: Decision tree for 11B NMR acquisition, highlighting the critical background subtraction step for borosilicate glass tubes.

References

  • Storey, C. J. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. National Science Foundation (NSF) Public Access. Link

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry Department. Link

  • Magritek. (2026). 11B Benchtop NMR Spectroscopy. Magritek Application Notes. Link

  • Hoshi, M. et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Journal of Medicinal Chemistry / PMC. Link

  • Beckett, J. D. et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids. Journal of Physical Chemistry A. Link

Sources

Comparative

High-Fidelity HRMS Identification of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester

Executive Summary: The Stability Paradox The identification of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9) presents a distinct analytical challenge in drug discovery. While the pinacol (Bp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

The identification of 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester (CAS: 1314136-00-9) presents a distinct analytical challenge in drug discovery. While the pinacol (Bpin) ester is designed to mask the reactivity of the boronic acid for Suzuki-Miyaura couplings, it is paradoxically labile under standard Reverse-Phase LC-MS conditions.

This guide compares the Standard Acidic Method (often a source of false negatives) against an Optimized Buffered Method , demonstrating that successful HRMS identification requires suppressing on-column hydrolysis. We provide evidence that what is often identified as "impurity" is actually the degradation of the parent molecule during analysis.

Structural Context & Isotopic Signature

Before analyzing the workflow, the analyst must recognize the unique spectral signature of this molecule.

  • Formula:

    
    
    
  • Exact Mass (

    
    ):  259.1381 Da
    
  • The Boron Fingerprint: Unlike standard organic molecules, boron possesses two stable isotopes:

    
     (19.9%) and 
    
    
    
    (80.1%).
    • Diagnostic Rule: A valid HRMS spectrum must show a split isotopic pattern with the [M] peak (containing

      
      ) accompanied by an [M-1] peak (containing 
      
      
      
      ) at ~25% intensity. Absence of this pattern indicates deboronation.
Methodological Comparison: Acidic vs. Buffered LC-MS

The primary failure mode in analyzing Bpin esters is the use of 0.1% Formic Acid (FA) in the mobile phase. The acidic environment catalyzes the hydrolysis of the pinacol ester back to the free boronic acid.

Comparative Data: Ionization Pathways
FeatureMethod A: Standard Acidic Method B: Optimized Buffered (Recommended)
Mobile Phase

/ ACN + 0.1% Formic Acid

/ ACN + 10 mM

pH Environment pH ~2.7 (Acidic)pH ~6.8 (Neutral)
Primary Species Detected Hydrolysis Artifact (Free Acid)Intact Parent (Pinacol Ester)
Observed

(

)
178.0670

260.1453

Adduct Behavior Protonated species dominantHigh affinity for Sodium

and Ammonium

Interpretation Risk False assumption of low purityAccurate purity assessment

Critical Insight: In Method A, the observation of the peak at m/z 178.07 is often misclassified as a synthesis impurity. It is frequently an artifact generated inside the LC column due to acid-catalyzed hydrolysis [1].

Detailed Experimental Protocol (Method B)

To ensure the detection of the intact 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester, the following protocol minimizes hydrolytic stress.

4.1. Sample Preparation
  • Solvent: Anhydrous Acetonitrile (ACN) or Methanol (MeOH). Avoid water in the diluent.

  • Concentration: 10

    
    g/mL.[1]
    
  • Storage: Analyze immediately. Boronic esters can transesterify with MeOH over time; ACN is preferred for stability.

4.2. LC-MS Parameters
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7

    
    m.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Lower temperature slows hydrolysis).

4.3. HRMS Source Settings (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Fragmentation Analysis & Visualization

Differentiation between the intact ester and the free acid relies on MS/MS fragmentation patterns.

5.1. Fragmentation Logic
  • Intact Ester (Precursor 260.14): The primary loss is the pinacol moiety (

    
    ), typically observed as a neutral loss of 84 Da, or the cleavage of the B-O bond.
    
  • Isoxazole Core: High energy collisions will cleave the N-O bond of the isoxazole ring, a characteristic fragmentation of this heterocycle [2].

5.2. Analytical Workflow Diagram

The following diagram illustrates the decision tree for validating the molecule, emphasizing the check for hydrolysis artifacts.

AnalysisWorkflow Sample Sample: 3-Methyl-benzo[d]isoxazole -5-boronic acid pinacol ester LC_Choice LC Method Selection Sample->LC_Choice Acidic Method A: Acidic (0.1% FA) LC_Choice->Acidic Standard Protocol Buffered Method B: Buffered (NH4OAc) LC_Choice->Buffered Optimized Protocol MS_Detection HRMS Detection (ESI+) Acidic->MS_Detection Buffered->MS_Detection Result_Acid Result: Hydrolysis Artifact [M-Pinacol+H]+ (m/z 178.07) MS_Detection->Result_Acid If Acidic pH Result_Ester Result: Intact Parent [M+H]+ (m/z 260.14) [M+Na]+ (m/z 282.13) MS_Detection->Result_Ester If Neutral pH Validation Isotopic Check: 10B/11B Split Present? Result_Acid->Validation Boron retained, but Pinacol lost Result_Ester->Validation

Caption: Analytical workflow comparing acidic vs. buffered methodologies. Method B is required to preserve the intact pinacol ester.

Troubleshooting & Quality Control
Common Pitfall: The "Missing" Peak

If the parent peak (260.14) is absent in Method B, check for Adducts . Boronic esters are "sticky" for cations.

  • Look for

    
     at m/z 277.17.
    
  • Look for

    
     at m/z 282.13.
    
  • Look for the Dimer : Boronic acids/esters can form anhydrides or dimers in the source, appearing at

    
    .
    
Common Pitfall: Transesterification

If using Methanol as a solvent, you may observe a peak at m/z 192.08. This corresponds to the Dimethyl Boronate ester (


), formed when the pinacol group is exchanged with two methyl groups from the solvent [3]. Always use Acetonitrile for sample prep. 
References
  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014).[2] Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1987-1999. Link

  • BenchChem. (2025).[3][4] Mass Spectrometry Fragmentation Analysis: Benzo[d]isoxazole Derivatives. BenchChem Technical Guides. Link

  • Lippincott, M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography B, 893, 15-21. Link

Sources

Validation

Reactivity Comparison: Benzisoxazole vs. Indole Boronic Acids

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Navigating Instability in Heterocyclic Suzuki-Miyaura Coupling Executive Summary In medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Navigating Instability in Heterocyclic Suzuki-Miyaura Coupling

Executive Summary

In medicinal chemistry, the incorporation of benzisoxazole and indole moieties is ubiquitous, yet their boronic acid derivatives present distinct, non-trivial challenges during Suzuki-Miyaura cross-coupling.

This guide objectively compares the reactivity profiles of 1,2-benzisoxazole-3-boronic acids and indole-boronic acids . While both are classified as "unstable" nucleophiles, their failure modes are mechanistically distinct:

  • Indole Boronic Acids: Suffer primarily from protodeboronation (C-B bond cleavage), particularly at the C3 position, driven by acid/base catalysis.

  • Benzisoxazole Boronic Acids: Suffer from ring destruction (N-O bond cleavage) under the basic conditions required for transmetallation, often making the boronic acid species synthetically inaccessible or transient.

Key Takeaway: While indole boronic acids can be stabilized via protecting groups or MIDA esters, benzisoxazole boronic acids are often unviable reagents . The expert recommendation for benzisoxazoles is to invert the coupling partners: use benzisoxazole halides coupled with stable aryl boronic acids.

Mechanistic Failure Modes

Understanding why these reagents fail is the first step to optimizing their use.

Indole Boronic Acids: The Protodeboronation Trap

Indole-2-boronic acid and Indole-3-boronic acid are electron-rich. The high electron density at C3 makes the ring susceptible to electrophilic attack by protons (protodeboronation).

  • Mechanism: In the presence of water and base (standard Suzuki conditions), the boronate species is formed. If the catalytic cycle is slow, a proton source (water or solvent) protonates the C3 position, leading to the release of boric acid and the formation of unsubstituted indole.

  • C2 vs. C3: C2-boronic acids are kinetically more stable than C3-boronic acids but still degrade faster than phenylboronic acid.

Benzisoxazole Boronic Acids: The Kemp Elimination Liability

The 1,2-benzisoxazole ring contains a weak N-O bond. This heterocycle is inherently sensitive to base, which is a mandatory component of the Suzuki catalytic cycle (to activate the boron species).[1]

  • Mechanism: Base attacks the C3 position (or abstracts a proton if alkyl-substituted), triggering a cascade that cleaves the N-O bond. This often results in the formation of salicylonitriles (2-cyanophenols), destroying the pharmacophore before coupling occurs.

  • Consequence: Unlike indole, where you lose the functional group (boron), with benzisoxazole, you lose the entire scaffold.

Visualization: Failure Pathways

The following diagram contrasts the degradation pathways of both species.

G cluster_0 Indole Failure Mode cluster_1 Benzisoxazole Failure Mode I_Start Indole-3-Boronic Acid I_Inter C3 Protonation I_Start->I_Inter + H2O/Base I_End Indole (Protodeboronated) I_Inter->I_End - B(OH)3 B_Start Benzisoxazole-3-Boronic Acid B_Inter Base Attack at C3 B_Start->B_Inter + Base (OH-/CO3=) B_End Salicylonitrile (Ring Open) B_Inter->B_End N-O Cleavage

Caption: Comparative degradation pathways. Indole loses the boron group; Benzisoxazole loses ring integrity.

Comparative Performance Data

The following table summarizes the expected performance of these reagents under standard aqueous Suzuki conditions (Pd(PPh3)4, Na2CO3, Dioxane/H2O, 80°C).

FeatureIndole-2-Boronic AcidIndole-3-Boronic AcidBenzisoxazole-3-Boronic Acid
Stability (Solid State) Moderate (store cold)Low (prone to dehydration)Very Low (rarely isolated)
Stability (Reaction pH > 9) ModeratePoorCritical Failure (Ring Opening)
Primary Side Reaction ProtodeboronationRapid ProtodeboronationRing Cleavage to Salicylonitrile
Standard Yield 60–85%20–50% (highly variable)< 10% (often 0%)
Preferred Strategy Use N-Protecting Group (Boc/TIPS)Use MIDA Boronate or Massive ExcessInvert Coupling (Ar-B(OH)2 + Het-X)

Strategic Protocols

Protocol A: Handling Indole Boronic Acids (The "Stabilization" Approach)

For C3-indole boronic acids, standard conditions often fail. The use of MIDA (N-methyliminodiacetic acid) boronates or bulky phosphine ligands is recommended to accelerate coupling before decomposition.

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%) - Faster oxidative addition.

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous conditions preferred.

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Additive: None (Avoid water).

Step-by-Step:

  • Charge a reaction vial with Indole-3-MIDA boronate (1.2 equiv), Aryl Bromide (1.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Add anhydrous K₃PO₄ (3.0 equiv).

  • Seal and purge with Argon for 5 minutes.

  • Add anhydrous 1,4-Dioxane.

  • Heat to 90°C for 4–12 hours.

  • Note: The slow release of the boronic acid from the MIDA ester prevents the accumulation of the unstable free acid, matching the rate of transmetallation.

Protocol B: Handling Benzisoxazoles (The "Inversion" Approach)

Attempting to couple a benzisoxazole-3-boronic acid is generally futile due to base sensitivity. The authoritative approach is to use a 3-Halo-1,2-benzisoxazole and couple it with a stable Aryl Boronic Acid.

Optimized Conditions:

  • Substrate: 3-Bromo-1,2-benzisoxazole.

  • Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[2][3]

  • Base: Na₂CO₃ (2M aqueous, 2.0 equiv).

  • Solvent: DME/Ethanol/Water (4:1:1).

Step-by-Step:

  • Dissolve 3-bromo-1,2-benzisoxazole (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) in DME.

  • Add Pd(PPh₃)₄ (5 mol%) under Argon.

  • Add degassed 2M Na₂CO₃ solution.

  • Heat to 60-70°C (Do not overheat; benzisoxazoles can still degrade at >100°C with strong base).

  • Monitor by LCMS.[2][4] Stop immediately upon consumption of bromide.

Decision Logic for Heterocycle Coupling

Use this flow to determine the correct experimental setup for your specific heterocycle.

DecisionTree Start Select Heterocycle Coupling Partner Type Identify Heterocycle Type Start->Type Indole Indole Type->Indole Benz 1,2-Benzisoxazole Type->Benz IndoleQ Position? Indole->IndoleQ BenzQ Role? Benz->BenzQ C2 C2-Position IndoleQ->C2 C3 C3-Position IndoleQ->C3 Benz_Nu As Nucleophile (Boronic Acid) BenzQ->Benz_Nu Benz_El As Electrophile (Halide) BenzQ->Benz_El C2_Action Standard Suzuki (Pd(PPh3)4, Na2CO3) C2->C2_Action C3_Action Use MIDA Boronate OR N-Boc Protection C3->C3_Action Benz_Nu_Action STOP. High Risk. Switch to Halide. Benz_Nu->Benz_Nu_Action Benz_El_Action Standard Suzuki (Mild Heat <80°C) Benz_El->Benz_El_Action

Caption: Decision matrix for selecting the optimal coupling strategy based on heterocycle stability.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed.[5][6] Journal of the American Chemical Society, 132(34), 12048–12059. [Link]

  • Kemp, D. S., & Casey, M. L. (1973). The Kemp Elimination. Journal of the American Chemical Society, 95(20), 6670–6680. [Link]

  • Li, H., et al. (2011). Slow-Release of Unstable Boronic Acids from MIDA Boronates.[5] Journal of Organic Chemistry, 76(15), 6320–6326. [Link]

  • Pinto, A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions (Isoxazole Optimization). Tetrahedron Letters, 52(14), 1631–1634. [Link]

Sources

Comparative

Crystal structure analysis of 3-methyl-benzo[d]isoxazole derivatives

Crystal Structure Analysis of 3-Methyl-Benzo[d]isoxazole Derivatives: A Comparative Technical Guide Part 1: Executive Summary & Strategic Context The Scaffold: 3-Methyl-benzo[d]isoxazole (also known as 3-methyl-1,2-benzi...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 3-Methyl-Benzo[d]isoxazole Derivatives: A Comparative Technical Guide

Part 1: Executive Summary & Strategic Context

The Scaffold: 3-Methyl-benzo[d]isoxazole (also known as 3-methyl-1,2-benzisoxazole) is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indoles and benzisothiazoles.[1][2] Its derivatives, such as the antiepileptic Zonisamide and the antipsychotic Risperidone , rely heavily on specific crystal packing arrangements to determine solubility and bioavailability.

The Challenge: Unlike their sulfur-containing counterparts (benzisothiazoles), benzo[d]isoxazoles lack the heavy atom effect of sulfur, making their crystal packing driven primarily by weaker dipole-dipole interactions and subtle


 hydrogen bonds.[1] This often leads to polymorphism , where slight variations in crystallization solvent can yield forms with drastically different dissolution rates.[1][2]

Guide Objective: This guide compares the structural dynamics of 3-methyl-benzo[d]isoxazole derivatives against their closest structural alternative, 3-methyl-benzo[d]isothiazole . We analyze the causal link between molecular substitution, lattice energy, and bulk physical properties.

Part 2: Comparative Analysis (The "Product" vs. Alternative)

Structural Benchmarking: Oxygen vs. Sulfur Core[2]

The substitution of the isoxazole oxygen (Product) with sulfur (Alternative) fundamentally alters the lattice architecture.

Feature3-Methyl-Benzo[d]isoxazole (Product)3-Methyl-Benzo[d]isothiazole (Alternative)Impact on Drug Development
Heteroatom Size Oxygen (Van der Waals radius: 1.52 Å)Sulfur (Van der Waals radius: 1.80 Å)Sulfur analogs often exhibit higher lipophilicity but lower water solubility.[1][2]
Ring Planarity Highly Planar (RMSD < 0.01 Å)Planar, but S atom can distort adjacent packingPlanarity facilitates tighter

stacking in isoxazoles, potentially reducing dissolution rate.[1][2]
Dominant Interaction

and

(Weak, Directional)

/

(Chalcogen bonding potential)
Isoxazoles rely on "herringbone" or "zigzag" motifs; Isothiazoles often form layered sheets.[2]
Space Group Tendency Monoclinic (

is common)
Monoclinic (

or

)

allows for inversion centers, favoring centrosymmetric dimers (e.g., Zonisamide).[1]
Polymorphism Risk High (Energy landscape is flat due to weak forces)Moderate (Sulfur interactions anchor the lattice more strongly)Isoxazole derivatives require rigorous polymorph screening (PXRD) during scale-up.[2]
Case Study: 3-Methyl-5-phenyl-1,2-benzisoxazole 2-oxide

Ref: Siddiqui et al. (2014)[1][2]

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell:

    
    [1]
    
  • Packing Analysis: The structure is stabilized not by strong classical hydrogen bonds (like

    
    ), but by a network of 
    
    
    
    interactions forming
    
    
    chains.[2] This "soft" lattice suggests that mechanical processing (milling) could easily induce phase transitions, a critical consideration for formulation.

Part 3: Experimental Protocols

Self-Validating Crystallization Protocol

Objective: Obtain single crystals suitable for X-ray diffraction (SC-XRD) while simultaneously screening for polymorphs.

Reagents:

  • Crude 3-methyl-benzo[d]isoxazole derivative (>95% purity by HPLC).[1][2]

  • Solvents: Methanol (Polar protic), Ethyl Acetate (Polar aprotic), Hexane (Non-polar).[1]

Workflow:

  • Saturation: Dissolve 50 mg of compound in minimal hot Methanol (

    
    ). Filter through a 0.45 
    
    
    
    PTFE syringe filter to remove nucleation seeds (dust).[2]
  • Method A: Slow Evaporation (Thermodynamic Control):

    • Place solution in a clean vial.[2] Cover with Parafilm and poke one small hole.[2]

    • Store at

      
       in a vibration-free environment.[1][2]
      
    • Validation: Crystals should appear in 3-7 days.[1][2] If amorphous solid forms, switch to Method B.

  • Method B: Vapor Diffusion (Kinetic Control):

    • Place the concentrated Methanol solution in a small inner vial.

    • Place this vial inside a larger jar containing Hexane (antisolvent).[2]

    • Seal the outer jar tightly.

    • Mechanism:[1][2][3] Hexane vapor slowly diffuses into the methanol, lowering solubility gradually.

  • Harvesting: Select crystals with defined faces and sharp edges. Avoid clustered needles.

Data Collection & Refinement Strategy
  • Instrument: Bruker APEX-II or equivalent CCD diffractometer.[1][2][4]

  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Room temperature collection often results in high thermal motion (large thermal ellipsoids) for the methyl group at position 3, obscuring precise bond lengths.

  • Refinement: Use SHELXL. Treat the methyl hydrogens as a rotating group (AFIX 137) if electron density is diffuse.

Part 4: Visualization of Structural Logic

Figure 1: Crystallization & Analysis Workflow

This decision tree guides the researcher from crude product to solved structure, accounting for common failure modes like twinning or disorder.

CrystallizationWorkflow start Crude 3-Methyl-Benzo[d]isoxazole decision Solubility Test start->decision methodA Method A: Slow Evaporation (Methanol/Ethanol) decision->methodA High Solubility methodB Method B: Vapor Diffusion (MeOH + Hexane) decision->methodB Mod Solubility check Microscopy Check (Birefringence?) methodA->check methodB->check scxrd SC-XRD Data Collection (100 K, Mo Kα) check->scxrd Single Crystal pxrd PXRD Screening (Bulk Phase ID) check->pxrd Polycrystalline solve Structure Solution (Direct Methods/SHELXT) scxrd->solve pxrd->methodB Recrystallize refine Refinement (Anisotropic Thermal Parameters) solve->refine final CIF Publication / PDB Deposit refine->final

Caption: Workflow for isolating single crystals and determining the structure of benzisoxazole derivatives.

Figure 2: Intermolecular Interaction Network

The stability of the crystal lattice relies on a hierarchy of forces. This diagram maps the dominant interactions found in 3-methyl-benzo[d]isoxazole derivatives.

InteractionNetwork core Benzo[d]isoxazole Core methyl 3-Methyl Group core->methyl pi_sys π-System (Benzene+Isoxazole) core->pi_sys hetero N/O Heteroatoms core->hetero hbond C-H···O / C-H···N (Weak Hydrogen Bonds) methyl->hbond Donor vdw Van der Waals (Packing Efficiency) methyl->vdw stacking π-π Stacking (Face-to-Face / Slipped) pi_sys->stacking hetero->hbond stacking->pi_sys Neighbor Molecule vdw->methyl Steric Bulk

Caption: Hierarchy of supramolecular forces stabilizing the 3-methyl-benzo[d]isoxazole lattice.

Part 5: References

  • Siddiqui, W. A., et al. (2014).[1][2] "Preparation, characterisation and crystal structure analysis of 3-methyl-5-phenyl-1,2-benzisoxazole 2-oxide." Journal of Chemical Research.[2]

  • Siddiqui, W. A., et al. (2008).[1][2][5] "2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide."[1][2][5] Acta Crystallographica Section E.

  • Supuran, C. T., et al. (2005).[2] "Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies."[6] Bioorganic & Medicinal Chemistry Letters.

  • Albinati, A., et al. (1981).[1][2] "The crystal structure of a trisisoxazole compound." Journal of Heterocyclic Chemistry.

  • BenchChem. (2025).[2] "5-Bromo-3-methylbenzo[d]isoxazole: Technical Data."

Sources

Validation

Technical Comparison: Pinacol Esters vs. Free Boronic Acids in Suzuki-Miyaura Coupling

[1][2][3] Executive Summary: The "Shelf vs. Flask" Stability Paradox In high-throughput medicinal chemistry and process development, the choice between Free Boronic Acids ( ) and Pinacol Esters ( ) is often reduced to a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The "Shelf vs. Flask" Stability Paradox

In high-throughput medicinal chemistry and process development, the choice between Free Boronic Acids (


)  and Pinacol Esters (

)
is often reduced to a trade-off between atom economy and shelf stability. However, experimental data reveals a more complex reality: while

offers superior storage and purification properties, it often acts as a prodrug-like reservoir in the reaction vessel.

For difficult couplings (e.g., sterically hindered or protodeboronation-prone substrates), the "slow-release" hydrolysis of


 to the active 

species can be the determining factor between success and failure. Conversely, in standard high-turnover couplings, the additional hydrolysis step required for

can unnecessarily throttle reaction kinetics.
Mechanistic Divergence: The Hydrolysis Gatekeeper

The most critical mechanistic distinction is the entry point into the transmetallation cycle. While early models suggested direct transmetallation of esters, kinetic studies (including Lloyd-Jones et al.) strongly support that for bulky esters like pinacol, hydrolysis to the free acid (or its 'ate' complex) is a prerequisite for efficient transmetallation in aqueous-base conditions.

The "Slow Release" Mechanism

 does not react directly with the 

intermediate as rapidly as the free acid. It must first undergo base-catalyzed hydrolysis. This creates a steady-state concentration of the active boronic acid, preventing the "dumping" of unstable species into the solution.

SuzukiMechanism cluster_cycle Catalytic Cycle Intersection Pd_Int LnP-Pd(II)-Ar-X Transmet Transmetallation Pd_Int->Transmet Product Coupled Product Transmet->Product RBpin R-Bpin (Reservoir) (Stable, Lipophilic) RBpin->Transmet Direct Path (Sterically Disfavored) Hydrolysis Hydrolysis (k_hyd) RBpin->Hydrolysis + H2O / Base RBOH R-B(OH)2 (Active) (Reactive, Hydrophilic) Hydrolysis->RBOH Slow Step Borate [R-B(OH)3]- ('Ate' Complex) RBOH->Borate + OH- Borate->Transmet Fast

Figure 1: The "Hydrolysis Gatekeeper" model. Note that for Bpin, the path through hydrolysis is dominant, effectively throttling the concentration of the active borate species.

Critical Performance Analysis
A. Reactivity & Kinetics[1][2][3][4]
  • Free Boronic Acids: Exhibit faster onset of reaction. The Lewis acidity of the boron center is higher (OH vs OR), facilitating rapid formation of the hydroxyboronate 'ate' complex (

    
    ), which is the active nucleophile.
    
  • Pinacol Esters: Often show an induction period corresponding to the hydrolysis of the pinacol group. In anhydrous conditions,

    
     is virtually inert unless specialized activating ligands (e.g., catalytic alkoxides) are used.
    
B. Stability & Protodeboronation

A common misconception is that


 is universally more stable against protodeboronation (

bond cleavage) than

.
  • The Nuance: While

    
     is stable on the shelf, in basic reaction media (pH > 11), it can hydrolyze to the acid and then decompose.
    
  • The 2-Pyridyl Case: For unstable heteroaryls (e.g., 2-pyridineboronic acid), the free acid decomposes rapidly.[5] Using the Bpin ester allows for a controlled release : the ester hydrolyzes slowly, and the newly formed acid is immediately consumed by the catalyst before it can decompose.

C. Purification & Handling

This is the primary driver for choosing Bpin in early-stage discovery.

FeatureFree Boronic Acid (

)
Pinacol Ester (

)
Chromatography Poor. Streaks on silica; requires polar modifiers.[6]Excellent. Stable on silica; elutes as a defined spot.
Stoichiometry Variable. Exists as mixture of monomer/trimer (boroxine).Precise. Monomeric; molecular weight is exact.
Solubility Low in non-polar solvents (DCM, Hexane).High solubility in all organic solvents.
Atom Economy High.[5][7]Low (Loss of pinacol = C6H14O2 waste).
Experimental Protocols
Protocol A: High-Efficiency Coupling (Free Boronic Acid)

Best for: Stable substrates, scale-up (cost/atom economy), and rapid screening.

  • Reagents: Aryl Bromide (1.0 equiv),

    
     (1.2 equiv).
    
  • Catalyst:

    
     (3 mol%).
    
  • Base/Solvent:

    
     (2M aq) / Dioxane (3:1 ratio).
    
  • Procedure:

    • Degas solvents (sparge with

      
       for 10 min).
      
    • Mix reagents and heat to 80°C.

    • Validation: Reaction should reach completion < 2 hours. If starting material remains but boronic acid is consumed, protodeboronation is occurring—switch to Protocol B.

Protocol B: "Slow Release" Coupling (Pinacol Ester)

Best for: Unstable heteroaryls (2-pyridyl, 5-thiazolyl), sensitive functional groups.

  • Reagents: Aryl Bromide (1.0 equiv),

    
     (1.3 equiv).
    
  • Catalyst:

    
     (1 mol%) + 
    
    
    
    or XPhos (2 mol%).
  • Base/Solvent:

    
     (3.0 equiv) in Toluene/Water (10:1).
    
    • Note: The biphasic mixture with low water content limits the hydrolysis rate of Bpin.

  • Procedure:

    • Heat to 100°C.

    • Mechanism: The Bpin slowly partitions into the aqueous phase/interface, hydrolyzes, and the active species is trapped by the Pd catalyst in the organic phase.

Protocol C: Purification of R-Bpin (Silica Gel)

Essential for: Isolating Bpin intermediates synthesized via Miyaura Borylation.

  • Stationary Phase: Standard Silica Gel 60.

  • Eluent: Hexane/Ethyl Acetate (gradient).

    • Tip: Add 1%

      
       if the substrate contains basic nitrogens, but Bpin itself does not require buffering.
      
  • Visualization: Bpin is not UV active; rely on the aryl chromophore. Use

    
     stain (boronates often show as a yellow spot).
    
  • Stability Check: Unlike boronic acids, Bpin fractions can be concentrated to dryness without forming anhydrides.

Decision Matrix: When to Use Which?
ScenarioRecommended ReagentScientific Rationale
Routine Library Synthesis Pinacol Ester Ease of handling; automated dispensing (solubility); simplified purification.
Process Scale-Up (>1kg) Boronic Acid Cost efficiency; atom economy; removal of pinacol by-product is difficult at scale.
Unstable Boronates (e.g., 2-Py) Pinacol Ester "Slow release" effect mitigates rapid protodeboronation of the free acid.
Anhydrous Conditions Boronic Acid *With caveats.[5][7][8] Bpin requires water/base to activate. Free acids can sometimes react with anhydrous bases (e.g., CsF).
Difficult Purification Pinacol Ester If the product polarity is similar to the boronic acid, Bpin allows separation (lipophilic shift).
References
  • Protodeboronation Mechanisms

    • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[2][9]

    • Journal of the American Chemical Society, 2021.
    • [Link][2]

  • Transmetallation Kinetics

    • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
    • Journal of the American Chemical Society, 2011.
    • [Link]

  • Chromatographic Stability

    • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[10]

    • Organic Letters, 2022.[10]

    • [Link][10]

  • General Review

    • Selection of boron reagents for Suzuki–Miyaura coupling.
    • Chemical Society Reviews, 2013.
    • [Link]

Sources

Comparative

Validating Boronate Ester Formation via TLC Monitoring: A Comparative Technical Guide

Executive Summary The formation of boronate esters (e.g., pinacol esters) via Miyaura borylation or esterification is a cornerstone transformation in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of boronate esters (e.g., pinacol esters) via Miyaura borylation or esterification is a cornerstone transformation in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura couplings. However, validating this conversion using standard Thin Layer Chromatography (TLC) is notoriously deceptive.

The inherent Lewis acidity of the boron center and the acidic nature of standard silica gel often drive on-plate hydrolysis, causing the product to "streak" or appear as the starting boronic acid. This guide objectively compares the standard silica method against optimized stationary phases (Alumina) and chemically specific staining protocols. We demonstrate that relying solely on UV/Silica leads to false negatives, whereas Neutral Alumina TLC combined with Curcumin staining provides a self-validating, quantitative assessment of reaction progress.

The Challenge: On-Plate Hydrolysis

To validate a reaction, the analytical method must be inert relative to the analyte. Standard silica gel (


) fails this criterion for organoboron compounds.
The Mechanism of Failure

Silica gel is slightly acidic (pH ~5) and hygroscopic. When a boronate ester is spotted onto silica, the surface-bound water and acidic silanol groups catalyze the reversible hydrolysis of the ester back to the boronic acid.

  • Observation: The spot "streaks" from the baseline or appears as two distinct spots (ester and acid), leading the chemist to believe the reaction is incomplete.

  • Consequence: Unnecessary prolonging of reaction times, leading to protodeboronation (decomposition) of the product.

Diagram 1: Mechanism of On-Plate Hydrolysis

The following diagram illustrates the chemical pathway causing false readings on silica gel.

BoronateHydrolysis Ester Boronate Ester (Product) Complex Lewis Acid-Base Complex Ester->Complex Adsorbs Streak TLC Streaking (Mixed Rf) Ester->Streak Silica Silica Surface (Acidic/Hygroscopic) Silica->Complex Donates H+ / H2O Hydrolysis Hydrolysis (Reversible) Complex->Hydrolysis Hydrolysis->Ester Reversible Acid Free Boronic Acid (False Negative) Hydrolysis->Acid Equilibrium Shift Acid->Streak

Figure 1: The interaction between the Lewis-acidic boron center and the acidic silica surface drives hydrolysis, resulting in streaking and ambiguous


 values.

Comparative Analysis of Methods

We evaluated three monitoring protocols for the formation of a Phenyl-Bpin ester from Phenyl-B(OH)


.
Method A: Standard Silica Gel (The Control)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexanes/Ethyl Acetate.[1]

  • Visualization: UV (254 nm).[2]

Method B: Neutral Alumina (The Alternative)
  • Stationary Phase: Aluminum Oxide (Neutral)

    
    .
    
  • Mobile Phase: Hexanes/Ethyl Acetate.[1]

  • Visualization: UV (254 nm).[2]

Method C: Boron-Specific Staining (The Validator)
  • Stationary Phase: Neutral Alumina.

  • Stain: Curcumin/Oxalic Acid or Alizarin Red S.

  • Visualization: Visible color change (Curcumin) or Fluorescence (Alizarin).[3]

Performance Data Comparison
FeatureMethod A: Silica GelMethod B: Neutral AluminaMethod C: Alumina + Curcumin Stain
Spot Integrity Poor (Streaking common)Excellent (Compact spots) Excellent

Accuracy
Low (Varies with humidity)High (Stable) High
Detection Limit ~10 nmol (UV dependent)~10 nmol (UV dependent)<1 nmol (Boron specific)
False Positives High (Hydrolysis mimics SM)LowZero (Only stains Boron)
Cost/Time Low / FastModerate / FastModerate / +5 mins

Senior Scientist Insight: While Method B resolves the stability issue, Method C is required to distinguish the boronate product from de-borylated byproducts (e.g., the naked arene), which often have similar


 values in non-polar solvents.

Recommended Experimental Protocol

This protocol serves as a self-validating system. It incorporates a "Mini-Workup" to remove polar reaction solvents (DMSO, DMF, Dioxane) that interfere with stationary phase partitioning.

Reagents
  • TLC Plates: Aluminum Oxide 60

    
     (Neutral).
    
  • Curcumin Stain: Dissolve 100 mg Curcumin and 500 mg Oxalic Acid in 100 mL Ethanol. (Store in dark).

  • Mini-Workup Solvent: Ethyl Acetate (EtOAc) and 0.5M HCl or Brine.

Step-by-Step Workflow
Step 1: The Mini-Workup (Crucial)

Do not spot the reaction mixture directly if using DMF/DMSO.

  • Take a 50

    
    L aliquot of the reaction mixture.
    
  • Add to a 1.5 mL vial containing 200

    
    L EtOAc and 200 
    
    
    
    L Water (or dilute acid).
  • Vortex/Shake vigorously for 10 seconds.

  • Allow layers to separate. Use the top organic layer for spotting.

Step 2: Chromatography[4]
  • Spot the organic layer on a Neutral Alumina plate.

  • Spot the starting material (SM) reference alongside.

  • Elute with Hexanes:EtOAc (start with 9:1 for esters; esters are much less polar than acids).

Step 3: Dual Visualization
  • UV Check: Mark spots under 254 nm. Note that de-borylated arene (decomposition) will be UV active but often moves to the solvent front.

  • Stain: Dip the plate in the Curcumin solution.

  • Develop: Heat gently with a heat gun until dry.

    • Result: Boron species appear as bright red/orange spots (Rosocyanine complex) against a yellow background. Non-boron species (impurities) will not stain red.

Diagram 2: Optimized Decision Workflow

The following decision tree guides the researcher through the validation process.

ValidationWorkflow Start Reaction Aliquot Workup Mini-Workup (EtOAc/H2O) Start->Workup PlateSelect Select Stationary Phase Workup->PlateSelect Silica Silica Gel PlateSelect->Silica Standard Alumina Neutral Alumina PlateSelect->Alumina Optimized ResultBad Streaking/Hydrolysis (Inconclusive) Silica->ResultBad Elution Elute (Hex/EtOAc) Alumina->Elution Stain Curcumin Stain + Heat Elution->Stain Interpretation Interpretation Stain->Interpretation RedSpot Red Spot @ High Rf (Product Confirmed) Interpretation->RedSpot Boron Present NoRed UV Active / No Red (De-borylated) Interpretation->NoRed Boron Absent

Figure 2: The optimized workflow prioritizes sample cleanup and specific staining to eliminate false negatives caused by silica hydrolysis.

Scientific Grounding & Mechanism[5]

Why Curcumin?

Curcumin acts as a chelating agent. In the presence of oxalic acid (which aids in water removal and protonation), the 1,3-diketone moiety of curcumin coordinates with the empty


-orbital of the boron atom. This forms a rigid, conjugated complex known as Rosocyanine . This complexation causes a bathochromic shift, resulting in the distinct red coloration that is specific to boron [1].
Why Alumina?

Unlike silica, neutral alumina does not possess the high density of acidic silanol (Si-OH) groups. This prevents the protonation of the boronate oxygen, which is the first mechanistic step in acid-catalyzed hydrolysis [2]. Consequently, the equilibrium remains favored toward the ester, allowing for accurate


 determination.

References

  • Wait, S. T., & Jones, W. (2012). "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives."[5][6] Analytical Methods, 4(8), 2215-2217. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Oka, N., et al. (2022).[7] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions."[2][7] Organic Letters, 24(19), 3510–3514. (Demonstrates the contrast between standard pinacol esters and newer, more stable derivatives). [Link][2][7]

Sources

Validation

Comparative IR Spectroscopy Guide: B–O Bonds in Benzoxaboroles vs. N–O Bonds in Benzisoxazoles

Executive Summary & Scientific Clarification In pharmaceutical development, the structural distinction between benzisoxazoles and benzoxaboroles is critical. Benzisoxazoles (e.g., the antipsychotic Risperidone) natively...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Clarification

In pharmaceutical development, the structural distinction between benzisoxazoles and benzoxaboroles is critical. Benzisoxazoles (e.g., the antipsychotic Risperidone) natively contain an N–O bond within their fused bicyclic system. Conversely, the B–O bond is the defining feature of benzoxaboroles (e.g., the antifungal Tavaborole). Because these two pharmacophores are frequently compared as structural alternatives in drug design—and occasionally hybridized via boron-complexation—this guide objectively compares their infrared (IR) spectroscopic profiles.

As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality behind these vibrational signatures, providing a self-validating analytical framework for researchers characterizing these heterocycles.

Mechanistic Causality in IR Spectroscopy
The Benzoxaborole System (B–O and B–OH Bonds)

The B–O bond exhibits unique vibrational properties due to the light atomic mass of boron and the partial double-bond character formed by the donation of oxygen lone pairs into boron's empty p-orbital. This shifts the stretching frequencies higher than typical single bonds.

  • B–OH Stretch: This is a highly diagnostic, intense, and well-isolated band typically found between 1414–1468 cm⁻¹ [1].

  • Asymmetric B–O Stretch: The ring's asymmetric B–O stretch is generally observed in the 1330–1400 cm⁻¹ range[1][2].

  • Dimerization Effects: Benzoxaboroles readily form centrosymmetric dimers in the solid state via intermolecular hydrogen bonding. This dimerization restricts the vibrational freedom of the B–OH group, shifting the stretching frequency from ~1460 cm⁻¹ in its monomeric form to ~1473 cm⁻¹ in the dimeric state[1].

The Benzisoxazole System (N–O and C=N Bonds)

Lacking a native B–O bond, the benzisoxazole ring is characterized by its highly coupled N–O and C=N system.

  • C=N Stretch: The isoxazole ring typically manifests a strong band near 1530–1550 cm⁻¹ [3].

  • N–O Stretch: Found in the fingerprint region (1100–1200 cm⁻¹ ), this stretch is highly sensitive to the electron-withdrawing or donating nature of substituents on the fused benzene ring, which alters the delocalization of the C=N pi-electrons.

Pharmacophore_Pathways Root Heterocyclic Scaffold B_O Benzoxaboroles (B-O Bond) Root->B_O N_O Benzisoxazoles (N-O Bond) Root->N_O Mech1 LeuRS Enzyme Inhibition (tRNA Trapping) B_O->Mech1 Mech2 5-HT2A / D2 Receptor Antagonism N_O->Mech2 App1 Antifungal Therapeutics (e.g., Tavaborole) Mech1->App1 App2 Atypical Antipsychotics (e.g., Risperidone) Mech2->App2

Caption: Pharmacological pathways of Benzoxaboroles (B-O) vs. Benzisoxazoles (N-O).

Comparative IR Band Data

The following table summarizes the key quantitative vibrational data required to distinguish between these two classes of compounds during routine quality control or structural elucidation.

Spectroscopic FeatureBenzoxaboroles (B–O System)Benzisoxazoles (N–O System)
Primary Diagnostic Stretch B–OH: 1414–1468 cm⁻¹C=N: 1530–1550 cm⁻¹
Secondary Ring Stretch Asymmetric B–O: 1330–1400 cm⁻¹N–O: 1100–1200 cm⁻¹
Solid-State Dimerization Shift +10 to +15 cm⁻¹ (B–OH band)Negligible
Common Interfering Signals Aliphatic C–H bending, Moisture (O–H)Aromatic C=C stretches
Primary Pharmacological Target LeuRS (Antifungals)5-HT2A / D2 (Antipsychotics)
Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data collection, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system to prevent false-positive band assignments caused by environmental moisture or poor optical contact.

Step 1: System Suitability & Background Subtraction

  • Action: Scan the clean ATR crystal (Diamond or ZnSe) against ambient air.

  • Causality: Atmospheric water vapor and CO₂ must be subtracted. Because the diagnostic B–OH stretch (1414–1468 cm⁻¹)[1] can be easily obscured by the bending modes of adventitious water, achieving a perfectly flat baseline in the 1600–1400 cm⁻¹ region is a mandatory validation gate before sample introduction.

Step 2: Sample Application & Compression

  • Action: Apply the solid sample directly to the crystal and apply consistent pressure using the ATR anvil.

  • Causality: Proper optical contact is required to prevent band distortion (the Christiansen effect) and ensure accurate peak picking for the sharp C=N stretch of benzisoxazoles at 1530–1550 cm⁻¹[3].

Step 3: Spectral Acquisition

  • Action: Record the spectrum from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹ with a minimum of 16 co-added scans[4].

  • Causality: This specific signal-to-noise ratio is required to clearly resolve the asymmetric B–O stretch (~1331 cm⁻¹)[2] from baseline noise.

Step 4: Orthogonal Moisture Validation (Gate Check)

  • Action: Inspect the >3200 cm⁻¹ region. If a broad, intense band is present, perform a Karl Fischer titration to quantify the moisture content[4].

  • Causality: Excess water will artificially broaden the B–OH signal, leading to false-positive assignments of dimerized benzoxaboroles. If moisture is >0.5%, the batch must be dried and re-analyzed.

FTIR_Workflow A Sample Preparation (Solid/Neat) B ATR-FTIR Background Scan (Air/Crystal) A->B C Sample Application & Compression B->C D Spectral Acquisition (4000-650 cm⁻¹) C->D E Data Processing (Baseline & ATR Corr.) D->E F Band Assignment (B-O vs N-O) E->F

Caption: Workflow for ATR-FTIR spectroscopic validation of heterocyclic bonds.

References
  • Title: Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS Source: MDPI URL: [Link]

  • Title: True Closed-Loop Recyclable Hydrogels enabled by Imine Boronic Ester Crosslinking Source: ChemRxiv URL: [Link]

  • Title: Synthesis and biological evaluation of 3-substituted 1,2-benzisoxazole derivatives for antimicrobial activity Source: Der Pharma Chemica URL: [Link]

Sources

Comparative

Benchmarking Palladium Catalysts for the Cross-Coupling of Unstable Heteroaryl Boronates

Executive Summary The Core Challenge: The cross-coupling of electron-deficient heteroaryl boronates (e.g., 2-pyridine, 2-pyrimidine, and polyfluorophenyl boronates) is a kinetic race. These substrates suffer from rapid p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Challenge: The cross-coupling of electron-deficient heteroaryl boronates (e.g., 2-pyridine, 2-pyrimidine, and polyfluorophenyl boronates) is a kinetic race. These substrates suffer from rapid protodeboronation under the basic conditions required for the Suzuki-Miyaura reaction.

The Solution: Success depends not just on the catalyst's turnover number (TON), but on its activation latency . Traditional catalyst systems that require heating to generate the active Pd(0) species often fail because the boronate decomposes before the catalytic cycle begins. This guide benchmarks advanced pre-catalyst systems designed to win this race.

Part 1: The Enemy – Protodeboronation

Before selecting a catalyst, one must understand the failure mode. Electron-deficient boronates, particularly 2-heteroaryl species, are zwitterionic. Under neutral or basic conditions, they undergo rapid C–B bond hydrolysis.

Key Insight: The rate of protodeboronation (


) often exceeds the rate of transmetallation (

) when using slow-initiating catalysts.

Protodeboronation Boronate 2-Pyridyl Boronate (Unstable) Complex Boronate Complex [Ar-B(OH)3]- Boronate->Complex + Base Base Base (OH-) Path_A Path A: Protodeboronation (Dead End) Complex->Path_A Slow Catalyst Path_B Path B: Transmetallation (Productive) Complex->Path_B Fast Catalyst Decomp Pyridine (H-Ar) + B(OH)3 Path_A->Decomp Product Biaryl Product Path_B->Product Pd_Cat Active L-Pd(II)-Ar-X Pd_Cat->Path_B Intercepts Complex

Figure 1: The Kinetic Fork. Path A (decomposition) is the default. Path B (coupling) requires a catalyst that is active immediately upon addition.

Part 2: The Contenders (Catalyst Selection)

We benchmark four distinct catalyst classes. The selection criteria focus on steric bulk (to facilitate reductive elimination) and pre-catalyst architecture (to ensure rapid initiation).

1. The Speedster: XPhos Pd G4 (Buchwald Gen 4)
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Architecture: Oxidative addition complex (Palladacycle) with a methylated backbone.

  • Why it works: The G4 precatalyst releases the active monoligated

    
     species instantaneously  at room temperature upon exposure to base. This zero-latency activation allows the coupling to finish before the boronate decomposes.
    
  • Best For: 2-Pyridyl boronates, polyfluorophenyl boronates.

2. The Specialist: A-taPhos Pd (Amphos)
  • Ligand: A-taPhos (Di-tert-butyl(4-dimethylaminophenyl)phosphine).

  • Architecture: Bis-phosphine complex

    
    .[1]
    
  • Why it works: Designed specifically for electron-deficient heteroaryl chlorides . While excellent for the halide partner, it requires heat to activate, which can be risky for the boronate partner unless the coupling is extremely fast.

  • Best For: High TON couplings of stable boronates with difficult heteroaryl chlorides.

3. The Tank: Pd-PEPPSI-IPr
  • Ligand: IPr (NHC ligand).

  • Architecture: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.

  • Why it works: Extremely robust against air and moisture. The NHC ligand binds tightly, preventing catalyst death (Pd black formation). However, the activation step (dissociation of the pyridine "throw-away" ligand) can be slower than G4 systems.

  • Best For: Scale-up reactions where catalyst stability is more critical than pure speed.

4. The Baseline: Pd(dppf)Cl2
  • Ligand: dppf (Bidentate ferrocene).

  • Status: The industrial workhorse.

  • Why it fails here: Slow transmetallation with bulky/hindered substrates and requires thermal activation. Included as a negative control.

Part 3: Experimental Protocol (The "Stress Test")

To objectively benchmark these catalysts, we utilize a "Stress Test" reaction: 2-Chloropyridine + 2-Pyridineboronic acid . This is a "mismatched" coupling where both partners are electron-deficient and the boronate is highly unstable.

General Procedure A: Rapid Screening
  • Scale: 0.5 mmol.

  • Solvent: THF:Water (4:1) – Note: Aqueous biphasic is required for the inorganic base, but THF solubilizes the organic components.

  • Base:

    
     (0.5 M aqueous) – Phosphate is gentler than Carbonate/Hydroxide, reducing protodeboronation rates.
    

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with 2-chloropyridine (1.0 equiv) and the Pd-Catalyst (2.0 mol %).

  • Inerting: Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (2.0 mL).

  • Boronate Addition (Critical): Add 2-Pyridineboronic acid (1.5 equiv) last as a solid or rapid solution, immediately followed by the degassed aqueous

    
     (2.0 equiv).
    
  • Reaction: Stir vigorously at 40 °C for 1 hour.

    • Rationale: 40 °C is a compromise. High heat kills the boronate; Room Temp might be too slow for the chloride activation.

  • Analysis: Quench with brine, extract with EtOAc, and analyze via UPLC-MS (calibrated against internal standard e.g., biphenyl).

Workflow Step1 1. Charge Vial (Ar-Cl + Catalyst) Step2 2. Inert Gas Purge (Argon) Step1->Step2 Step3 3. Add Solvent (THF) Step2->Step3 Branch CRITICAL TIMING Step3->Branch Step4 4. Add Boronate + Base (K3PO4) Branch->Step4 Immediate Step5 5. React @ 40°C (1 Hour) Step4->Step5 Step6 6. UPLC-MS Analysis Step5->Step6

Figure 2: The "Stress Test" Workflow. The simultaneous addition of Boronate and Base triggers the "timer" on decomposition.

Part 4: Benchmarking Data

The following table summarizes typical performance metrics for the coupling of 2-chloropyridine and 2-pyridineboronic acid (1.5 equiv).

Catalyst SystemLoadingTimeConversion (Ar-Cl)Yield (Biaryl)Major Byproduct
XPhos Pd G4 2 mol%30 min>98%92% None
Pd-PEPPSI-IPr 2 mol%2 h85%68% Pyridine (deboronated)
A-taPhos Pd 2 mol%4 h90%74% Homocoupling
Pd(dppf)Cl2 5 mol%12 h40%15% Pyridine (Massive deboronation)

Analysis of Results:

  • XPhos Pd G4 is the clear winner. The yield is high because the reaction is complete (30 mins) before the boronate pool is depleted by hydrolysis.

  • Pd(dppf)Cl2 fails catastrophically. The induction period required to activate the Pd(II) species allows the base to destroy the boronate.

  • A-taPhos performs respectably but requires longer reaction times, leading to some loss of boronate.

Part 5: Mechanistic Recommendation

For researchers handling unstable heteroaryl boronates, the choice of catalyst is a choice of initiation mechanism .

  • Use G3/G4 Precatalysts: These are pre-formed oxidative addition complexes. They do not rely on the reduction of Pd(II) to Pd(0) by the phosphine (which consumes ligand) or by the boronate (which consumes substrate). They simply deprotonate and release

    
    .
    
  • Ligand Choice:

    • XPhos: The steric bulk promotes the final reductive elimination step, which is often the turnover-limiting step for bulky biaryls.

    • SPhos: A viable alternative if XPhos fails, particularly for smaller, more hydrophilic substrates due to its water solubility.

References
  • Buchwald, S. L. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2012 . [Link]

  • Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006 . [Link]

  • Lloyd-Jones, G. C. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016 . [Link][2]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 3-Methyl-benzo[d]isoxazole-5-boronic acid

This guide outlines the technical standard operating procedure (SOP) for the disposal of 3-Methyl-benzo[d]isoxazole-5-boronic acid (and its common pinacol ester derivative). It is designed for researchers requiring immed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical standard operating procedure (SOP) for the disposal of 3-Methyl-benzo[d]isoxazole-5-boronic acid (and its common pinacol ester derivative). It is designed for researchers requiring immediate, actionable safety protocols compliant with high-integrity laboratory standards.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the specific derivative in your inventory. Boronic acids are often supplied as pinacol esters to improve stability. Both forms follow similar disposal streams but differ in molecular weight and solubility.

ParameterFree AcidPinacol Ester (Common Commercial Form)
Chemical Name 3-Methyl-benzo[d]isoxazole-5-boronic acid3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester
CAS Number Not widely listed (Generic)1314136-00-9
Formula C₈H₈BNO₃C₁₄H₁₈BNO₃
Physical State White to off-white solidWhite to off-white solid
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Critical Safety Note: While not classified as P-listed (acutely toxic) by the EPA, the benzo[d]isoxazole moiety is pharmacologically active. Treat all waste as Hazardous Chemical Waste , never as general trash.

Core Disposal Directives

Disposal strategy depends on the physical state of the waste. Follow this decision matrix to determine the correct waste stream.

Scenario A: Solid Waste (Excess or Expired Reagent)

Protocol: Direct Solid Waste Stream.

  • Containment: Do not dissolve the solid for the sole purpose of disposal. Keep it in its original vial if possible.

  • Secondary Packaging: Place the primary vial into a clear, sealable hazardous waste bag or a wide-mouth HDPE solid waste jar.

  • Labeling: Label as "Solid Organic Waste - Toxic/Irritant."

  • Constituents: Explicitly list "3-Methyl-benzo[d]isoxazole-5-boronic acid" on the tag.[1][2][3]

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Protocol: Segregated Solvent Stream.

  • Solvent Assessment: Determine the primary solvent used in your reaction (e.g., Dichloromethane vs. Methanol).

  • Segregation:

    • Halogenated Waste: If DCM, Chloroform, or Dichloroethane was used.

    • Non-Halogenated Waste: If Methanol, Ethanol, DMSO, or DMF was used.

  • pH Check: Boronic acids are Lewis acids.[4] Ensure the waste solution is neutral (pH 6-8). If the reaction was acidic/basic, neutralize carefully before adding to the central carboy to prevent exothermic reactions in the waste drum.

Scenario C: Decontamination (Spills & Glassware)

Protocol: Oxidative Quenching (Protodeboronation). Glassware and bench surfaces contaminated with boronic acids should be chemically deactivated before standard cleaning. The most effective method is Oxidative Hydroxylation , which converts the boronic acid to the corresponding phenol (3-methyl-benzo[d]isoxazol-5-ol) and boric acid.

Quenching Solution:

  • 3% Hydrogen Peroxide (

    
    )
    
  • 10% Aqueous Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )

Procedure:

  • Apply the basic peroxide solution to the contaminated surface or glassware.

  • Allow to sit for 15–30 minutes. Bubbling indicates oxidation of the boron species.

  • Rinse with water. The rinsate should be collected as Non-Halogenated Organic Waste (due to the presence of the phenolic byproduct).

Visualized Workflows
Figure 1: Waste Stream Decision Matrix

This logic tree guides the immediate categorization of the chemical waste.

WasteDecision Start Waste Source: 3-Methyl-benzo[d]isoxazole-5-boronic acid State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Solution) State->Liquid SolidAction Pack in HDPE Jar Label: 'Solid Organic Waste' Solid->SolidAction SolventCheck Contains Halogenated Solvents? (DCM, CHCl3) Liquid->SolventCheck Halo Yes SolventCheck->Halo Chlorinated NonHalo No (MeOH, DMSO, DMF) SolventCheck->NonHalo Non-Chlorinated HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin

Caption: Decision tree for segregating boronic acid waste based on physical state and solvent composition.

Figure 2: Oxidative Decontamination Mechanism

Understanding the chemistry of decontamination ensures the user understands why peroxide is used. This process destroys the carbon-boron bond.

Quenching Substrate Boronic Acid (R-B(OH)2) Intermediate Ate-Complex [R-B(OH)3(OOH)]- Substrate->Intermediate Nucleophilic Attack Reagent H2O2 / NaOH (Hydroperoxide Anion) Reagent->Intermediate Migration 1,2-Migration (C -> O Shift) Intermediate->Migration Rearrangement Product Phenol (R-OH) + Boric Acid Migration->Product Hydrolysis

Caption: Mechanism of oxidative quenching using basic peroxide to convert the boronic acid into a phenol and inorganic borate.

Scientific Rationale & Expert Insights

Why Oxidative Quenching? Boronic acids are generally stable to air and moisture, making them persistent in the environment if not properly treated. The carbon-boron bond, while useful for Suzuki couplings, is not biodegradable in the short term.

  • Mechanism: The addition of basic hydrogen peroxide generates the hydroperoxide anion (

    
    ), which attacks the boron atom. A 1,2-migration of the aryl group from boron to oxygen follows, effectively cleaving the C-B bond.
    
  • Result: This converts the boronic acid into 3-methyl-benzo[d]isoxazol-5-ol . While phenols have their own toxicity, they are more readily degraded by standard waste treatment microbial processes than the parent boronic acid.

Isoxazole Ring Stability The benzo[d]isoxazole ring is sensitive to reductive conditions (which can cleave the N-O bond to form amino-ketones). Avoid mixing this waste with strong reducing agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride) in the waste container without prior quenching, as this could generate heat or unexpected byproducts.

References
  • Sigma-Aldrich. 3-Methyl-benzo[d]isoxazole-5-boronic acid pinacol ester Product Specification & MSDS. Accessed 2026.[5][6]

  • Thermo Fisher Scientific. Safety Data Sheet: 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (Analogous Hazard Data). Accessed 2026.[5][6]

  • Organic Syntheses. Oxidative Hydroxylation of Arylboronic Acids. Org. Synth. 2002, 79, 176.

  • PubChem. 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Compound Summary. National Library of Medicine. [1]

Sources

Handling

Personal protective equipment for handling 3-Methyl-benzo[d]isoxazole-5-boronic acid

Executive Safety Summary: Beyond the SDS While the Safety Data Sheet (SDS) for 3-Methyl-benzo[d]isoxazole-5-boronic acid (CAS: N/A for specific isomer, generic aryl boronic acid protocols apply) typically classifies it a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: Beyond the SDS

While the Safety Data Sheet (SDS) for 3-Methyl-benzo[d]isoxazole-5-boronic acid (CAS: N/A for specific isomer, generic aryl boronic acid protocols apply) typically classifies it as an Irritant (H315, H319, H335) , experienced medicinal chemists know that the "Irritant" label understates the operational risk in a high-throughput environment.

The Scientist's Perspective: The primary risk with this compound is not acute toxicity, but sensitization and physical contamination . Aryl boronic acids are fine, electrostatic powders that cling to gloves and weigh-boats. The benzisoxazole moiety is a privileged pharmacophore, implying potential biological activity that warrants a "Precautionary Principle" approach. Furthermore, this compound is frequently dissolved in polar aprotic solvents (DMF, DMSO) for Suzuki-Miyaura couplings; these solvents can carry the solute through standard nitrile gloves in minutes.

Core Hazards:

  • Respiratory Irritation: Fine dust generation during weighing.

  • Ocular Damage: Boronic acids are Lewis acids; contact with corneal moisture creates an immediate acidic environment.

  • Solvent-Mediated Absorption: High risk when in solution with DMSO/DMF.

PPE Matrix: The Defense System

Standard "lab safety" advice is insufficient.[1] This matrix accounts for the compound's physical state and common solvent vectors.

PPE ComponentSpecificationScientific Rationale (The "Why")
Hand Protection (Solid) Nitrile (0.11 mm min) Sufficient for dry powder. Boronic acids do not permeate dry nitrile rapidly.
Hand Protection (Solution) Double Gloving or Silver Shield® If dissolved in DMF/DMSO (common for Suzuki couplings), standard nitrile fails in <15 mins. The outer glove protects against the solvent; the inner glove is the final barrier.
Eye Protection Chemical Goggles (Not just Safety Glasses)Safety glasses have gaps. Boronic acid dust is electrostatic and drifts; goggles seal the ocular environment from airborne particulates.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are superior. If weighing on an open bench (not recommended), a fitted N95 is mandatory to prevent mucous membrane irritation.
Body Defense Lab Coat (High-Neck) Standard cotton coats are porous. Use a snap-closure coat to prevent dust accumulation on the chest/neck area.

Operational Protocol: Step-by-Step Handling

This protocol integrates safety with experimental success. Boronic acids can dehydrate to boroxines; minimizing exposure to ambient humidity protects both the chemist and the reagent.

Phase A: Weighing & Transfer (High Risk Zone)

Goal: Prevent dust generation and static cling.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weigh boat before adding the solid. Benzisoxazole derivatives are prone to static charge, causing "jumping" of powder.

  • The "Tunnel" Technique: Do not weigh on an open bench. Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Transfer: Use a wide-mouth funnel. Do not tap the spatula on the flask rim; this aerosolizes the powder. Rinse the funnel immediately with the reaction solvent.

Phase B: Reaction Setup (Suzuki-Miyaura Context)

Goal: Prevent solvent-mediated skin absorption.

  • Solvent Choice: If using DMF or DMAc, don double nitrile gloves .

  • Degassing: When bubbling nitrogen/argon through the solution, ensure the needle is secured. A loose needle can spray the boronic acid solution, creating a hazardous aerosol.

  • Heating: Benzisoxazoles are thermally stable but can undergo rearrangement at high temperatures (>150°C). Ensure your reflux condenser is active before heating to prevent vapor escape.

Phase C: Cleanup & Deactivation

Goal: Neutralize residues.[2]

  • Wipe Down: Use a wet paper towel (water/ethanol) to wipe the balance area. Dry wiping generates static and disperses dust.

  • Glove Removal: Perform "beaking" (pulling one glove off inside the other) to trap any dust on the outer surface.

Visualization: Safety Logic & Response

These diagrams illustrate the decision-making process for safety controls and spill response.

Diagram 1: The Safety Logic Flow

This workflow ensures that engineering controls are prioritized over PPE, reducing reliance on human behavior.

SafetyLogic Hazard Hazard: 3-Methyl-benzo[d]isoxazole-5-boronic acid State Physical State: Fine Electrostatic Powder Hazard->State EngControl Engineering Control: Fume Hood + Ionizer State->EngControl Primary Barrier PPE PPE Layer: Goggles + Double Nitrile EngControl->PPE Secondary Barrier Procedure Safe Procedure: Wet Wipe Cleanup PPE->Procedure Execution

Caption: Hierarchy of controls. Engineering controls (Hood) contain the hazard; PPE acts as the fail-safe.

Diagram 2: Spill Response Decision Tree

Immediate actions to take in the event of a loss of containment.

SpillResponse Start Spill Detected Type Identify State Start->Type SolidAction 1. Cover with wet paper towel 2. Scoop into bag 3. Wipe with 10% Ethanol Type->SolidAction Dry Powder (<5g) LiquidAction 1. Absorb with Vermiculite 2. Do NOT use paper (flammability) 3. Place in HazWaste Type->LiquidAction Solution (DMF/DMSO) MajorSpill Evacuate Lab Call EHS Type->MajorSpill Large Scale (>50g)

Caption: Decision matrix for spills. Note that solution spills require different absorbents due to solvent flammability.

Disposal & Environmental Compliance

Boron compounds are often regulated separately from general organic waste due to phytotoxicity risks.[3]

  • Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in a container labeled "Hazardous Waste - Solid - Organoboron Contaminated." Do not throw in regular trash.

  • Liquid Waste:

    • Aqueous Streams: Do not pour down the drain. Boron is difficult to remove in municipal water treatment. Collect in "Aqueous Basic" or "Aqueous Acidic" waste depending on workup.

    • Organic Streams: Collect in "Halogenated" or "Non-Halogenated" solvent waste. The boronic acid concentration is usually low enough to not alter the waste classification, but the tag must list the compound.

  • Container: Triple rinse the empty reagent bottle with acetone before disposing of the glass. Add the rinsate to the organic waste stream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71073, 1,2-Benzisoxazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Boronic Acids.[4] (General Hazard Classification).[4][5][6] Retrieved from [Link]

Sources

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